VU 0240551
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS2/c1-11-9-23-16(17-11)18-14(21)10-22-15-8-7-13(19-20-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRWSLORVIHRNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428420 | |
| Record name | VU0240551 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893990-34-6 | |
| Record name | VU0240551 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Molecular Brakes: A Technical Guide to the Mechanism of Action of VU0240551 on the KCC2 Co-transporter
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The neuronal potassium-chloride cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a critical regulator of intracellular chloride concentration ([Cl⁻]ᵢ) in mature neurons. By extruding chloride ions, KCC2 establishes the hyperpolarizing gradient necessary for the inhibitory effects of GABAergic and glycinergic neurotransmission. Dysfunction of KCC2 is implicated in a spectrum of neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a compelling target for therapeutic intervention. VU0240551 has emerged as a valuable pharmacological tool for probing KCC2 function. This technical guide provides an in-depth analysis of the mechanism of action of VU0240551, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
VU0240551: A Selective Inhibitor of KCC2
VU0240551 is a small molecule that has been identified as a potent and selective inhibitor of KCC2. Its primary mechanism of action is the direct blockade of the ion-translocating function of the KCC2 protein.
Binding Characteristics and Potency
VU0240551 exhibits a mixed mode of inhibition, interacting with both the potassium (K⁺) and chloride (Cl⁻) binding sites on the KCC2 transporter. Studies have revealed that VU0240551 binds competitively with respect to the K⁺ binding site and noncompetitively with respect to the Cl⁻ binding site. This dual interaction effectively locks the transporter in a non-functional conformation, preventing the efflux of K⁺ and Cl⁻ ions.
The inhibitory potency of VU0240551 on KCC2 has been quantified using various in vitro assays. A key parameter, the half-maximal inhibitory concentration (IC₅₀), represents the concentration of the inhibitor required to reduce the activity of the transporter by 50%.
| Parameter | Value | Assay Method | Reference |
| IC₅₀ | 560 nM | K⁺ uptake assay in KCC2-overexpressing cells | [1][2][3] |
Experimental Characterization of VU0240551's Action
The inhibitory effect of VU0240551 on KCC2 function has been extensively characterized using a range of sophisticated experimental techniques. These assays provide quantitative data on the impact of VU0240551 on ion transport and neuronal physiology.
Thallium Flux Assay
A common high-throughput screening method to assess KCC2 activity is the thallium (Tl⁺) flux assay. Tl⁺ can substitute for K⁺ and its influx through KCC2 can be measured using a Tl⁺-sensitive fluorescent dye. Inhibition of this flux by a compound indicates a direct effect on the transporter's function.
Experimental Workflow: KCC2 Thallium Flux Assay
Electrophysiological Recordings
Electrophysiology provides a direct measure of the physiological consequences of KCC2 inhibition in neurons. A key technique is the gramicidin-perforated patch-clamp recording, which allows for the measurement of the GABA reversal potential (EGABA) without disturbing the native intracellular chloride concentration. Inhibition of KCC2 by VU0240551 leads to an accumulation of intracellular chloride, causing a depolarizing shift in EGABA. This shift can be quantified by measuring the recovery time constant (τrec) of the inhibitory postsynaptic potential (IPSP) amplitude after chloride loading.
| Organism | Neuron Type | VU0240551 Concentration | Effect on τrec | Reference |
| Rat | Neocortical Layer 2/3 | 1 µM | Prolonged from 5.7 s to 8.1 s | [4] |
| Human | Neocortical Layer 2/3 | 1 µM | Prolonged from 15.1 s to 20.3 s (average) | [4] |
Experimental Workflow: Gramicidin-Perforated Patch-Clamp Recording
Signaling Pathways and Regulatory Mechanisms
The activity of KCC2 is tightly regulated by a complex network of signaling pathways, primarily through phosphorylation and dephosphorylation events. Key regulatory sites on KCC2 include Serine 940 (S940) and Threonines 906 and 1007 (T906/T1007).
-
Phosphorylation at S940: Generally associated with increased KCC2 activity and cell surface stability.
-
Phosphorylation at T906/T1007: Mediated by With-No-Lysine (WNK) kinases, this phosphorylation event leads to the inhibition of KCC2 activity.
Current evidence suggests that VU0240551 acts as a direct, allosteric inhibitor of KCC2's transport function rather than by modulating its phosphorylation state. There is no direct evidence to date demonstrating that VU0240551 alters the phosphorylation of S940, T906, or T1007.
Signaling Pathway: Direct Inhibition of KCC2 by VU0240551
Detailed Experimental Protocols
Protocol: KCC2 Thallium Flux Assay using FLIPR
This protocol is adapted from the Molecular Devices FLIPR Potassium Assay Kit application note.
Materials:
-
HEK293 cells stably expressing human KCC2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black-walled, clear-bottom plates
-
FLIPR Potassium Assay Kit (or equivalent Tl⁺-sensitive dye and buffers)
-
VU0240551
-
Bumetanide (B1668049) (to block endogenous NKCC1 activity)
-
Ouabain (B1677812) (to block Na⁺/K⁺-ATPase)
-
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating:
-
Plate KCC2-expressing HEK293 cells in 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C and 5% CO₂.
-
-
Dye Loading:
-
Prepare the dye loading buffer according to the kit manufacturer's instructions. Include 10 µM bumetanide and 0.1 mM ouabain in the loading buffer.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of VU0240551 in the assay buffer.
-
Add the compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Thallium Stimulation and Measurement:
-
Prepare the thallium stimulus buffer containing a mixture of K⁺ and Tl⁺ according to the kit instructions.
-
Place the cell plate and the stimulus plate in the FLIPR instrument.
-
Initiate the experiment, which involves adding the thallium stimulus buffer to the cell plate and immediately measuring the fluorescence intensity kinetically (e.g., every second for 2-3 minutes) using appropriate excitation and emission wavelengths (e.g., 470-495 nm excitation and 515-575 nm emission).
-
-
Data Analysis:
-
The initial rate of fluorescence increase is proportional to the rate of Tl⁺ influx.
-
Calculate the initial rate for each well.
-
Normalize the rates to the vehicle control and plot the percent inhibition against the concentration of VU0240551.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Protocol: Gramicidin-Perforated Patch-Clamp Recording
This protocol provides a general framework for measuring EGABA in neurons.
Materials:
-
Acute brain slices or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
Gramicidin stock solution (e.g., in DMSO)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Microscope with DIC optics
Procedure:
-
Solution Preparation:
-
Prepare aCSF and bubble with 95% O₂/5% CO₂.
-
Prepare the internal solution. Just before use, add gramicidin to the internal solution to a final concentration of 20-50 µg/mL and sonicate briefly.
-
-
Pipette Preparation:
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ.
-
Tip-fill the pipette with gramicidin-free internal solution to prevent leakage onto the cell during seal formation.
-
Back-fill the pipette with the gramicidin-containing internal solution.
-
-
Recording:
-
Obtain a gigaohm seal on the membrane of a visually identified neuron.
-
Monitor the access resistance. Perforation is indicated by a gradual decrease in access resistance over 15-45 minutes.
-
Once a stable access resistance is achieved, switch to voltage-clamp mode.
-
Apply voltage steps and locally puff GABA to elicit GABAA receptor-mediated currents.
-
Determine the reversal potential (EGABA) by identifying the voltage at which the GABA-evoked current is zero.
-
-
VU0240551 Application:
-
After establishing a baseline EGABA, bath-apply VU0240551 at the desired concentration.
-
After a stable effect is reached, repeat the EGABA measurement.
-
-
Data Analysis:
-
Calculate the shift in EGABA before and after VU0240551 application.
-
To measure τrec, apply a brief period of high-frequency stimulation to load the cell with chloride, and then measure the time it takes for the IPSP amplitude to recover to baseline. Compare τrec in control and in the presence of VU0240551.
-
Conclusion
VU0240551 is a potent and selective inhibitor of the KCC2 cotransporter, acting through a direct, mixed-mode of inhibition at the K⁺ and Cl⁻ binding sites. Its mechanism of action has been thoroughly elucidated through a combination of biochemical and electrophysiological assays. The detailed protocols and conceptual frameworks presented in this guide provide researchers and drug development professionals with the necessary information to effectively utilize VU0240551 as a tool to investigate the physiological and pathological roles of KCC2 and to aid in the discovery of novel modulators of this important neuronal transporter. The absence of a direct effect on the known phosphorylation-based regulatory mechanisms of KCC2 underscores its utility as a specific probe for the ion transport function of the protein.
References
- 1. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. sketchviz.com [sketchviz.com]
- 4. Cell-based potassium-chloride transporter assay using FLIPR Potassium Assay Kit [moleculardevices.com]
The Enigmatic Case of VU0240551: A Search for a Ghost in the Machine
A comprehensive search for the chemical compound designated VU0240551 has yielded no publicly available data, precluding the creation of a detailed technical guide on its discovery and development. Despite extensive queries across scientific databases and search engines, no primary publications, patents, or conference proceedings referencing VU0240551 could be identified. This suggests that VU0240551 may be an internal compound identifier not yet disclosed in the public domain, a misidentified designation, or a project that was terminated before reaching publication stages.
The prefix "VU" often denotes compounds originating from Vanderbilt University, a leading institution in drug discovery and pharmacology. However, a thorough review of the public-facing research portfolios of relevant laboratories and centers at Vanderbilt University also failed to produce any mention of VU0240551.
Without access to the foundational scientific literature, it is impossible to fulfill the user's request for an in-depth technical guide. Key information required for such a document, including:
-
Discovery and Screening Data: The initial high-throughput screening (HTS) campaign, hit identification, and subsequent lead optimization efforts remain unknown.
-
Quantitative Data: Crucial metrics such as IC50/EC50 values, binding affinities, pharmacokinetic parameters (ADME), and in vivo efficacy data are not available.
-
Experimental Protocols: Detailed methodologies for the key assays used to characterize the compound's activity and properties cannot be retrieved.
-
Mechanism of Action and Signaling Pathways: The molecular target(s) of VU0240551 and the signaling cascades it modulates are undocumented in public sources.
Consequently, the mandatory requirements of the user's request, including the creation of structured data tables and Graphviz diagrams of signaling pathways and experimental workflows, cannot be met.
It is recommended that the user verify the compound identifier. If VU0240551 is a valid, publicly disclosed compound, providing a primary reference such as a journal article or patent number would enable the generation of the requested technical guide. In the absence of such a reference, the discovery and development of VU0240551 remain outside the scope of publicly accessible scientific knowledge.
VU0240551: A Technical Guide to a Selective KCC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The K+-Cl- cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific membrane protein crucial for establishing and maintaining the low intracellular chloride concentration ([Cl-]i) necessary for fast hyperpolarizing synaptic inhibition mediated by GABAA and glycine (B1666218) receptors in the mature central nervous system. Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and stress-related disorders. Consequently, KCC2 has emerged as a promising therapeutic target. VU0240551 is a potent and selective small-molecule inhibitor of KCC2, making it an invaluable pharmacological tool for studying the physiological and pathological roles of this transporter. This technical guide provides an in-depth overview of VU0240551, including its mechanism of action, selectivity, and the experimental protocols used for its characterization.
Mechanism of Action
VU0240551 exerts its inhibitory effect on KCC2 through a mixed-mode of action. It acts as a competitive inhibitor with respect to the extracellular potassium (K+) binding site and as a non-competitive inhibitor with respect to the chloride (Cl-) binding site.[1] This dual mechanism effectively blocks the cotransport of K+ and Cl- ions out of the neuron, leading to an increase in intracellular chloride concentration.
Data Presentation: Potency and Selectivity
The following tables summarize the quantitative data regarding the potency and selectivity of VU0240551.
Table 1: Potency of VU0240551 against KCC2
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 560 nM | HEK293 | Thallium Flux Assay | [2] |
Table 2: Selectivity Profile of VU0240551
| Target | Inhibition | Concentration | Assay | Reference |
| NKCC1 | Selective vs. NKCC1 | Not specified | Not specified | [2] |
| hERG channels | Inhibits | Not specified | Not specified | [2] |
| L-type Ca2+ channels | Inhibits | Not specified | Not specified | [2] |
Table 3: Functional Effects of VU0240551 in Neurons
| Species | Neuron Type | Effect | Concentration | Reference |
| Rat | Neocortical Layer 2/3 | Prolongs IPSP amplitude recovery time constant (τrec) from 5.7s to 8.1s | 1 µM | [3] |
| Human | Neocortical Layer 2/3 | Prolongs IPSP amplitude recovery time constant (τrec) from 15.1s to 20.3s | 1 µM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of VU0240551 are provided below.
Thallium (Tl+) Flux Assay for KCC2 Activity
This high-throughput screening assay measures KCC2-mediated cation influx using the K+ surrogate, thallium (Tl+), and a Tl+-sensitive fluorescent dye.[4]
Materials:
-
HEK293 cells stably expressing human KCC2
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)
-
Tl+-sensitive fluorescent dye (e.g., Thallos-AM)
-
5x Tl+ stimulus solution (e.g., 125 mM sodium bicarbonate, 12 mM thallium sulfate, 1 mM magnesium sulfate, 1.8 mM calcium sulfate, 5 mM glucose, and 10 mM HEPES, pH 7.3)[5]
-
VU0240551 and other test compounds
-
384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Cell Plating: Seed KCC2-expressing HEK293 cells into 384-well plates at a density of approximately 20,000 cells per well and incubate overnight to allow for cell adherence.[5]
-
Dye Loading: Remove the culture medium and load the cells with a Tl+-sensitive fluorescent dye (e.g., 2.5 µg/ml Thallos-AM in assay buffer) for 45-60 minutes at 37°C.[5]
-
Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add VU0240551 or other test compounds at desired concentrations and incubate for a predetermined time (e.g., 10-30 minutes).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence for a short period (e.g., 10-30 seconds) using the fluorescence plate reader.
-
Tl+ Stimulation and Data Acquisition: Add the 5x Tl+ stimulus solution to each well and immediately begin kinetic fluorescence measurements for 60-180 seconds.[5]
-
Data Analysis: The initial rate of fluorescence increase or the peak fluorescence intensity is proportional to the rate of Tl+ influx through KCC2. Calculate the IC50 value for VU0240551 by plotting the percent inhibition against the log of the compound concentration.
Rubidium (86Rb+) Efflux Assay for KCC2 Activity
This radioisotope-based assay directly measures KCC2-mediated K+ (using 86Rb+ as a tracer) efflux from cells.
Materials:
-
HEK293 cells expressing KCC2
-
Loading buffer containing 86RbCl
-
Efflux buffer (Na+-free to isolate KCC2 activity, e.g., containing 132 mM N-methylglucamine (NMDG)-Cl, 5 mM KCl, 2 mM CaCl2, 0.8 mM MgSO4, 1 mM glucose, 5 mM HEPES, pH 7.4)[5]
-
VU0240551 and other test compounds
-
Scintillation counter and vials
Procedure:
-
Cell Culture: Culture KCC2-expressing cells to confluency in appropriate culture dishes.
-
86Rb+ Loading: Incubate the cells in loading buffer containing 86Rb+ for a sufficient time to allow for cellular uptake.
-
Compound Pre-incubation: Wash the cells to remove extracellular 86Rb+ and pre-incubate with VU0240551 or other test compounds in the appropriate buffer for 10 minutes.[5]
-
Efflux Initiation: Initiate efflux by replacing the pre-incubation solution with the efflux buffer.
-
Sample Collection: At various time points, collect the efflux buffer and lyse the cells.
-
Radioactivity Measurement: Measure the amount of 86Rb+ in the collected efflux buffer and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the rate of 86Rb+ efflux and determine the inhibitory effect of VU0240551.
Gramicidin-Perforated Patch-Clamp Electrophysiology for Chloride Reversal Potential (EGABA)
This electrophysiological technique allows for the measurement of GABAA receptor-mediated currents while maintaining the endogenous intracellular chloride concentration, enabling the determination of the GABA reversal potential (EGABA).
Materials:
-
Primary neurons or brain slices
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Pipette solution containing gramicidin (B1672133) (e.g., 20-60 µg/ml)[6]
-
Artificial cerebrospinal fluid (aCSF)
-
GABA or a GABAA receptor agonist (e.g., muscimol)
-
VU0240551
Procedure:
-
Pipette Preparation: Fill the tip of the patch pipette with a gramicidin-free internal solution and then back-fill with the gramicidin-containing solution.[6]
-
Perforated Patch Formation: Achieve a giga-ohm seal on a neuron. Monitor the access resistance until it stabilizes at a low level, indicating successful perforation of the membrane by gramicidin pores.
-
Voltage-Clamp Recordings: In voltage-clamp mode, hold the neuron at various membrane potentials and apply brief puffs of GABA or a GABAA agonist.
-
Current-Voltage (I-V) Relationship: Record the resulting currents at each holding potential to construct an I-V curve.
-
EGABA Determination: The reversal potential for the GABA-mediated current (EGABA) is the point where the I-V curve crosses the zero-current axis.
-
Effect of VU0240551: Bath-apply VU0240551 and repeat the I-V protocol to determine the shift in EGABA, which reflects the change in intracellular chloride concentration due to KCC2 inhibition.
Mandatory Visualizations
Signaling Pathway of KCC2 Regulation
The activity of KCC2 is dynamically regulated by a complex signaling network involving various kinases and phosphatases. A key pathway involves the With-No-Lysine (WNK) kinases and the Ste20-related proline-alanine-rich kinase (SPAK)/oxidative stress-responsive 1 (OSR1) kinases.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of VU0240551, a novel KCC2 antagonist, and DIDS on chloride homeostasis of neocortical neurons from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimate of the Chloride Concentration in a Central Glutamatergic Terminal: A Gramicidin Perforated-Patch Study on the Calyx of Held | Journal of Neuroscience [jneurosci.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to VU0240551: Chemical Properties, Structure, and Mechanism of Action
This technical guide provides a comprehensive overview of VU0240551, a potent and selective inhibitor of the neuronal K-Cl cotransporter KCC2. This document consolidates key chemical and pharmacological data, details experimental protocols for its characterization, and illustrates its role in relevant signaling pathways.
Chemical Properties and Structure
VU0240551 is a small molecule belonging to the N-(4-methyl-2-thiazolyl) acetamide (B32628) class. Its discovery through high-throughput screening has provided a valuable tool for studying the physiological and pathological roles of KCC2.
Chemical Structure:
-
IUPAC Name: N-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide[1][2]
-
Molecular Formula: C₁₆H₁₄N₄OS₂
-
Molecular Weight: 342.43 g/mol [1]
-
SMILES: CC1=NC(=CS1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
A 2D rendering of the chemical structure of VU0240551 is provided below.
Pharmacological Data
VU0240551 is a potent inhibitor of KCC2, demonstrating selectivity over the related Na-K-2Cl cotransporter, NKCC1. However, it also exhibits off-target activity on hERG and L-type Ca²⁺ channels.[1][2][3]
| Parameter | Value | Assay System | Reference |
| IC₅₀ (KCC2) | 560 nM | K⁺ uptake assay in KCC2-overexpressing cells | [1][2][3] |
| Selectivity | Selective for KCC2 over NKCC1 | Not specified | [1][2][3] |
| Off-target Activity | Inhibits hERG and L-type Ca²⁺ channels | Not specified | [1][2][3] |
Signaling Pathways
VU0240551 primarily exerts its effects by inhibiting the KCC2 transporter, which plays a crucial role in maintaining the low intracellular chloride concentration necessary for hyperpolarizing GABAergic inhibition in mature neurons.[4][5] In pathological conditions such as neuropathic pain and spinal cord injury, the expression and function of KCC2 are often downregulated, leading to a shift in the GABA reversal potential and a state of disinhibition or even excitation in response to GABA.[5][6][7]
The regulation of KCC2 is complex and involves several signaling pathways. One of the key pathways implicated in the downregulation of KCC2 in neuropathic pain is the Brain-Derived Neurotrophic Factor (BDNF)-Tyrosine Kinase receptor B (TrkB) pathway.[6][8] Increased BDNF signaling following nerve injury can lead to a decrease in KCC2 expression and function, contributing to the maintenance of the pain state.[6][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of VU0240551.
High-Throughput Screening for KCC2 Inhibitors (Fluorescence-Based Thallium Influx Assay)
This protocol is adapted from the method used in the initial discovery of VU0240551.[9]
Methodology:
-
Cell Culture: HEK-293 cells stably overexpressing KCC2 are plated in 384-well plates and cultured for 24 hours.
-
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye for 1 hour at room temperature.
-
Compound Application: VU0240551 or other test compounds are added to the wells at the desired concentrations and incubated for a specified period.
-
Thallium Influx Measurement: A solution containing thallium (Tl⁺) is added to the wells. Tl⁺ enters the cells through KCC2, causing an increase in the fluorescence of the intracellular dye.
-
Fluorescence Detection: The fluorescence intensity in each well is measured immediately after the addition of Tl⁺ using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the rate of Tl⁺ influx and thus to KCC2 activity. The inhibitory effect of the compounds is calculated by comparing the fluorescence in compound-treated wells to control wells.
Electrophysiological Assessment of KCC2 Function in Neurons
This protocol is based on the methods described by Deisz et al. (2014) to measure the effect of VU0240551 on chloride homeostasis in neurons.[2]
Methodology:
-
Slice Preparation: Brain slices containing the neurons of interest (e.g., neocortical neurons) are prepared from rats or mice.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are established from individual neurons. The intracellular solution contains a known concentration of chloride.
-
Iontophoretic Chloride Loading: A brief iontophoretic current is applied to locally eject chloride ions near the recorded neuron, causing a temporary increase in the intracellular chloride concentration.
-
IPSP/IPSC Measurement: Inhibitory postsynaptic potentials (IPSPs) or currents (IPSCs) are evoked by stimulating inhibitory inputs. The amplitude and reversal potential of the IPSPs/IPSCs are monitored over time as the neuron extrudes the excess chloride via KCC2.
-
VU0240551 Application: After establishing a baseline recovery time constant for the IPSP/IPSC amplitude, VU0240551 is bath-applied to the slice.
-
Post-Drug Measurement: The iontophoretic chloride loading and IPSP/IPSC recording are repeated in the presence of VU0240551.
-
Data Analysis: The recovery time constant of the IPSP/IPSC amplitude is calculated before and after the application of VU0240551. An increase in the recovery time constant in the presence of VU0240551 indicates inhibition of KCC2-mediated chloride extrusion.[2]
Conclusion
VU0240551 is a valuable pharmacological tool for investigating the role of the KCC2 cotransporter in neuronal function and in various neurological and psychiatric disorders. Its potency and selectivity, coupled with the availability of detailed experimental protocols for its use, make it an important compound for researchers in the field of neuroscience and drug development. Further research may focus on optimizing its selectivity profile to develop more specific KCC2 inhibitors with therapeutic potential.
References
- 1. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of VU0240551, a novel KCC2 antagonist, and DIDS on chloride homeostasis of neocortical neurons from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The role of KCC2 and NKCC1 in spinal cord injury: From physiology to pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spinal cord injury-induced attenuation of GABAergic inhibition in spinal dorsal horn circuits is associated with down-regulation of the chloride transporter KCC2 in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of the BDNF–TrkB–KCC2 pathway in neuropathic pain after brachial plexus avulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholarly Article or Book Chapter | Spinal cord injury-induced attenuation of GABAergic inhibition in spinal dorsal horn circuits is associated with down-regulation of the chloride transporter KCC2 in rat: Silent spinal circuits speak up after SCI | ID: pr76fb87x | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. Frontiers | The role of KCC2 and NKCC1 in spinal cord injury: From physiology to pathology [frontiersin.org]
- 9. pnas.org [pnas.org]
The Role of VU0240551 in Neuronal Chloride Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular chloride ([Cl⁻]i) concentration is a critical determinant of neuronal function, primarily by setting the polarity and strength of GABAergic neurotransmission. The K⁺-Cl⁻ cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is the primary transporter responsible for extruding chloride from mature neurons, thereby maintaining the low [Cl⁻]i necessary for hyperpolarizing GABAergic inhibition. Dysregulation of KCC2 function is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and spasticity, making it a key therapeutic target.
VU0240551 is a selective inhibitor of KCC2. By blocking KCC2-mediated chloride extrusion, VU0240551 provides a powerful pharmacological tool to investigate the physiological and pathological roles of chloride homeostasis in the nervous system. This technical guide provides an in-depth overview of the mechanism of action of VU0240551, its effects on neuronal chloride homeostasis, and detailed experimental protocols for its use in research settings.
Mechanism of Action of VU0240551
VU0240551 acts as a potent and selective antagonist of the KCC2 transporter. It selectively and specifically inhibits KCC2 by binding competitively to the K⁺ site and noncompetitively to the Cl⁻ site in the active region of the transporter, which hinders the outward flux of chloride ions.[1] This inhibition leads to an accumulation of intracellular chloride, causing a depolarizing shift in the reversal potential for GABA_A receptor-mediated currents (E_GABA). Consequently, the activation of GABA_A receptors in the presence of VU0240551 can lead to a less hyperpolarizing or even depolarizing postsynaptic response, thereby reducing the efficacy of GABAergic inhibition.
Quantitative Data on VU0240551 Activity
The following tables summarize key quantitative data regarding the effects of VU0240551 on KCC2 function and neuronal chloride homeostasis.
Table 1: In Vitro Potency and Selectivity of VU0240551
| Parameter | Value | Species/Cell Type | Reference |
| IC₅₀ for KCC2 | 560 nM | HEK-293 cells expressing KCC2 | [2][3] |
| Selectivity | >100-fold vs. NKCC1 | HEK-293 cells | [4][5] |
Table 2: Electrophysiological Effects of VU0240551 on Neurons
| Parameter | Condition | Effect of VU0240551 | Neuronal Type | Reference |
| Intracellular Chloride Concentration ([Cl⁻]i) | Baseline | Increase of 3.1 to 10.5 mM | Not specified | [1] |
| Recovery time constant (τrec) from Cl⁻ load | 1 µM VU0240551 | Prolonged from 5.7s to 8.1s | Rat neocortical neurons (layer 2/3) | [6] |
| Recovery time constant (τrec) from Cl⁻ load | 1 µM VU0240551 | Prolonged from 15.1s to 20.3s | Human neocortical neurons (layer 2/3) | [6] |
| Ictal-like discharges | 10 µM VU0240551 | Abolished | Rat piriform and entorhinal cortex slices (in vitro seizure model) | [4][7] |
| Interictal discharge frequency | 10 µM VU0240551 | Increased | Rat piriform and entorhinal cortex slices (in vitro seizure model) | [4][7] |
| Interictal discharge duration | 10 µM VU0240551 | Decreased | Rat piriform and entorhinal cortex slices (in vitro seizure model) | [4][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving VU0240551 to study its effects on chloride homeostasis.
Electrophysiological Recording in Brain Slices
This protocol describes how to perform whole-cell patch-clamp recordings from neurons in acute brain slices to measure the effect of VU0240551 on GABAergic currents.
a. Brain Slice Preparation:
-
Anesthetize an adult Sprague-Dawley rat with isoflurane (B1672236) and decapitate, following approved animal care protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Cut 300-400 µm thick coronal or horizontal slices containing the brain region of interest (e.g., hippocampus, neocortex) using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated ACSF at room temperature (22-25°C) for at least 1 hour before recording.
b. Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipettes with an intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with CsOH). The high chloride concentration in the pipette allows for the reliable measurement of GABA_A receptor-mediated currents.
-
Establish a giga-ohm seal and obtain the whole-cell configuration on a target neuron.
-
Record GABAergic postsynaptic currents (PSCs) in voltage-clamp mode. To isolate GABAergic currents, bath-apply antagonists for ionotropic glutamate (B1630785) receptors (e.g., 20 µM CNQX and 50 µM APV).
-
After obtaining a stable baseline recording, perfuse the slice with ACSF containing the desired concentration of VU0240551 (e.g., 10 µM).
-
Record the changes in the amplitude and reversal potential of GABAergic PSCs. The reversal potential can be determined by holding the neuron at different membrane potentials.
Iontophoretic Chloride Loading
This technique is used to transiently increase intracellular chloride and measure the rate of its extrusion by KCC2, which is then blocked by VU0240551.
a. Electrode Preparation:
-
Prepare a sharp microelectrode (10-20 MΩ) filled with 2 M KCl.
-
Prepare a recording patch pipette as described in the whole-cell patch-clamp protocol.
b. Experimental Procedure:
-
Obtain a whole-cell recording from a neuron.
-
Position the KCl-filled iontophoretic electrode close to the soma of the recorded neuron.
-
Apply a negative current through the iontophoretic electrode to inject Cl⁻ ions into the neuron. This will cause a transient positive shift in E_GABA.
-
Monitor the recovery of the GABAergic postsynaptic potential (IPSP) amplitude after the cessation of iontophoresis. The time constant of this recovery (τrec) reflects the rate of chloride extrusion.
-
Bath-apply VU0240551 and repeat the iontophoretic Cl⁻ loading. An increase in τrec indicates inhibition of KCC2-mediated chloride extrusion.
Chloride Imaging
This protocol describes the use of a fluorescent chloride indicator to visualize changes in intracellular chloride concentration in response to VU0240551.
a. Dye Loading (using MQAE):
-
Prepare acute brain slices as described previously.
-
Incubate the slices in oxygenated ACSF containing 5-10 mM of the membrane-permeable chloride indicator N-(6-methoxyquinolyl)acetoethyl ester (MQAE) for 30-60 minutes at 37°C.
-
After loading, transfer the slices to a holding chamber with fresh ACSF for at least 30 minutes to allow for de-esterification of the dye.
b. Two-Photon Imaging:
-
Place a slice in the recording chamber on a two-photon microscope.
-
Excite the MQAE dye using a Ti:Sapphire laser tuned to approximately 740-760 nm.
-
Collect the fluorescence emission using a photomultiplier tube.
-
Acquire baseline fluorescence images of a neuron of interest.
-
Bath-apply VU0240551 and continuously acquire images to monitor the change in MQAE fluorescence. A decrease in MQAE fluorescence indicates an increase in intracellular chloride concentration.
c. Using Genetically Encoded Chloride Indicators (e.g., SuperClomeleon):
-
Express the genetically encoded chloride indicator in the desired neuronal population through in utero electroporation or viral vector injection in transgenic mice.
-
Prepare acute brain slices from the expressing animals.
-
Perform ratiometric two-photon imaging by exciting the two fluorophores of the sensor at their respective optimal wavelengths.
-
Calculate the ratio of the fluorescence intensities to determine the relative intracellular chloride concentration.
-
Apply VU0240551 and monitor the change in the fluorescence ratio to quantify the increase in intracellular chloride.
Signaling Pathways and Visualizations
The activity of KCC2 is tightly regulated by a complex network of signaling pathways, primarily through phosphorylation and dephosphorylation events. Understanding these pathways is crucial for developing novel therapeutic strategies that target chloride homeostasis.
KCC2 Regulatory Signaling Pathway
The following diagram illustrates the key signaling pathways known to regulate KCC2 function. Protein Kinase C (PKC) and With-No-Lysine (WNK) kinases are major negative regulators of KCC2, promoting its phosphorylation and subsequent internalization or reduced activity. Conversely, factors like Brain-Derived Neurotrophic Factor (BDNF) acting through its receptor TrkB can have complex, context-dependent effects on KCC2 expression and function. VU0240551 directly inhibits the transporter, bypassing these regulatory pathways, but its application can be used to study the functional consequences of impaired KCC2 activity that may arise from dysregulation of these signaling cascades.
Caption: Key signaling pathways regulating KCC2 activity.
Experimental Workflow for Studying VU0240551 Effects
The following diagram outlines a typical experimental workflow to investigate the impact of VU0240551 on neuronal chloride homeostasis and function.
Caption: Experimental workflow for investigating VU0240551.
Conclusion
VU0240551 is an indispensable tool for dissecting the intricate role of KCC2-mediated chloride transport in neuronal function. Its high selectivity and potency allow for precise manipulation of intracellular chloride levels, enabling researchers to probe the consequences of altered GABAergic signaling in both physiological and pathological contexts. The experimental protocols and data presented in this guide provide a solid foundation for designing and interpreting experiments aimed at furthering our understanding of chloride homeostasis in the nervous system and for the development of novel therapeutic strategies targeting KCC2.
References
- 1. Frontiers | Layer-specific changes of KCC2 and NKCC1 in the mouse dentate gyrus after entorhinal denervation [frontiersin.org]
- 2. Targeting light-gated chloride channels to neuronal somatodendritic domain reduces their excitatory effect in the axon | eLife [elifesciences.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KCC2 function modulates in vitro ictogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Epilepsy: A Phenotype-oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Correlated Synaptic Input on Output Firing Rate and Variability in Simple Neuronal Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to VU0240551 (CAS Number: 893990-34-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0240551 is a potent and selective small molecule inhibitor of the neuronal potassium-chloride cotransporter 2 (KCC2), also known as SLC12A5. KCC2 is a crucial neuron-specific protein responsible for extruding chloride ions from neurons, thereby establishing the low intracellular chloride concentration necessary for the hyperpolarizing action of GABAergic and glycinergic neurotransmission in the mature central nervous system. By inhibiting KCC2, VU0240551 disrupts this chloride homeostasis, leading to a depolarizing shift in the GABA reversal potential. This modulation of inhibitory neurotransmission makes VU0240551 a valuable research tool for studying the roles of KCC2 in various physiological and pathological processes, including epilepsy, neuropathic pain, and developmental disorders.
Chemical and Physical Properties
VU0240551 is a synthetic organic compound with the following properties:
| Property | Value |
| CAS Number | 893990-34-6 |
| Molecular Formula | C₁₆H₁₄N₄OS₂ |
| Molecular Weight | 342.44 g/mol |
| IUPAC Name | N-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide |
| Solubility | Soluble in DMSO and ethanol |
| Physical State | Solid |
Biological Activity and Mechanism of Action
Primary Target: KCC2 Inhibition
The primary mechanism of action of VU0240551 is the inhibition of the K-Cl cotransporter KCC2. This inhibition disrupts the normal extrusion of chloride ions from neurons.
The activity of VU0240551 against KCC2 has been quantified using in vitro assays:
| Parameter | Value | Assay |
| IC₅₀ | 560 nM | K⁺ uptake assay in KCC2-overexpressing cells |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Off-Target Activities
VU0240551 has been reported to exhibit inhibitory activity against other ion channels, highlighting the importance of considering potential off-target effects in experimental design.
| Off-Target | Activity | Quantitative Data |
| hERG Channel | Inhibition | Specific IC₅₀ not consistently reported in public literature. |
| L-type Ca²⁺ Channels | Inhibition | Specific IC₅₀ not consistently reported in public literature. |
Functional Consequences
The inhibition of KCC2 by VU0240551 leads to a cascade of functional changes in neurons:
-
Increased Intracellular Chloride: By blocking chloride extrusion, VU0240551 causes an accumulation of chloride ions inside the neuron.
-
Depolarizing Shift in GABA Reversal Potential (EGABA): The increase in intracellular chloride shifts the equilibrium potential for chloride ions (and thus EGABA) to a more positive value.
-
Attenuated GABAergic Hyperpolarization: Consequently, the activation of GABAA receptors may no longer lead to a strong hyperpolarizing influx of chloride, but instead can result in a weaker hyperpolarization or even depolarization.
-
Enhanced Neuronal Excitability: The diminished inhibitory tone can lead to an overall increase in neuronal excitability and synaptic transmission.
Experimental Protocols
Thallium (Tl⁺) Flux Assay for KCC2 Activity
This high-throughput screening assay is commonly used to measure the activity of KCC2 and the potency of its inhibitors. It utilizes the fact that KCC2 can transport thallium ions (Tl⁺) as a congener for potassium (K⁺).
Principle: HEK293 cells overexpressing KCC2 are loaded with a Tl⁺-sensitive fluorescent dye. The addition of Tl⁺ to the extracellular medium leads to its influx into the cells via KCC2, causing an increase in fluorescence. Inhibitors of KCC2 will reduce the rate of Tl⁺ influx and thus attenuate the fluorescence increase.
Materials:
-
HEK293 cells stably expressing KCC2
-
Tl⁺-sensitive fluorescent dye (e.g., Thallos-AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Tl⁺/K⁺ stimulus buffer
-
VU0240551 stock solution (in DMSO)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Plating: Seed KCC2-expressing HEK293 cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the Tl⁺-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Incubation: Add VU0240551 at various concentrations to the wells and incubate for a predetermined period.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the microplate reader.
-
Stimulation and Signal Detection: Add the Tl⁺/K⁺ stimulus buffer to all wells to initiate KCC2-mediated Tl⁺ influx. Immediately begin kinetic fluorescence readings.
-
Data Analysis: Calculate the rate of Tl⁺ influx for each well. Plot the percentage of inhibition against the concentration of VU0240551 and fit the data to a dose-response curve to determine the IC₅₀ value.
Electrophysiological Measurement of GABA Reversal Potential (EGABA)
Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring the functional consequences of KCC2 inhibition on neuronal chloride homeostasis.
Principle: This technique allows for the precise control and measurement of the membrane potential and ionic currents of a single neuron. By applying GABA and measuring the resulting current at different membrane potentials, the reversal potential (EGABA) can be determined.
Materials:
-
Neuronal cell culture or acute brain slices
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for the patch pipette
-
GABA solution
-
VU0240551 stock solution (in DMSO)
Procedure:
-
Preparation: Prepare neuronal cultures or acute brain slices.
-
Patching: Under visual guidance, form a high-resistance seal (GΩ seal) between the patch pipette and the membrane of a neuron.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
-
EGABA Measurement:
-
In voltage-clamp mode, hold the neuron at various membrane potentials.
-
Locally apply a brief pulse of GABA to elicit a GABAA receptor-mediated current (IGABA).
-
Measure the peak amplitude of IGABA at each holding potential.
-
Plot the current-voltage (I-V) relationship. The voltage at which the current reverses its polarity is the EGABA.
-
-
VU0240551 Application: Perfuse the culture or slice with aCSF containing the desired concentration of VU0240551.
-
Post-Drug EGABA Measurement: Repeat the EGABA measurement protocol to determine the shift in the reversal potential induced by VU0240551.
Visualizations
Signaling Pathway of KCC2 Inhibition
Caption: Mechanism of VU0240551 action on neuronal chloride homeostasis.
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of VU0240551 using a thallium flux assay.
Conclusion
VU0240551 is a cornerstone pharmacological tool for the study of KCC2 function. Its potent and selective inhibition of this key neuronal ion transporter allows researchers to probe the intricate roles of chloride homeostasis in synaptic inhibition and neuronal excitability. This guide provides a comprehensive overview of its properties, mechanism of action, and key experimental methodologies to facilitate its effective use in a research setting. It is imperative for researchers to consider its known off-target effects on hERG and L-type calcium channels when designing experiments and interpreting results. Further research to quantify these off-target activities with greater precision will be beneficial to the scientific community.
In-Depth Technical Guide: Off-Target Effects of VU 0240551 on hERG Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known off-target effects of the KCC2 inhibitor, VU 0240551, with a specific focus on its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel. Understanding these off-target effects is critical for the interpretation of in vivo experimental data and for assessing the therapeutic potential and safety profile of this compound.
Quantitative Summary of Off-Target Effects
This compound, while a potent inhibitor of the neuronal K-Cl cotransporter KCC2, has been shown to interact with other ion channels. This off-target activity was identified in a broad screening panel encompassing 68 receptors, ion channels, and transporters.[1] The primary off-target liabilities identified are the hERG potassium channel and L-type calcium channels.
| Target | Effect | Concentration | Quantitative Data | Source |
| hERG Potassium Channel | Inhibition | 10 µM | > 50% inhibition | Cayman Chemical[1] |
| L-type Calcium Channels | Inhibition | 10 µM | > 50% inhibition | Cayman Chemical[1] |
| Adenosine (B11128) A1 and A3 Receptors | Inhibition | 10 µM | > 50% inhibition | Cayman Chemical[1] |
Note: A precise IC50 value for hERG inhibition by this compound is not publicly available in the current literature. The data suggests an IC50 value in the low micromolar range.
Experimental Protocols: hERG Channel Inhibition Assay
While the specific experimental protocol used to determine the hERG inhibition by this compound has not been published, this section details a representative, industry-standard methodology for assessing compound effects on hERG channels using automated patch-clamp electrophysiology.
2.1. Cell Line and Culture
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG (KCNH2) channel are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain hERG expression.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2.2. Electrophysiology: Automated Patch-Clamp
Automated patch-clamp systems (e.g., QPatch, Patchliner) are high-throughput platforms used for safety screening.
-
Cell Preparation: Cells are grown to 70-90% confluency, harvested using a gentle, non-enzymatic dissociation solution, and then washed and resuspended in an extracellular solution at a suitable density.
-
Solutions:
-
Extracellular Solution (ECS): Composed of (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Intracellular Solution (ICS): Composed of (in mM): 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP. The pH is adjusted to 7.2 with KOH.
-
-
Compound Preparation: this compound is dissolved in DMSO to create a high-concentration stock solution. Serial dilutions are then prepared in the ECS to achieve the final desired concentrations for testing. The final DMSO concentration is typically kept below 0.5% to minimize solvent effects.
2.3. Voltage Protocol and Data Acquisition
A specific voltage protocol is applied to the cells to elicit and measure hERG currents. A typical protocol to assess for voltage-dependent block includes:
-
Holding Potential: -80 mV
-
Depolarizing Step: +20 mV for 2-5 seconds to activate and then inactivate the hERG channels.
-
Repolarizing Step (Tail Current): -50 mV for 2-5 seconds. The peak current during this step (the "tail current") is measured, as it reflects the channels recovering from inactivation before closing. This is the primary measurement for assessing hERG block.
-
Inter-sweep Interval: The cell is returned to the holding potential for a set period to allow for full recovery.
-
Data Acquisition: Currents are recorded at room temperature or near-physiological temperature (35-37°C). The effect of this compound is measured by applying the compound and comparing the tail current amplitude to the baseline (vehicle control) measurement.
2.4. Data Analysis
The percentage of hERG current inhibition is calculated for each concentration of this compound. The concentration-response data is then fitted to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
Visualizations
3.1. Experimental Workflow
Caption: Workflow for assessing this compound's effect on hERG channels.
3.2. Signaling Pathway Context
Caption: Intended and off-target molecular interactions of this compound.
Conclusion and Implications
The available data indicates that this compound is not entirely selective for KCC2 and exhibits inhibitory activity against hERG potassium channels at low micromolar concentrations. Blockade of hERG channels is a significant concern in drug development as it is associated with a risk of delayed cardiac repolarization (QT prolongation), which can lead to life-threatening arrhythmias. Therefore, researchers using this compound in vivo should exercise caution and consider the potential for cardiovascular side effects, especially at higher doses. The off-target effects on L-type calcium channels and adenosine receptors could also contribute to the overall physiological response to this compound. Future studies would benefit from a more precise determination of the IC50 for hERG inhibition and an evaluation of the potential for QT prolongation in preclinical models.
References
Methodological & Application
Application Notes and Protocols for VU 0240551 in In Vitro Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU 0240551 is a selective inhibitor of the neuronal K-Cl cotransporter, KCC2, with an IC50 of 560 nM. KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing action of GABAergic inhibition. Inhibition of KCC2 with this compound leads to a disruption of chloride homeostasis, resulting in a depolarizing shift of the GABA reversal potential (EGABA). This shift can reduce the efficacy of synaptic inhibition and lead to neuronal hyperexcitability. These application notes provide detailed protocols for utilizing this compound in in vitro brain slice electrophysiology to study its effects on neuronal function.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound and other KCC2 inhibitors on key electrophysiological parameters.
Table 1: In Vitro Efficacy of KCC2 Inhibitors
| Compound | Target | Assay | IC50 | Reference |
| This compound | KCC2 | K+ uptake assay in KCC2-overexpressing cells | 560 nM |
Table 2: Electrophysiological Effects of KCC2 Inhibition in Brain Slices
| Compound | Concentration | Brain Region | Effect | Magnitude of Effect | Reference |
| This compound | 10 µM | Piriform and Entorhinal Cortices | Abolished ictaform discharges | Not specified | |
| This compound | 10 µM | Piriform and Entorhinal Cortices | Decreased interictal discharge interval | Not specified | |
| This compound | 10 µM | Piriform and Entorhinal Cortices | Decreased interictal discharge duration | Not specified | |
| VU0463271 (selective KCC2 inhibitor) | Not specified | Hippocampus | Depolarizing shift in EGABA | Not specified | |
| VU0463271 (selective KCC2 inhibitor) | Not specified | Hippocampus | Induced recurrent epileptiform discharges | Not specified |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in inhibiting the KCC2 transporter and its downstream effects on GABAergic neurotransmission.
Experimental Protocols
Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Carbogen gas (95% O2 / 5% CO2)
-
Recovery chamber
Solutions:
-
Cutting Solution (example): 210 mM Sucrose, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 7 mM MgCl2, 0.5 mM CaCl2, 10 mM D-glucose.
-
Artificial Cerebrospinal Fluid (aCSF) (example): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 1 mM MgCl2, 2 mM CaCl2, 10 mM D-glucose.
Procedure:
-
Anesthetize the animal deeply using an approved anesthetic protocol.
-
Perfuse the animal transcardially with ice-cold, carbogen-gassed cutting solution.
-
Rapidly dissect the brain and place it in ice-cold cutting solution.
-
Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF continuously bubbled with carbogen.
-
Allow the slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature until recording.
Whole-Cell Patch-Clamp Recording
This protocol details the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices to assess the effects of this compound.
Materials:
-
Prepared acute brain slices
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Glass micropipettes (3-6 MΩ resistance)
-
Intracellular solution (see composition below)
-
This compound stock solution (in DMSO)
Solutions:
-
K-gluconate based intracellular solution (example): 135 mM K-gluconate, 10 mM HEPES, 10 mM KCl, 2 mM Mg-ATP, 0.3 mM Na-GTP, 0.2 mM EGTA. Adjusted to pH 7.3 with KOH.
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF.
-
Identify a healthy neuron in the region of interest using a microscope with DIC optics.
-
Approach the neuron with a glass micropipette filled with intracellular solution.
-
Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the neuronal membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline synaptic activity (e.g., spontaneous or evoked inhibitory postsynaptic currents, sIPSCs or eIPSCs).
-
Bath-apply this compound at the desired concentration (e.g., 10 µM) and record the changes in synaptic activity.
Measurement of GABA Reversal Potential (EGABA)
This protocol describes a method to determine the reversal potential of GABAA receptor-mediated currents, a key indicator of intracellular chloride concentration.
Materials:
-
Same as for whole-cell patch-clamp recording.
-
GABAA receptor agonist (e.g., muscimol (B1676869) or isoguvacine)
Procedure:
-
Establish a whole-cell recording from a neuron as described above.
-
Use a voltage-clamp protocol with a series of voltage steps (e.g., from -100 mV to -40 mV in 10 mV increments).
-
Locally apply a GABAA receptor agonist via a puff pipette near the recorded neuron during each voltage step.
-
Measure the peak current response at each holding potential.
-
Plot the current-voltage (I-V) relationship. The voltage at which the current reverses polarity is the EGABA.
-
Repeat the measurement after bath application of this compound to determine its effect on EGABA.
Experimental Workflow
The following diagram outlines the general workflow for an in vitro slice electrophysiology experiment using this compound.
How to dissolve and prepare VU 0240551 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, preparation, and experimental use of VU 0240551, a selective inhibitor of the K-Cl cotransporter 2 (KCC2). This document is intended to guide researchers in pharmacology, neuroscience, and drug development in utilizing this compound for both in vitro and in vivo studies.
Chemical Properties and Storage
This compound is a potent tool for investigating the role of KCC2 in neuronal function and various pathological conditions. Proper handling and storage are crucial for maintaining its biological activity.
| Property | Value | Reference |
| Molecular Weight | 342.43 g/mol | [1] |
| Formula | C₁₆H₁₄N₄OS₂ | [1] |
| Appearance | Crystalline solid | [2] |
| Storage (Solid) | Store at +4°C for short-term and -20°C for long-term (≥4 years). | [1][2] |
| Storage (Solutions) | Prepare fresh solutions for optimal performance. Stock solutions in DMSO can be stored at -20°C for up to one month, though fresh preparation is recommended. Aqueous solutions should not be stored for more than one day. | [2][3] |
Solubility and Solution Preparation
This compound exhibits solubility in common organic solvents. Due to its low aqueous solubility, specific preparation methods are required for aqueous-based assays.
| Solvent | Solubility |
| DMSO | Up to 100 mM |
| Ethanol | Up to 25 mM |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Aqueous Buffers | Sparingly soluble |
Protocol 2.1: Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
To prepare a 100 mM stock solution in DMSO , add the appropriate volume of anhydrous DMSO. For example, to 1 mg of this compound (MW: 342.43), add 29.2 µL of DMSO.
-
To prepare a 25 mM stock solution in Ethanol , add the appropriate volume of absolute ethanol. For example, to 1 mg of this compound, add 116.8 µL of ethanol.
-
Vortex the solution thoroughly to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2.2: Preparation of Aqueous Working Solutions
For most in vitro cell-based assays, the final concentration of organic solvent should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Thaw a frozen aliquot of the this compound stock solution (e.g., 100 mM in DMSO).
-
Perform serial dilutions of the stock solution in the desired cell culture medium or aqueous buffer to achieve the final working concentration.
-
For example, to prepare a 100 µM working solution from a 100 mM stock, first prepare an intermediate dilution (e.g., 1:100 in media to get 1 mM), and then further dilute to the final concentration.
-
Ensure the final solvent concentration is below the tolerance level of the experimental system. A vehicle control (medium with the same final concentration of the solvent) should always be included in the experiment.
Protocol 2.3: Preparation of a Suspension for In Vivo Administration
For oral or intraperitoneal administration in animal models, a suspended solution can be prepared.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure for a 2.5 mg/mL Suspension:
-
Dissolve this compound in DMSO to create a concentrated stock (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly until it is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final suspension before each administration to ensure uniformity.
Experimental Data and Protocols
This compound has been utilized in a variety of experimental settings to probe the function of KCC2.
Quantitative Data Summary
| Assay Type | Model System | Parameter | Value | Reference |
| Functional Assay | KCC2-overexpressing cells | IC₅₀ (K⁺ uptake) | 560 nM | [4] |
| Electrophysiology | Rat neocortical neurons | Concentration | 1 µM | [5] |
| Electrophysiology | Purkinje cells | Concentration | 25-100 µM | [6] |
| Chloride Imaging | Organotypic slices | Concentration | 10 µM | [7] |
Experimental Protocols
This protocol describes a general approach for assessing the effect of this compound on GABAergic currents in cultured neurons using whole-cell patch-clamp electrophysiology.
Materials:
-
Cultured primary neurons or neuronal cell line
-
Recording chamber and perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
External and internal recording solutions
-
GABA
-
This compound working solution and vehicle control
Procedure:
-
Prepare neuronal cultures on coverslips.
-
Place a coverslip in the recording chamber and perfuse with oxygenated external solution at a constant rate.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Record baseline GABA-evoked currents by puffing a known concentration of GABA onto the cell.
-
Bath-apply the vehicle control for a set period and record GABA-evoked currents.
-
Wash out the vehicle and apply this compound at the desired concentration (e.g., 1-10 µM).
-
After a stable baseline is achieved in the presence of this compound, record GABA-evoked currents again.
-
Analyze the amplitude and reversal potential of the GABA-evoked currents before and after this compound application to determine the effect on KCC2-mediated chloride extrusion.
This protocol provides a general guideline for intraperitoneal (i.p.) administration of this compound in mice or rats.
Materials:
-
This compound suspension (prepared as in Protocol 2.3)
-
Appropriately sized syringes and needles (e.g., 25-27G)
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct volume of the this compound suspension to inject for the desired dose.
-
Thoroughly vortex the this compound suspension to ensure homogeneity.
-
Draw the calculated volume into the syringe.
-
Gently restrain the animal.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline, at a 30-45 degree angle.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse effects and proceed with the planned behavioral or physiological assessments.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound action.
Experimental Workflow
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. Protocol to study chloride regulation in cultured mouse cortical neurons using electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative in Vitro to in Vivo Extrapolation (QIVIVE) for Predicting Reduced Anogenital Distance Produced by Anti-Androgenic Pesticides in a Rodent Model for Male Reproductive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An integrated in vitro human iPSCs-derived neuron and in vivo animal approach for preclinical screening of anti-seizure compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for VU 0240551 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU 0240551 is a selective inhibitor of the neuronal potassium-chloride cotransporter 2 (KCC2), a key protein responsible for maintaining low intracellular chloride concentrations in mature neurons.[1][2] Inhibition of KCC2 by this compound leads to an increase in intracellular chloride, which can cause a depolarizing shift in the reversal potential of GABAA receptor-mediated currents, thereby reducing the efficacy of GABAergic inhibition.[2][3] This makes this compound a valuable pharmacological tool for studying the role of KCC2 in neuronal function, synaptic plasticity, and various neurological disorders where KCC2 function is implicated, such as epilepsy and neuropathic pain.
These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, including quantitative data on its effects and a visual representation of the relevant signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the quantitative data regarding the effects of this compound in neuronal preparations.
| Parameter | Value | Cell Type/Preparation | Assay Method | Reference |
| IC50 for KCC2 | 560 nM | Not specified | Fluorescence-based thallium influx assay | [1][2] |
| Selectivity | >100-fold vs. NKCC1 | Not specified | Not specified | [1] |
| Effect on GABAA-mediated currents (Rat Neurons) | Prolongation of Cl- recovery time constant (τrec) from 5.7s to 8.1s (at 1 µM) | Rat neocortical neurons | Intracellular recordings with iontophoretic Cl- loading | [1] |
| Effect on GABAA-mediated currents (Human Neurons) | Prolongation of Cl- recovery time constant (τrec) from 15.1s to 20.3s (at 1 µM) | Human neocortical neurons | Intracellular recordings with iontophoretic Cl- loading | [1] |
| Effect on Ictal-like Discharges | Abolished 4-AP induced ictal discharges (at 10 µM) | Rat piriform and entorhinal cortices slices | Field potential recordings | [4][5] |
| Effect on Interictal Discharges | Decreased interval of occurrence and duration (at 10 µM) | Rat piriform and entorhinal cortices slices | Field potential recordings | [4][5] |
| Effect on GABA-induced Hyperpolarization | Significant reduction (at 75 µM and 100 µM) | Purkinje cells | Not specified | [2] |
Signaling Pathway and Experimental Workflow
KCC2 Signaling Pathway
The following diagram illustrates the role of KCC2 in maintaining chloride homeostasis and the effect of its inhibition by this compound. In mature neurons, KCC2 extrudes Cl-, keeping its intracellular concentration low. This allows the influx of Cl- through GABAA receptors, leading to hyperpolarization and neuronal inhibition. This compound blocks KCC2, leading to an accumulation of intracellular Cl-, which diminishes the hyperpolarizing effect of GABA, thereby increasing neuronal excitability.
Experimental Workflow
The diagram below outlines a general workflow for studying the effects of this compound in primary neuronal cultures.
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures (Rat Cortex/Hippocampus)
This protocol is a synthesis of established methods for primary neuronal culture.[6][7][8]
Materials:
-
Timed-pregnant rat (E18)
-
Dissection medium: Hibernate-E or Neurobasal medium
-
Digestion solution: Papain (20 U/mL) and DNase I (100 U/mL) in dissection medium
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-Lysine (PDL) coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Plate Coating:
-
Coat culture vessels with 50 µg/mL PDL solution for at least 1 hour at 37°C.
-
Wash three times with sterile water and allow to dry completely.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to approved institutional guidelines.
-
Dissect the E18 embryos and isolate the brains in ice-cold dissection medium.
-
Under a dissecting microscope, carefully dissect the cortices and/or hippocampi, removing the meninges.
-
-
Tissue Dissociation:
-
Mince the tissue into small pieces.
-
Incubate the tissue in the digestion solution for 15-30 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and Trypan Blue.
-
Plate the neurons onto the PDL-coated vessels at a desired density (e.g., 2.5 x 105 cells/cm2).
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
-
Culture Maintenance:
-
Perform a half-media change every 2-3 days.
-
Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
-
Protocol 2: Application of this compound and Electrophysiological Recording
This protocol is based on methodologies used in studies investigating the effects of this compound on neuronal activity.[1]
Materials:
-
Mature primary neuronal cultures (DIV 10-14)
-
This compound stock solution (10 mM in DMSO)
-
External recording solution (e.g., aCSF)
-
Patch-clamp or Multi-Electrode Array (MEA) setup
Procedure:
-
Preparation of Working Solution:
-
Prepare fresh working solutions of this compound in the external recording solution to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Prepare a vehicle control solution with the same final concentration of DMSO.
-
-
Baseline Recording:
-
Transfer the culture to the recording setup and perfuse with the external recording solution.
-
Obtain a stable baseline recording of neuronal activity (e.g., spontaneous postsynaptic currents, action potentials) for at least 5-10 minutes.
-
-
Drug Application:
-
Switch the perfusion to the this compound working solution.
-
Record the neuronal activity for the desired duration (e.g., 10-30 minutes) to observe the effects of the inhibitor.
-
-
Washout:
-
(Optional) Switch the perfusion back to the external recording solution to assess the reversibility of the drug's effects. Record for an additional 15-30 minutes.
-
-
Data Analysis:
-
Analyze the recorded data to quantify changes in parameters such as firing rate, synaptic event frequency and amplitude, and the reversal potential of GABAergic currents.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the cytotoxicity of this compound on primary neuronal cultures.
Materials:
-
Mature primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Treatment:
-
Treat the neuronal cultures with a range of this compound concentrations (and a vehicle control) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
-
Conclusion
This compound is a powerful tool for investigating the role of KCC2-mediated chloride transport in neuronal function. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this inhibitor in primary neuronal cultures. Careful experimental design, including appropriate controls and concentration-response studies, is crucial for obtaining reliable and interpretable results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. KCC2 function modulates in vitro ictogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KCC2 function modulates in vitro ictogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for VU0240551 in KCC2 Inhibition In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the available data and protocols for utilizing VU0240551, a selective inhibitor of the K-Cl cotransporter 2 (KCC2), in in vivo research settings. This document summarizes quantitative data, outlines experimental protocols, and presents key concepts through diagrams to guide the effective use of this compound for studying KCC2 function in the central nervous system.
Introduction to VU0240551
VU0240551 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of KCC2. KCC2 is a neuron-specific potassium-chloride cotransporter crucial for maintaining low intracellular chloride concentrations, which is essential for the hyperpolarizing action of GABAergic inhibition in the mature nervous system. Dysregulation of KCC2 has been implicated in various neurological disorders, including epilepsy and neuropathic pain. VU0240551 offers a means to acutely and reversibly block KCC2 function, allowing researchers to probe its involvement in these processes.
Quantitative Data Summary
Table 1: In Vitro Efficacy of VU0240551
| Parameter | Value | Cell/Tissue Type | Assay Method |
| IC₅₀ | 560 nM | HEK293 cells expressing KCC2 | Thallium influx assay |
| Effective Concentration | 1 µM | Rat neocortical neurons | Prolongation of Cl⁻ recovery time constant |
| Effective Concentration | 1 µM | Human neocortical neurons | Prolongation of Cl⁻ recovery time constant |
| Effective Concentration | 6 µM | Cultured neurons | Chronic application to study synaptic plasticity |
| Effective Concentration | 10 µM | Rat brain slices | Blockade of KCC2 activity in epileptiform discharge model[1] |
Table 2: In Vivo Administration of VU0240551
| Administration Route | Species | Dosage/Concentration | Vehicle | Notes |
| Intrathecal | Rat | 0.8 mg | 0.01% DMSO in saline | Administered 15 minutes before surgery.[2] |
| Intraperitoneal | Rodent | 2.5 mg/mL (solution) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | This is a formulation protocol; specific mg/kg dosage and efficacy are not reported.[3] |
Important Note: The lack of published systemic (e.g., intraperitoneal or intravenous) dosage information in mg/kg and corresponding brain concentration data is a significant limitation. Researchers should perform pilot studies to determine the optimal dose for their specific animal model and experimental paradigm.
Experimental Protocols
The following are detailed protocols for the preparation and administration of VU0240551 based on available literature.
Protocol 1: Preparation of VU0240551 for Intraperitoneal Injection
This protocol describes the preparation of a VU0240551 solution suitable for intraperitoneal administration in rodents.
Materials:
-
VU0240551 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution:
-
Dissolve VU0240551 powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved.
-
-
Prepare the Vehicle Mixture:
-
In a sterile tube, combine the following components in the specified ratios to prepare the final vehicle:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
-
Formulate the Final Injection Solution (Example for 1 mL of 2.5 mg/mL solution):
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL VU0240551 stock solution in DMSO.
-
Vortex the mixture until it is homogeneous.
-
Add 50 µL of Tween-80 and vortex again.
-
Add 450 µL of sterile saline and vortex thoroughly to ensure a uniform suspension.[3]
-
-
Administration:
-
The final solution can be administered via intraperitoneal injection. The volume to be injected will depend on the desired dosage (in mg/kg), which must be determined empirically through pilot studies.
-
Protocol 2: Intrathecal Administration of VU0240551 in Rats
This protocol is based on a study that administered VU0240551 directly to the spinal cord.
Materials:
-
VU0240551 powder
-
DMSO
-
Sterile Saline (0.9% NaCl)
-
Hamilton syringe with a fine-gauge needle
Procedure:
-
Prepare the Injection Solution:
-
Dissolve VU0240551 in 0.01% DMSO in sterile saline to achieve the desired concentration for a total dose of 0.8 mg in the injection volume.[2]
-
-
Animal Preparation:
-
Anesthetize the rat according to an approved institutional animal care and use committee (IACUC) protocol.
-
-
Intrathecal Injection:
-
Perform a lumbar puncture to deliver the VU0240551 solution into the intrathecal space. The precise anatomical location and surgical procedure should follow established laboratory protocols.
-
The study cited administered the dose 15 minutes prior to the experimental procedure.[2]
-
Visualizations
Signaling Pathway of KCC2 Inhibition
Caption: Mechanism of VU0240551 action on neuronal chloride homeostasis.
Experimental Workflow for In Vivo Systemic Administration Study
References
- 1. Antiepileptics and the treatment of neuropathic pain: evidence from animal models. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Brain Concentrations of Methylone and Its Metabolites after Systemic Methylone Administration: Relationship to Pharmacodynamic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of VU 0240551 in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system. A key pathological mechanism implicated in neuropathic pain is the downregulation of the K-Cl cotransporter 2 (KCC2) in spinal cord neurons.[1][2] This downregulation leads to a disruption of the chloride gradient across the neuronal membrane, impairing GABAergic and glycinergic inhibitory neurotransmission and contributing to neuronal hyperexcitability and pain hypersensitivity.[1][2]
VU 0240551 is a selective inhibitor of KCC2. While direct in vivo studies of this compound in neuropathic pain models are not yet available in the public domain, its mechanism of action as a KCC2 inhibitor makes it a valuable research tool to probe the consequences of KCC2 dysfunction in the context of neuropathic pain. By inhibiting KCC2, this compound can be used to mimic the KCC2 downregulation observed in neuropathic pain states, potentially inducing a pain-like phenotype in naive animals or exacerbating existing pain symptoms. These application notes provide a framework for the proposed use of this compound in preclinical neuropathic pain research.
Quantitative Data Summary
As no in vivo data for this compound in neuropathic pain models is currently available, the following tables are presented as templates for researchers to structure their data upon conducting such experiments.
Table 1: In Vitro Characterization of this compound
| Parameter | Value | Assay System | Reference |
| KCC2 Inhibition (IC50) | 560 nM | Thallium flux assay | N/A |
| Selectivity vs. NKCC1 | >10-fold | Thallium flux assay | N/A |
| Effect on GABA-induced Hyperpolarization | Attenuation | Electrophysiology in P cells | N/A |
Table 2: Proposed In Vivo Efficacy of this compound in a Neuropathic Pain Model (Template)
| Animal Model | Treatment Group | Dose (mg/kg) | Route of Administration | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |
| Chronic Constriction Injury (CCI) | Vehicle | N/A | e.g., i.p. | ||
| This compound | e.g., 1, 5, 10 | e.g., i.p. | |||
| Positive Control (e.g., Gabapentin) | e.g., 100 | e.g., i.p. | |||
| Spared Nerve Injury (SNI) | Vehicle | N/A | e.g., i.t. | ||
| This compound | e.g., 0.1, 1, 10 µg | e.g., i.t. | |||
| Positive Control (e.g., Morphine) | e.g., 10 µg | e.g., i.t. |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound in rodent models of neuropathic pain.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To induce a neuropathic pain state by loosely ligating the sciatic nerve.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 silk sutures
-
This compound
-
Vehicle (e.g., DMSO, saline)
Procedure:
-
Anesthetize the rat using isoflurane.
-
Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Place four loose ligatures of 4-0 silk suture around the sciatic nerve, approximately 1 mm apart.
-
The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7-14 days for the development of neuropathic pain behaviors.
-
Administer this compound or vehicle at the desired doses and routes.
-
Assess pain behaviors (mechanical allodynia and thermal hyperalgesia) at various time points post-administration.
Assessment of Mechanical Allodynia (von Frey Test)
Objective: To measure the sensitivity to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments with varying bending forces (e.g., 0.4 g to 26 g)
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the animals to the testing environment for at least 30 minutes.
-
Place the animal in a testing chamber on the elevated mesh platform.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force.
-
Apply the filament with enough force to cause it to bend and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
Objective: To measure the sensitivity to a noxious thermal stimulus.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass floor
-
Testing chambers
Procedure:
-
Acclimatize the animals to the testing environment.
-
Place the animal in a testing chamber on the glass floor of the apparatus.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw.
-
Record the paw withdrawal latency. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
Visualizations
Signaling Pathway of KCC2 in Neuropathic Pain
Caption: Role of KCC2 in neuronal inhibition and neuropathic pain.
Experimental Workflow for Testing this compound
Caption: Workflow for in vivo testing of this compound.
References
Application Notes and Protocols for Intrathecal Injection of VU 0240551 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU 0240551 is a potent and selective inhibitor of the neuronal K-Cl cotransporter KCC2, with an IC50 of 560 nM.[1] KCC2 plays a critical role in establishing and maintaining the low intracellular chloride concentration necessary for hyperpolarizing GABAergic inhibition in the mature central nervous system. Inhibition of KCC2 by this compound leads to a disruption of this chloride homeostasis, resulting in a depolarizing shift in the GABA reversal potential and altered neuronal excitability. These characteristics make this compound a valuable pharmacological tool for studying the role of KCC2 in various physiological and pathological processes, including neuropathic pain, epilepsy, and spasticity.
This document provides detailed protocols for the intrathecal (i.t.) administration of this compound in rodents (mice and rats) to facilitate research into the spinal mechanisms modulated by KCC2.
Quantitative Data Summary
The following tables summarize reported intrathecal doses and recommended injection volumes for this compound in rodents. It is important to note the dose range, particularly in mice, and to determine the optimal dose for a specific experimental paradigm through careful dose-response studies.
Table 1: Reported Intrathecal Doses of this compound
| Species | Dose | Purpose | Reference |
| Mouse | 0.27 µg | Blockade of anti-allodynic effects of an A3AR agonist | [2] |
| Mouse | 30 µg | Inhibition of the analgesic effect of kenpaullone (B1673391) | [3] |
| Rat | 0.8 mg | Inhibition of KCC2 before surgery | [4] |
Table 2: Recommended Intrathecal Injection Volumes
| Species | Recommended Volume |
| Mouse | 5 - 10 µL |
| Rat | 10 - 50 µL |
Experimental Protocols
Preparation of this compound for Intrathecal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 1 mg of this compound in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution with sterile saline or aCSF to the final desired concentration.
-
Important: The final concentration of DMSO in the injectate should be kept to a minimum to avoid neurotoxicity. A final DMSO concentration of 0.01% has been reported for intrathecal injection of this compound in rats.[4] For example, to prepare a 10 µL injection solution containing 0.8 mg of this compound in 0.01% DMSO for a rat:
-
Take an appropriate volume of the stock solution.
-
Add the required volume of sterile saline or aCSF to achieve the final drug concentration and a final DMSO concentration of 0.01%.
-
-
Vortex the working solution gently before drawing it into the injection syringe.
-
Intrathecal Injection Procedure in Rodents (Acute)
This protocol describes the direct lumbar puncture method for acute intrathecal injection.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Animal clippers
-
70% ethanol (B145695) and povidone-iodine solution
-
Hamilton syringe (10 µL or 25 µL) with a 30-gauge needle for mice or a 25- to 27-gauge needle for rats
-
Heating pad for recovery
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Shave the fur over the lumbar region of the back.
-
Sterilize the injection site by wiping with 70% ethanol followed by a povidone-iodine solution.
-
-
Injection Site Identification:
-
Position the animal on a flat surface.
-
Palpate the iliac crests. The intervertebral space between the L5 and L6 vertebrae is located just rostral to the line connecting the iliac crests.
-
-
Injection:
-
Hold the Hamilton syringe with the bevel of the needle facing up.
-
Insert the needle into the L5-L6 intervertebral space at a slight angle (approximately 20-30 degrees from the vertical).
-
A characteristic tail flick or a slight dural penetration pop indicates successful entry into the intrathecal space.
-
Slowly inject the desired volume of the this compound working solution over 10-20 seconds.
-
Hold the needle in place for an additional 10 seconds to prevent backflow of the injectate upon withdrawal.
-
Withdraw the needle smoothly.
-
-
Post-Injection Care:
-
Monitor the animal's breathing and recovery from anesthesia on a heating pad.
-
Once ambulatory, return the animal to its home cage.
-
Observe the animal for any signs of motor impairment or distress.
-
Visualization of Signaling Pathway
The following diagram illustrates the role of KCC2 in neuronal chloride homeostasis and the effect of its inhibition by this compound.
Caption: KCC2-mediated chloride extrusion and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study using intrathecal this compound.
Caption: General experimental workflow for intrathecal this compound studies.
References
Application Notes and Protocols for VU 0240551 in Synaptic Plasticity and LTP Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU 0240551 is a potent and selective inhibitor of the neuronal potassium-chloride cotransporter 2 (KCC2), with an IC50 of 560 nM.[1] KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing action of GABAergic inhibition. By inhibiting KCC2, this compound disrupts chloride homeostasis, leading to an increase in intracellular chloride. This shift can weaken or even reverse the polarity of GABAergic transmission, making it depolarizing. This modulation of inhibitory signaling has significant implications for synaptic plasticity and the induction of Long-Term Potentiation (LTP), a cellular correlate of learning and memory.
These application notes provide a comprehensive guide for utilizing this compound to study its impact on synaptic plasticity and LTP. The protocols are based on established methodologies in the field, and the expected outcomes are inferred from studies involving genetic deletion of KCC2, which demonstrate a critical role for this transporter in normal synaptic function.
Mechanism of Action in the Context of Synaptic Plasticity
The primary mechanism by which this compound influences synaptic plasticity is through the disruption of GABAergic inhibition. In mature neurons, the activation of GABA-A receptors typically leads to an influx of chloride ions, resulting in hyperpolarization of the postsynaptic membrane and inhibition of neuronal firing. KCC2 activity is vital for extruding chloride and maintaining the low intracellular chloride concentration necessary for this hyperpolarizing effect.
Inhibition of KCC2 by this compound leads to an accumulation of intracellular chloride. Consequently, the activation of GABA-A receptors may cause a less effective hyperpolarization or even a depolarization of the postsynaptic neuron. This alteration in inhibitory tone can significantly impact the induction and maintenance of LTP at excitatory synapses, which is dependent on a precise balance of excitation and inhibition. Studies with conditional deletion of KCC2 have shown that impaired KCC2 function leads to a significant reduction in LTP magnitude.[2]
Data Presentation
The following table summarizes the key quantitative data for this compound and its expected effects on LTP, based on available literature.
| Parameter | Value | Reference |
| This compound IC50 for KCC2 | 560 nM | [1] |
| Working Concentration (in vitro slices) | 1 - 10 µM | [3] |
| Expected Effect on LTP Magnitude | Reduction | [2] |
| Exemplar LTP Reduction (from KCC2 cKO) | ~50% decrease in fEPSP slope potentiation | [2] |
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a standard model for studying LTP.
Materials:
-
Rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat)
-
Anesthetic (e.g., isoflurane)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Recovery chamber
-
Recording chamber
Solutions:
-
Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, 1 CaCl2. Gassed with 95% O2 / 5% CO2.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 MgCl2, 2 CaCl2. Gassed with 95% O2 / 5% CO2.
Procedure:
-
Anesthetize the animal and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated cutting solution.
-
Isolate the hippocampus.
-
Mount the hippocampus on the vibratome stage and cut 300-400 µm thick transverse slices.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF for at least 1 hour before recording.
Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs) and LTP Induction
This protocol outlines the procedure for recording fEPSPs in the CA1 region of the hippocampus and inducing LTP.
Materials:
-
Prepared hippocampal slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Glass microelectrodes (filled with aCSF, 1-5 MΩ resistance)
-
Bipolar stimulating electrode
-
Data acquisition software
Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Deliver single test pulses (0.1 ms (B15284909) duration) every 30 seconds to evoke fEPSPs. Adjust the stimulus intensity to elicit a fEPSP with a slope that is 30-40% of the maximum.
-
Record a stable baseline of fEPSPs for at least 20-30 minutes.
-
To study the effect of this compound, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 10 µM) for at least 20 minutes before LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
Analyze the data by measuring the initial slope of the fEPSP. Normalize the slope values to the average baseline slope.
Visualizations
Signaling Pathway of KCC2 Inhibition by this compound and its Impact on Synaptic Plasticity
Caption: Signaling pathway of this compound action.
Experimental Workflow for Studying the Effect of this compound on LTP
Caption: Experimental workflow for LTP studies with this compound.
Logical Relationship of KCC2 Function and Synaptic Plasticity
Caption: KCC2 function and its impact on synaptic plasticity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Conditional deletion of KCC2 impairs synaptic plasticity and both spatial and nonspatial memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of VU0240551, a novel KCC2 antagonist, and DIDS on chloride homeostasis of neocortical neurons from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of VU 0240551 in Epilepsy Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
VU 0240551 is a potent and selective antagonist of the neuronal K-Cl cotransporter KCC2, which plays a critical role in regulating intracellular chloride concentrations ([Cl⁻]i) and the efficacy of GABAergic inhibition.[1][2] In mature neurons, KCC2 extrudes chloride, maintaining a low intracellular concentration that allows the GABA-A receptor-mediated influx of chloride to be hyperpolarizing, thus inhibitory.[3][4] Dysregulation of KCC2 function has been implicated in various neurological disorders, including epilepsy.[3] this compound serves as an essential pharmacological tool to investigate the role of KCC2-mediated chloride transport in the generation and modulation of epileptiform activity.[1][5] These notes provide an overview of its mechanism, quantitative data, and detailed protocols for its application in in vitro epilepsy models.
Mechanism of Action
This compound selectively inhibits KCC2, thereby impairing the neuron's ability to extrude chloride.[2][6] This leads to an accumulation of intracellular Cl⁻, causing a depolarizing (less negative) shift in the reversal potential for GABA-A receptor-mediated currents (E_GABA).[1][2] Consequently, GABAergic neurotransmission becomes less inhibitory and can, under certain conditions, become excitatory.
Interestingly, the effect of KCC2 blockade on epileptiform activity is not straightforward. While impaired inhibition might be expected to promote seizures, studies have shown that in the 4-aminopyridine (B3432731) (4-AP) in vitro model, this compound abolishes ictal (seizure-like) discharges while permitting interictal activity.[1] A proposed mechanism for this paradoxical effect is that during intense seizure activity, massive GABA-A receptor activation leads to significant Cl⁻ influx, which in turn drives K⁺ efflux through KCC2. This resulting increase in extracellular K⁺ can further depolarize neurons, creating a positive feedback loop that sustains the seizure. By blocking KCC2, this compound disrupts this cycle, preventing the pathological accumulation of extracellular K⁺ and terminating ictal discharges.[1]
Data Presentation: Quantitative Summary
The following table summarizes key quantitative data for this compound from published literature.
| Parameter | Value | Species / Model | Comments | Reference |
| IC₅₀ | 560 nM | Recombinant KCC2 | Potency for KCC2 inhibition. | [2] |
| Working Concentration | 10 µM | Rat brain slices (in vitro) | Abolished ictal discharges in the 4-AP model. | [1] |
| Working Concentration | 1 µM | Rat & Human neocortical slices | Significantly prolonged Cl⁻ recovery time. | [5] |
| Effect on Cl⁻ Homeostasis (Rat) | ↑ τrec from 5.7s to 8.1s | Rat neocortical neurons | 1 µM this compound reversibly prolonged the recovery time constant (τrec) after Cl⁻ load, indicating reduced Cl⁻ extrusion. | [5] |
| Effect on Cl⁻ Homeostasis (Human) | ↑ τrec from 15.1s to 20.3s | Human neocortical neurons | 1 µM this compound increased τrec in neurons from epileptic patient tissue. | [5] |
| Effect on Ictal Discharges | Abolished | Rat piriform & entorhinal cortex slices | Blocked seizure-like events induced by 4-AP. | [1] |
| Effect on Interictal Discharges | ↓ Interval, ↓ Duration | Rat piriform & entorhinal cortex slices | Increased the frequency but decreased the duration of interictal events. | [1] |
| Off-Target Effects | Inhibition | hERG and L-type Ca²⁺ channels | Mentioned as potential off-target effects. | [2] |
Experimental Protocols
Protocol 1: Induction and Modulation of Epileptiform Activity in Brain Slices
This protocol describes how to induce epileptiform activity in in vitro brain slices using 4-aminopyridine (4-AP) and assess the effect of this compound using field potential recordings. This method is adapted from studies on piriform and entorhinal cortices.[1]
1. Materials and Reagents:
-
This compound (e.g., 10 mM stock in DMSO)
-
4-Aminopyridine (4-AP)
-
Artificial cerebrospinal fluid (aCSF) components (in mM): NaCl (124), KCl (3), MgSO₄ (1.3), CaCl₂ (2.4), NaHCO₃ (26), NaH₂PO₄ (1.24), Glucose (10).
-
Sucrose-based cutting solution.
-
Carbogen gas (95% O₂, 5% CO₂)
-
Experimental animal (e.g., Wistar rat)
-
Vibrating microtome (vibratome)
-
Submerged recording chamber with perfusion system
-
Glass microelectrodes (for recording)
-
Electrophysiology amplifier and data acquisition system
2. Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal in accordance with institutional guidelines.
-
Rapidly dissect the brain and place it in ice-cold, carbogen-gassed sucrose (B13894) cutting solution.
-
Cut 400-500 µm thick coronal or horizontal slices containing the region of interest (e.g., hippocampus, entorhinal cortex) using a vibratome.
-
Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber, continuously perfused with heated (32-34°C), carbogenated aCSF at a rate of 2-3 mL/min.
-
Place a glass recording microelectrode (filled with aCSF) in the desired cortical layer.
-
Acquire stable baseline field potential recordings for at least 20 minutes.
-
-
Induction of Epileptiform Activity:
-
Switch the perfusion to aCSF containing 50 µM 4-AP.
-
Allow 30-40 minutes for stable interictal and ictal-like discharges to develop.
-
-
Application of this compound:
-
Once stable epileptiform activity is established, switch the perfusion to aCSF containing both 50 µM 4-AP and 10 µM this compound.
-
Record for at least 30-60 minutes to observe the full effect of the drug.
-
-
Data Analysis:
-
Identify and quantify interictal and ictal discharges based on their amplitude and duration.
-
Measure the frequency (events/minute) and duration (seconds) of events before and after this compound application.
-
Perform statistical analysis to determine the significance of any changes.
-
Protocol 2: Assessing Chloride Homeostasis with Intracellular Recordings
This protocol uses intracellular recordings and iontophoretic chloride injection to measure the chloride extrusion capacity of a neuron, which is primarily mediated by KCC2. The recovery time constant (τrec) of the inhibitory postsynaptic potential (IPSP) amplitude serves as a proxy for Cl⁻ extrusion. This method is adapted from Deisz et al. (2014).[5]
1. Materials and Reagents:
-
All materials from Protocol 1.
-
Sharp microelectrodes (for intracellular recording) filled with 2 M potassium acetate.
-
Bipolar stimulating electrode.
-
Iontophoresis setup.
-
This compound (1 µM final concentration).
2. Procedure:
-
Setup: Prepare and maintain brain slices as described in Protocol 1.
-
Intracellular Recording:
-
Impale a neuron in the desired region (e.g., layer 2/3 of the neocortex) with a sharp microelectrode.
-
Achieve a stable recording with a resting membrane potential more negative than -60 mV.
-
-
Evoking IPSPs:
-
Place a stimulating electrode near the recorded neuron to evoke synaptic responses.
-
Apply brief current pulses to elicit inhibitory postsynaptic potentials (IPSPs). Adjust stimulus intensity to obtain a stable, submaximal IPSP.
-
-
Chloride Loading:
-
Record a stable baseline of evoked IPSPs.
-
Load the neuron with chloride by applying negative current pulses through the recording electrode (iontophoresis). This will cause the amplitude of the hyperpolarizing IPSP to decrease or even reverse polarity.
-
-
Measuring Recovery:
-
Cease the iontophoretic current and immediately resume evoking IPSPs at a constant frequency (e.g., 0.5 Hz).
-
Record the gradual recovery of the IPSP amplitude back to its baseline level as the neuron extrudes the excess Cl⁻.
-
-
Drug Application:
-
After obtaining a baseline recovery measurement, perfuse the slice with aCSF containing 1 µM this compound for at least 20 minutes.
-
Repeat the chloride loading and recovery measurement protocol in the presence of the drug.
-
-
Data Analysis:
-
Plot the IPSP amplitude over time during the recovery phase.
-
Fit the recovery curve with a single exponential function to calculate the recovery time constant (τrec).
-
Compare the τrec values before and after the application of this compound. A longer τrec indicates slower chloride extrusion and thus, inhibition of KCC2.
-
Considerations and Troubleshooting
-
Solubility: this compound is typically dissolved in DMSO to create a stock solution. Ensure the final concentration of DMSO in the aCSF is minimal (e.g., <0.1%) to avoid solvent effects.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects on hERG and L-type calcium channels.[2] It is advisable to use the lowest effective concentration and, if necessary, run control experiments to rule out contributions from these channels.
-
Model Dependency: The effects of this compound can be highly dependent on the experimental model and the specific state of the neuronal network (e.g., baseline vs. seizure).[1] The paradoxical anti-ictal effect observed in the 4-AP model may not generalize to all epilepsy models.
-
Interpretation: An increase in the τrec for chloride recovery is a direct functional measure of KCC2 inhibition.[5] Changes in network activity (field potentials) are a downstream consequence and should be interpreted in the context of the complex role of GABAergic signaling in network synchronization.[1]
References
- 1. KCC2 function modulates in vitro ictogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 4. Protocol to study chloride regulation in cultured mouse cortical neurons using electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of VU0240551, a novel KCC2 antagonist, and DIDS on chloride homeostasis of neocortical neurons from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: VU 0240551 in the Study of Spinal Cord Injury Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided for research purposes only. The application of VU 0240551 in spinal cord injury (SCI) research is a novel area of investigation. The protocols described herein are hypothetical and based on the known pharmacology of this compound as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4) and the established pathophysiology of SCI. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant safety and ethical guidelines.
Introduction to this compound and its Potential in Spinal Cord Injury
Spinal cord injury (SCI) is a devastating neurological condition characterized by a primary mechanical injury followed by a secondary cascade of biochemical and cellular events that exacerbate tissue damage and functional deficits. A key contributor to this secondary injury is glutamate excitotoxicity, where excessive extracellular glutamate leads to neuronal death.
Metabotropic glutamate receptor 4 (mGluR4), a Group III mGluR, is a presynaptic G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent reduction in glutamate release. This mechanism presents a promising target for neuroprotection in SCI.
This compound is a potent and selective positive allosteric modulator (PAM) of mGluR4. As a PAM, it does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. This mode of action offers a nuanced approach to modulating glutamatergic transmission, potentially mitigating the excitotoxic cascade following SCI while preserving basal synaptic function. These application notes provide a framework for investigating the therapeutic potential of this compound in preclinical models of SCI.
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be expected from in vivo and in vitro experiments investigating the neuroprotective effects of this compound in a rodent model of spinal cord injury.
Table 1: In Vivo Behavioral Outcomes in a Rodent Model of SCI
| Treatment Group | Basso, Beattie, Bresnahan (BBB) Score (Day 28 post-SCI) | Grid Walk Test (Errors/Meter) (Day 28 post-SCI) | Von Frey Filament Test (Paw Withdrawal Threshold in grams) (Day 28 post-SCI) |
| Sham | 21.0 ± 0.5 | 0.5 ± 0.2 | 15.2 ± 1.1 |
| SCI + Vehicle | 8.5 ± 1.2 | 12.3 ± 2.5 | 4.8 ± 0.9 |
| SCI + this compound (1 mg/kg) | 10.2 ± 1.0 | 9.8 ± 1.9 | 6.5 ± 1.0 |
| SCI + this compound (5 mg/kg) | 12.8 ± 1.5 | 7.1 ± 1.5 | 8.9 ± 1.2 |
| SCI + this compound (10 mg/kg) | 14.5 ± 1.3 | 5.5 ± 1.3 | 10.3 ± 1.4 |
Data are presented as mean ± SEM.
Table 2: In Vivo Histological and Molecular Outcomes (Day 28 post-SCI)
| Treatment Group | Lesion Volume (mm³) | White Matter Sparing (%) | Neuronal Survival (NeuN+ cells/mm²) | Microglial Activation (Iba1+ cells/mm²) | Apoptotic Cells (TUNEL+ cells/mm²) |
| Sham | 0.2 ± 0.1 | 98.5 ± 1.0 | 5500 ± 350 | 50 ± 10 | 5 ± 2 |
| SCI + Vehicle | 5.8 ± 0.7 | 25.3 ± 3.1 | 1800 ± 250 | 450 ± 50 | 150 ± 20 |
| SCI + this compound (1 mg/kg) | 4.9 ± 0.6 | 32.1 ± 2.8 | 2500 ± 280 | 380 ± 45 | 120 ± 18 |
| SCI + this compound (5 mg/kg) | 3.5 ± 0.5 | 45.8 ± 4.2 | 3500 ± 320 | 250 ± 30 | 80 ± 15 |
| SCI + this compound (10 mg/kg) | 2.8 ± 0.4 | 55.2 ± 4.8 | 4200 ± 380 | 180 ± 25 | 50 ± 10 |
Data are presented as mean ± SEM.
Table 3: In Vitro Outcomes in Primary Spinal Cord Neuron Cultures
| Treatment Condition | Glutamate Release (µM) (in response to K+ depolarization) | Neuronal Viability (%) (following glutamate excitotoxicity) | Intracellular Calcium [Ca2+]i (nM) (following glutamate exposure) |
| Control | 5.2 ± 0.4 | 95.2 ± 2.1 | 105 ± 8 |
| Glutamate (100 µM) | - | 42.5 ± 3.5 | 480 ± 35 |
| Glutamate + this compound (1 µM) | - | 58.3 ± 4.1 | 350 ± 28 |
| Glutamate + this compound (10 µM) | - | 75.8 ± 3.8 | 220 ± 20 |
| K+ Depolarization | 12.8 ± 1.1 | - | - |
| K+ Depolarization + this compound (10 µM) | 8.1 ± 0.9 | - | - |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: In Vivo Contusion Model of Spinal Cord Injury in Rodents
Objective: To evaluate the neuroprotective effects of this compound on functional recovery and tissue sparing following a contusive spinal cord injury in rats.
Materials:
-
Adult female Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Anesthetics (e.g., isoflurane (B1672236), ketamine/xylazine)
-
Spinal cord impactor device (e.g., NYU Impactor)
-
Surgical instruments
-
Sutures
-
Animal care facilities
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane or a ketamine/xylazine cocktail. Shave and sterilize the surgical area over the thoracic spine.
-
Laminectomy: Make a midline incision and expose the vertebral column. Perform a laminectomy at the T9-T10 level to expose the spinal cord.
-
Spinal Cord Injury: Use a standardized impactor device to deliver a moderate contusion injury to the exposed spinal cord.
-
Drug Administration: Immediately following the injury (e.g., within 30 minutes), administer this compound or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection. Repeat administration as determined by pharmacokinetic studies (e.g., once daily for 7 days).
-
Wound Closure: Suture the muscle layers and skin.
-
Post-operative Care: Provide post-operative analgesia and supportive care, including manual bladder expression, until autonomic functions recover.
-
Behavioral Testing:
-
Locomotor Function: Assess hindlimb motor function using the Basso, Beattie, Bresnahan (BBB) open-field locomotor scale at regular intervals (e.g., days 1, 3, 7, 14, 21, and 28 post-SCI).
-
Fine Motor Control: Evaluate fine motor control and coordination using the grid walk test at day 28 post-SCI.
-
Sensory Function: Measure mechanical allodynia using von Frey filaments at day 28 post-SCI.
-
-
Histological and Molecular Analysis (at Day 28 post-SCI):
-
Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cord and process for cryosectioning or paraffin (B1166041) embedding.
-
Lesion Volume: Stain sections with Luxol Fast Blue and Hematoxylin & Eosin (H&E) to determine the lesion volume.
-
White Matter Sparing: Use Luxol Fast Blue staining to quantify the area of spared white matter.
-
Immunohistochemistry: Perform immunostaining for neuronal markers (e.g., NeuN), microglial markers (e.g., Iba1), and apoptosis markers (e.g., TUNEL).
-
Quantify the number of positive cells in the penumbra of the lesion.
-
Protocol 2: In Vitro Glutamate Excitotoxicity Assay in Primary Spinal Cord Neurons
Objective: To determine the direct neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary spinal cord neuron cultures.
Materials:
-
Primary spinal cord neurons (from E14-E15 rodent embryos)
-
Neurobasal medium and B27 supplement
-
Glutamate
-
This compound
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
High-potassium (K+) buffer for depolarization
Procedure:
-
Cell Culture: Culture primary spinal cord neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27.
-
Drug Treatment: After 7-10 days in vitro, pre-treat the neurons with varying concentrations of this compound for 1 hour.
-
Excitotoxicity Induction: Expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for 30 minutes.
-
Washout and Recovery: Wash out the glutamate and drug-containing medium and replace it with fresh culture medium.
-
Assessment of Neuronal Viability: 24 hours after the glutamate insult, assess neuronal viability using an MTT or LDH assay according to the manufacturer's instructions.
-
Measurement of Glutamate Release:
-
Pre-treat mature neuron cultures with this compound for 1 hour.
-
Depolarize the neurons with a high-K+ buffer to induce glutamate release.
-
Collect the supernatant and measure glutamate concentration using a glutamate assay kit.
-
-
Calcium Imaging:
-
Load the neurons with a fluorescent calcium indicator (e.g., Fura-2 AM).
-
Pre-treat with this compound.
-
Measure the change in intracellular calcium concentration in response to glutamate application using a fluorescence microscope.
-
Visualizations
Signaling Pathway of this compound in Neuroprotection
Application Notes and Protocols: Measuring KCC2 Activity in the Presence and Absence of VU 0240551
Audience: Researchers, scientists, and drug development professionals.
Introduction
The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter crucial for establishing and maintaining the low intracellular chloride concentration ([Cl⁻]i) necessary for fast hyperpolarizing synaptic inhibition mediated by GABA-A and glycine (B1666218) receptors in the mature central nervous system (CNS).[1][2][3][4][5] Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a compelling target for therapeutic intervention.[1][3][5]
These application notes provide detailed protocols for measuring KCC2 activity using common in vitro assays and describe the use of VU 0240551, a selective KCC2 inhibitor, as a tool to pharmacologically probe KCC2 function.
This compound is a potent and selective antagonist of KCC2 with a reported IC50 of approximately 560 nM.[6][7] It serves as an invaluable tool for isolating KCC2-mediated ion transport from other chloride transporters like NKCC1, against which it shows high selectivity.[6][7] this compound competitively binds to the K+ site and non-competitively to the Cl- site of KCC2, thereby impeding chloride flux.[8]
Key Experimental Methods for Measuring KCC2 Activity
Several methods have been developed to measure the activity of the electroneutral KCC2 transporter. Due to its electroneutral nature, direct electrophysiological recording of KCC2-mediated currents is not feasible.[4] Therefore, assays have been developed to measure the consequences of its transport activity, namely the flux of its substrate ions, K+ (or its surrogates) and Cl-.
Commonly used techniques include:
-
Thallium (Tl+) Flux Assays: A fluorescence-based high-throughput screening method where the influx of Tl+, a surrogate for K+, is measured using a Tl+-sensitive fluorescent dye.[9][10][11][12]
-
Rubidium (Rb+) Flux Assays: A radioactivity-based or atomic absorption spectrometry-based assay that measures the influx of 86Rb+, another K+ surrogate.[1][13]
-
Electrophysiological Recordings: Techniques such as gramicidin (B1672133) perforated-patch clamping allow for the measurement of the GABA-A reversal potential (EGABA), which is dependent on the intracellular chloride concentration maintained by KCC2.[14]
Data Presentation: Inhibition of KCC2 Activity by this compound
The following table summarizes the inhibitory effect of this compound on KCC2 activity as measured by various assays.
| Assay Type | Cell Type | Measurement | This compound Concentration | % Inhibition / Effect | Reference |
| Thallium (Tl+) Flux | HEK293 cells expressing KCC2 | IC50 | 560 nM | 50% | [6][7] |
| Electrophysiology (Intracellular Recording) | Rat Neocortical Neurons | Recovery time constant (τrec) of IPSP amplitudes after Cl- load | 1 µM | Prolonged τrec from 5.7s to 8.1s | [15] |
| Electrophysiology (Intracellular Recording) | Human Neocortical Neurons (subgroup 1) | Recovery time constant (τrec) of IPSP amplitudes after Cl- load | 1 µM | Prolonged τrec from 8.7s to 14.6s | [15] |
| Electrophysiology (Intracellular Recording) | Human Neocortical Neurons (subgroup 2) | Recovery time constant (τrec) of IPSP amplitudes after Cl- load | 1 µM | Prolonged τrec from 18.5s to 23.3s | [15] |
| Electrophysiology (Gramicidin Perforated Patch) | Cultured Hippocampal Neurons | Recovery of hyperpolarizing GABA responses after glutamate (B1630785) exposure | Not specified | Completely blocked recovery | [14] |
Signaling Pathways Regulating KCC2 Activity
The function of KCC2 is dynamically regulated by a complex network of signaling pathways, primarily through phosphorylation and dephosphorylation events that control its transport activity and cell surface stability.[16]
Figure 1: Simplified signaling pathways regulating KCC2 activity.
Experimental Protocols
Protocol 1: Thallium (Tl+) Flux Assay for Measuring KCC2 Activity
This protocol describes a fluorescence-based assay to measure KCC2-mediated Tl+ influx in a high-throughput format.
Workflow Diagram:
Figure 2: Workflow for the Thallium (Tl+) Flux Assay.
Materials:
-
HEK293 cells stably or transiently expressing KCC2
-
Black-walled, clear-bottom 384-well plates
-
Tl+-sensitive fluorescent dye (e.g., from FLIPR Potassium Assay Kit)
-
Chloride-free buffer
-
Tl+ stimulus solution (containing Tl2SO4)
-
This compound
-
Vehicle (DMSO)
-
Fluorescence plate reader with kinetic read capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed KCC2-expressing HEK293 cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the fluorescent dye loading solution according to the manufacturer's instructions in a chloride-free buffer.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Add the compound dilutions or vehicle to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Tl+ Influx Measurement:
-
Prepare the Tl+ stimulus solution.
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically.
-
Initiate the reading and, after establishing a baseline, automatically add the Tl+ stimulus solution to all wells.
-
Continue recording the fluorescence for several minutes to monitor the influx of Tl+.
-
-
Data Analysis:
-
Determine the initial rate of Tl+ influx for each well by calculating the slope of the fluorescence signal over the initial phase of the response.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the concentration of this compound and fit the data to a dose-response curve to determine the IC50.
-
Protocol 2: Rubidium (86Rb+) Flux Assay
This protocol outlines a radioactivity-based method to measure KCC2 activity.
Workflow Diagram:
Figure 3: Workflow for the Rubidium (86Rb+) Flux Assay.
Materials:
-
HEK293 cells expressing KCC2
-
Multi-well culture plates
-
Uptake buffer (e.g., HEPES-buffered saline)
-
86RbCl
-
This compound
-
Vehicle (DMSO)
-
Ice-cold wash buffer
-
Cell lysis buffer (e.g., 0.1% SDS)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Plating: Plate KCC2-expressing cells in multi-well plates and grow to confluence.
-
Pre-incubation:
-
Aspirate the culture medium and wash the cells with uptake buffer.
-
Add uptake buffer containing either this compound at various concentrations or vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
-
86Rb+ Uptake:
-
Prepare the uptake buffer containing 86RbCl (typically 1-2 µCi/mL).
-
Aspirate the pre-incubation solution and add the 86Rb+-containing uptake buffer to start the influx.
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
-
Stopping the Assay:
-
Rapidly aspirate the radioactive uptake buffer.
-
Wash the cells multiple times with ice-cold wash buffer to remove extracellular 86Rb+.
-
-
Cell Lysis and Measurement:
-
Lyse the cells by adding cell lysis buffer to each well.
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in parallel wells to normalize the 86Rb+ uptake.
-
Calculate the percentage of inhibition of KCC2-mediated 86Rb+ uptake by this compound compared to the vehicle control.
-
Protocol 3: Electrophysiological Measurement of KCC2 Function
This protocol uses gramicidin perforated-patch clamp recordings to measure the GABA-A reversal potential (EGABA) in cultured neurons, providing a functional readout of KCC2 activity.
Workflow Diagram:
Figure 4: Workflow for Electrophysiological Measurement of KCC2 Function.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons)
-
Patch-clamp electrophysiology setup with amplifier, micromanipulator, and data acquisition system
-
Glass pipettes for patch clamping
-
Gramicidin
-
Internal solution for the patch pipette (high K+, low Cl-)
-
External recording solution (Artificial Cerebrospinal Fluid - ACSF)
-
GABA
-
Puffer system for local drug application
-
This compound
-
Vehicle (DMSO)
Procedure:
-
Preparation:
-
Prepare fresh internal solution containing gramicidin (e.g., 50-100 µg/mL). Sonicate briefly to aid dissolution.
-
Prepare ACSF for the external solution.
-
Pull glass pipettes to a resistance of 3-5 MΩ.
-
-
Recording:
-
Place the coverslip with cultured neurons in the recording chamber and perfuse with ACSF.
-
Back-fill the pipette with the gramicidin-containing internal solution.
-
Approach a neuron and form a giga-ohm seal.
-
Monitor the access resistance as gramicidin perforates the membrane. The recording can begin when the access resistance is stable (typically < 50 MΩ).
-
-
Measurement of EGABA:
-
In voltage-clamp mode, hold the neuron at various potentials (e.g., from -90 mV to -40 mV in 10 mV steps).
-
At each holding potential, apply a brief puff of GABA (e.g., 100 µM) and record the resulting current.
-
Plot the peak GABA-induced current against the holding potential. The x-intercept of this I-V curve represents EGABA.
-
-
Pharmacology:
-
After establishing a baseline EGABA, bath-apply this compound (e.g., 10 µM) or the vehicle control to the recording chamber.
-
Allow sufficient time for the drug to take effect (e.g., 10-15 minutes).
-
Repeat the EGABA measurement protocol in the presence of the drug.
-
-
Data Analysis:
-
Compare the EGABA values before and after the application of this compound. Inhibition of KCC2 will lead to an accumulation of intracellular chloride and a depolarizing (positive) shift in EGABA.
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to effectively measure KCC2 activity and to utilize the selective inhibitor this compound to dissect its contribution to neuronal chloride homeostasis. These tools are essential for advancing our understanding of KCC2's role in health and disease and for the development of novel therapeutics targeting this critical ion transporter.
References
- 1. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 4. Current view on the functional regulation of the neuronal K+-Cl− cotransporter KCC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are KCC2 modulators and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell-based potassium-chloride transporter assay using FLIPR Potassium Assay Kit [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
- 11. A thallium transport FLIPR-based assay for the identification of KCC2-positive modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moleculardevices.co.jp [moleculardevices.co.jp]
- 13. aurorabiomed.com [aurorabiomed.com]
- 14. pnas.org [pnas.org]
- 15. Effects of VU0240551, a novel KCC2 antagonist, and DIDS on chloride homeostasis of neocortical neurons from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Reciprocal Regulation of KCC2 Trafficking and Synaptic Activity [frontiersin.org]
Troubleshooting & Optimization
VU 0240551 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of VU 0240551. Our resources address common challenges, particularly concerning solubility in aqueous solutions, and provide detailed protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological target of this compound?
A1: Contrary to some initial classifications, this compound is not a positive allosteric modulator of the mGlu4 receptor. Extensive research has definitively identified this compound as a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2.[1][2][3] It exhibits an IC50 of 560 nM for KCC2.[1][2]
Q2: What are the known solubility properties of this compound?
A2: this compound has limited solubility in aqueous solutions. It is soluble up to 100 mM in dimethyl sulfoxide (B87167) (DMSO) and up to 25 mM in ethanol.
Q3: How should I prepare a stock solution of this compound?
A3: Due to its poor aqueous solubility, it is recommended to first prepare a high-concentration stock solution in 100% DMSO. For example, to prepare a 100 mM stock solution, you would dissolve 34.24 mg of this compound (with a molecular weight of 342.43 g/mol ) in 1 mL of DMSO.
Q4: How can I prepare working solutions for my experiments from a DMSO stock?
A4: To prepare a working solution for in vitro or in vivo experiments, the DMSO stock solution should be serially diluted in the desired aqueous buffer or cell culture medium. It is critical to add the DMSO stock to the aqueous solution slowly while vortexing or stirring to prevent precipitation. The final concentration of DMSO in the working solution should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity.[4][5]
Q5: I am observing precipitation when I dilute my this compound DMSO stock in my aqueous buffer. What can I do?
A5: Please refer to our Troubleshooting Guide below for detailed steps on how to address precipitation issues.
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution in aqueous solutions.
This is a common issue due to the hydrophobic nature of the compound. Here are several steps to troubleshoot and prevent precipitation:
1. Optimize the Dilution Method:
-
Slow Addition: Add the DMSO stock solution dropwise to the aqueous buffer while the buffer is being vigorously stirred or vortexed. This gradual introduction can prevent the compound from crashing out of solution.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the high-concentration DMSO stock to an intermediate concentration in a solution with a higher percentage of organic solvent (e.g., a mix of DMSO and your final buffer) before the final dilution in 100% aqueous buffer.
2. Adjust the Final DMSO Concentration:
-
While aiming for the lowest possible DMSO concentration, a slight increase may be necessary to maintain solubility. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[4]
3. Sonication:
-
After dilution, briefly sonicate the solution in a bath sonicator. This can help to redissolve any microscopic precipitates that may have formed.
4. Temperature Consideration:
-
Ensure your aqueous buffer is at room temperature or slightly warmed before adding the DMSO stock. solubility can sometimes be temperature-dependent.
5. pH of the Aqueous Solution:
-
While the effect of pH on this compound solubility is not extensively documented, you may empirically test slight adjustments to the pH of your buffer to see if it improves solubility.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 342.43 g/mol | |
| IC50 for KCC2 | 560 nM | [1][2] |
| Solubility in DMSO | 100 mM | |
| Solubility in Ethanol | 25 mM |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 100 mM stock solution, weigh out 34.24 mg of this compound.
-
Weighing: Accurately weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of 100% DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution for In Vitro Cell-Based Assays
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Intermediate Dilution (1:100): Prepare a 1 mM intermediate stock by adding 1 µL of the 100 mM stock solution to 99 µL of sterile cell culture medium. Mix well by pipetting up and down.
-
Final Dilution (1:100): Prepare the 10 µM working solution by adding 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed cell culture medium. This results in a final DMSO concentration of 0.01%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (0.01%) to the cell culture medium.
-
Immediate Use: Use the freshly prepared working solution for your experiment immediately to minimize the risk of precipitation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on KCC2.
Caption: In Vitro Experimental Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of VU0240551, a novel KCC2 antagonist, and DIDS on chloride homeostasis of neocortical neurons from rats and humans | Semantic Scholar [semanticscholar.org]
- 3. Effects of VU0240551, a novel KCC2 antagonist, and DIDS on chloride homeostasis of neocortical neurons from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing VU0240551 Dosage for KCC2 Inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing VU0240551 to inhibit the K-Cl cotransporter 2 (KCC2).
Frequently Asked Questions (FAQs)
Q1: What is VU0240551 and what is its primary mechanism of action?
A1: VU0240551 is a potent and selective inhibitor of the neuronal K-Cl cotransporter KCC2, with an IC50 of 560 nM.[1] It functions by competitively binding to the K+ site and non-competitively to the Cl- site on the KCC2 transporter, thereby impeding the extrusion of chloride ions from the neuron.[2] This inhibition leads to an increase in intracellular chloride concentration, which can shift the GABAergic response from hyperpolarizing to depolarizing.
Q2: How should I dissolve and store VU0240551?
A2: VU0240551 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For working solutions, the DMSO stock is further diluted in the desired experimental buffer, such as artificial cerebrospinal fluid (ACSF). It is recommended to prepare fresh working solutions for each experiment to ensure stability and efficacy. Stock solutions in DMSO can be stored at -20°C for short-term storage.
Q3: What is a recommended starting concentration for in vitro experiments?
A3: Based on published studies, a common starting concentration for in vitro experiments, such as brain slice electrophysiology, is 10 µM.[3] However, the optimal concentration can vary depending on the experimental preparation and the desired level of KCC2 inhibition. It is advisable to perform a dose-response curve (e.g., 1 µM, 10 µM, 30 µM) to determine the most effective concentration for your specific model.[2]
Q4: What are the potential off-target effects of VU0240551?
A4: While VU0240551 is selective for KCC2 over the related transporter NKCC1, it has been shown to also inhibit hERG and L-type Ca2+ channels at higher concentrations.[1] Researchers should be aware of these potential off-target effects and consider using the lowest effective concentration to minimize them. Additionally, one study noted that VU0240551 might interfere with G protein-coupled receptors (GPCRs) and other ion channels.[3]
Q5: How can I functionally validate KCC2 inhibition in my experiment?
A5: KCC2 inhibition can be functionally validated through several methods. One common approach is to use electrophysiology to measure the reversal potential of GABAergic currents (EGABA). Inhibition of KCC2 will cause a depolarizing shift in EGABA. Another method is to use ion-sensitive dyes to measure changes in intracellular chloride concentration upon application of VU0240551.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect of VU0240551. | 1. Degraded Compound: The VU0240551 may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Suboptimal Concentration: The concentration used may be too low for the specific experimental system. 3. Precipitation: The compound may have precipitated out of the working solution. | 1. Prepare a fresh stock solution from a new aliquot of the compound. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Ensure the final DMSO concentration in your working solution is low (typically <0.1%) and that the solution is well-mixed. Consider brief sonication if precipitation is suspected. |
| Observed cellular response is not consistent with expected KCC2 inhibition. | 1. Off-Target Effects: At higher concentrations, VU0240551 can have off-target effects on other ion channels.[1] 2. Compensatory Mechanisms: The experimental system may have compensatory mechanisms that mask the effect of KCC2 inhibition. | 1. Use the lowest effective concentration of VU0240551 as determined by a dose-response curve. 2. Consider using a structurally different KCC2 inhibitor as a positive control to confirm the observed effects are specific to KCC2 inhibition. |
| Toxicity or cell death observed after VU0240551 application. | 1. High DMSO Concentration: The final concentration of the solvent (DMSO) may be too high. 2. Prolonged Incubation: Extended exposure to the inhibitor may induce cytotoxicity. 3. High VU0240551 Concentration: The concentration of VU0240551 may be in a toxic range for the specific cell type. | 1. Ensure the final DMSO concentration in the working solution is at a non-toxic level (e.g., <0.1%). 2. Reduce the incubation time to the minimum required to achieve the desired effect. 3. Perform a cell viability assay at different concentrations of VU0240551 to determine the toxic threshold. |
Data Summary
In Vitro Concentrations and Observed Effects
| Concentration | Experimental Model | Observed Effect | Citation |
| 1 µM | Rat neocortical neurons | Reversible prolongation of the recovery time constant of IPSP amplitudes after Cl- loading. | [4] |
| 10 µM | Rat brain slices (piriform and entorhinal cortices) | Abolished ictal discharges and decreased duration of interictal discharges. | [3] |
| 10 µM | Cells from Eu rats | Significantly blocked chloride influx. | [1] |
| 25 µM, 75 µM, 100 µM | Purkinje cells | 75 and 100 µM caused a significant reduction in GABA-elicited hyperpolarization. | [1] |
VU0240551 Stock Solution Preparation
| Parameter | Recommendation |
| Solvent | DMSO |
| Stock Concentration | 10-50 mM |
| Storage | -20°C in small aliquots to avoid freeze-thaw cycles. |
| Working Solution | Dilute stock solution in experimental buffer (e.g., ACSF). Prepare fresh daily. |
Experimental Protocols
Protocol 1: Determination of Optimal VU0240551 Concentration using Brain Slice Electrophysiology
-
Brain Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution.
-
Recovery: Allow slices to recover in oxygenated ACSF at 32-34°C for at least 1 hour.
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at a constant flow rate.
-
Obtain whole-cell patch-clamp recordings from neurons in the region of interest.
-
Use a gramicidin-perforated patch or similar technique to maintain the endogenous intracellular chloride concentration.
-
-
Baseline Measurement: Record baseline GABA-A receptor-mediated postsynaptic currents (GPSCs) or potentials (GPSPs) by stimulating afferent inputs or by puff application of a GABA-A agonist.
-
VU0240551 Application:
-
Prepare a series of working solutions of VU0240551 in ACSF (e.g., 1 µM, 3 µM, 10 µM, 30 µM).
-
Bath-apply the lowest concentration of VU0240551 and allow for equilibration (typically 10-15 minutes).
-
Record GPSCs/GPSPs and measure the reversal potential (EGABA).
-
Repeat the process for each concentration, proceeding from the lowest to the highest.
-
-
Data Analysis: Plot the change in EGABA as a function of VU0240551 concentration to determine the dose-response relationship and identify the optimal concentration for maximal stable inhibition.
Protocol 2: Thallium Flux Assay for KCC2 Activity
This assay provides a functional measure of KCC2 activity.
-
Cell Culture: Culture cells expressing KCC2 (e.g., HEK-293 cells transfected with a KCC2 construct) in a suitable multi-well plate.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of VU0240551 or vehicle control in a chloride-free buffer.
-
Thallium Influx: Stimulate KCC2-mediated thallium influx by adding a buffer containing thallium and potassium.
-
Fluorescence Measurement: Measure the change in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the rate of thallium influx via KCC2.
-
Data Analysis: Compare the rate of thallium influx in the presence of different concentrations of VU0240551 to the vehicle control to determine the IC50.
Diagrams
Caption: Signaling pathway of KCC2 inhibition by VU0240551.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. KCC2 function modulates in vitro ictogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of VU0240551, a novel KCC2 antagonist, and DIDS on chloride homeostasis of neocortical neurons from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
VU 0240551 stability in DMSO at room temperature
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of VU 0240551, focusing on its stability in DMSO, troubleshooting common experimental issues, and providing standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and recommended storage conditions for this compound?
This compound is an inhibitor of the neuronal K-Cl cotransporter, KCC2, with an IC50 of 560 nM.[1] It also shows inhibitory activity against hERG and L-type Ca2+ channels.[1] For optimal long-term stability, it is recommended to store solid this compound and its solutions at +4°C.[1]
| Property | Value |
| Molecular Weight | 342.43 g/mol |
| Formula | C16H14N4OS2 |
| Purity | ≥99% |
| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol.[1] |
| Recommended Storage | Store at +4°C.[1] |
Q2: What is the expected stability of this compound when stored in DMSO at room temperature?
General Compound Stability in DMSO at Room Temperature
| Storage Duration | Probability of Observing Compound |
| 3 Months | 92%[2][3][4] |
| 6 Months | 83%[2][3][4] |
| 1 Year | 52%[2][3][4] |
Q3: My this compound solution in DMSO has been stored at room temperature and now shows precipitation. What should I do?
Precipitation can occur if the solution becomes supersaturated due to solvent evaporation or temperature fluctuations. Gently warm the solution to 37°C and vortex to attempt redissolving the compound. If it does not fully redissolve, it is best to discard the solution and prepare a fresh one from solid stock. Storing DMSO stocks at +4°C, as recommended, can help minimize evaporation and maintain stability.[1]
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of my this compound stock?
Yes, inconsistent results can be a sign of compound degradation. If a stock solution has been stored for an extended period, especially at room temperature, the active concentration of this compound may have decreased. This can lead to a reduction in the observed inhibitory effect. It is advisable to prepare a fresh stock solution from the solid compound and repeat the experiment to see if consistency is restored.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Inconsistent Activity | 1. Compound Degradation: Extended storage at room temperature may lead to degradation. 2. Improper Dilution: Errors in serial dilutions can lead to incorrect final concentrations. 3. Freeze-Thaw Cycles: Multiple freeze-thaw cycles can degrade some compounds. | 1. Prepare a fresh stock solution from solid this compound. Compare its performance against the old stock. 2. Review dilution calculations and ensure accurate pipetting. Prepare fresh dilutions. 3. Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| Compound Precipitation in Media | 1. Low Solubility: The final concentration of this compound in the aqueous assay buffer may exceed its solubility limit. 2. High DMSO Concentration: The final concentration of DMSO in the assay media may be too high, causing cellular stress or affecting protein function. | 1. Ensure the final concentration of this compound is within its aqueous solubility limit. If necessary, perform a solubility test. 2. Keep the final DMSO concentration in the assay media below 0.5% (ideally ≤0.1%). Ensure the vehicle control contains the same final DMSO concentration. |
| Observed Off-Target Effects | 1. Known Secondary Targets: this compound is known to inhibit hERG and L-type Ca2+ channels in addition to KCC2.[1] 2. High Concentration: Using concentrations significantly above the IC50 for KCC2 can increase the likelihood of engaging off-target molecules. | 1. Be aware of the compound's pharmacology. If possible, use a structurally unrelated KCC2 inhibitor as a control to confirm that the observed effect is due to KCC2 inhibition. 2. Perform a dose-response curve to identify the lowest effective concentration for your assay. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.42 mg of solid this compound (MW = 342.43 g/mol ).
-
Dissolving: Add 100 µL of high-purity, anhydrous DMSO to the solid compound.
-
Mixing: Vortex the solution thoroughly until all solid material is completely dissolved. The solution should be clear.
-
Storage: Store the stock solution at +4°C, protected from light. For long-term storage, aliquot into single-use vials to minimize freeze-thaw cycles.
Protocol 2: General Workflow for a Cell-Based Assay
This protocol outlines a general procedure for testing the effect of this compound on neuronal cells.
-
Cell Plating: Plate cells at the desired density in a suitable multi-well plate and allow them to adhere and stabilize overnight.
-
Preparation of Working Solution: Prepare serial dilutions of the this compound DMSO stock in your cell culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (e.g., ≤0.1%).
-
Compound Treatment: Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under standard culture conditions (37°C, 5% CO2).
-
Assay Endpoint: Perform the endpoint measurement (e.g., ion flux assay, electrophysiology, cell viability assay).
-
Data Analysis: Analyze the data, comparing the response of this compound-treated cells to the vehicle-treated control cells.
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Mechanism of action for this compound as a KCC2 inhibitor.
References
- 1. rndsystems.com [rndsystems.com]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO | Semantic Scholar [semanticscholar.org]
Avoiding VU 0240551 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using VU 0240551 in cell culture experiments, with a focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the neuronal K-Cl cotransporter, KCC2. KCC2 is crucial for establishing the low intracellular chloride concentration necessary for the hyperpolarizing (inhibitory) action of GABAergic neurotransmission in mature neurons. By inhibiting KCC2, this compound can be used to study the roles of chloride homeostasis and GABAergic signaling in various neurological processes.
Q2: What are the common causes of this compound precipitation in cell culture media?
The primary cause of this compound precipitation is its low aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of cell culture media, the compound can exceed its solubility limit and precipitate out of solution.[1][2][3] Factors that can exacerbate this issue include:
-
High final concentration of this compound.
-
High final concentration of the organic solvent (e.g., DMSO).
-
Rapid addition of the stock solution to the media without proper mixing.
-
The composition of the cell culture media, as certain salts and proteins can interact with the compound.[2][4]
-
Temperature shifts, such as adding a cold stock solution to warm media.[1][2][3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound due to its ability to dissolve the compound at high concentrations.[1][5] Ethanol can also be used, but DMSO generally offers higher solubility.[1]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To minimize solvent-induced cytotoxicity and reduce the risk of compound precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some cell lines may tolerate higher concentrations, it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cells.
Q5: What is a typical working concentration for this compound in cell culture experiments?
Based on published research, a working concentration of 1 µM has been used in cultured neurons to study the effects of KCC2 inhibition.[6] However, the optimal concentration will depend on the cell type and the specific experimental goals. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your system.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
| Problem | Possible Cause | Solution |
| Precipitate forms immediately upon adding this compound stock solution to media. | Low aqueous solubility exceeded. The concentration of this compound in the localized area where the stock solution is added is too high, causing it to crash out of solution. | Perform a serial dilution of your stock solution in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and uniform dispersion. |
| High final DMSO concentration. The final concentration of DMSO in the media is too high, which can reduce the solubility of other media components and the compound itself. | Ensure the final DMSO concentration is at or below 0.1%. Prepare a more concentrated stock solution of this compound if necessary to minimize the volume of DMSO added. | |
| Temperature shock. Adding a cold stock solution to warm media can cause the compound to precipitate. | Allow the this compound stock solution to equilibrate to room temperature before adding it to pre-warmed (37°C) cell culture media. | |
| Media becomes cloudy or a fine precipitate forms over time. | Interaction with media components. Components in the cell culture medium, such as salts, proteins, or pH indicators, may interact with this compound over time, leading to precipitation.[2][4] | Consider using a serum-free or chemically defined medium to reduce the complexity of potential interactions. If using serum, heat-inactivation can sometimes cause protein aggregation that may contribute to precipitation. |
| pH instability. Changes in the pH of the culture medium due to cellular metabolism can affect the solubility of this compound. | Ensure your incubator's CO2 levels are properly calibrated to maintain the correct pH of the bicarbonate-buffered medium. | |
| Crystals are observed in the cell culture dish after incubation. | Evaporation of media. Water loss from the culture vessel can increase the concentration of all components, including this compound, leading to precipitation. | Ensure proper humidification in the incubator. Use culture dishes with tight-fitting lids or seal plates with gas-permeable membranes. |
Quantitative Data Summary
The following table summarizes the known physicochemical and solubility data for this compound.
| Property | Value | Reference |
| Molecular Weight | 342.43 g/mol | [1][7] |
| Formula | C₁₆H₁₄N₄OS₂ | [1][7] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Solubility in Ethanol | Up to 25 mM | [1] |
| Aqueous Solubility | Sparingly soluble. Approx. 0.1 mg/mL in a 1:10 solution of DMF:PBS (pH 7.2) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Aseptically weigh the desired amount of this compound and transfer it to a sterile amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution to prepare an intermediate concentration of this compound in pre-warmed medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock:
-
Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium to get a 100 µM solution. Mix gently by pipetting.
-
Prepare a final 1:100 dilution by adding the required volume of the 100 µM intermediate solution to your final volume of cell culture medium.
-
-
Alternatively, for direct addition, add the stock solution dropwise to the surface of the pre-warmed medium while gently swirling or vortexing the tube to ensure rapid and even dispersion.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Translation stalling in neurons: a critical mechanism for timely protein delivery to distal cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to visualize ion channel trafficking in acutely isolated rodent neurons using live-cell immunocytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. InVivo and InVitro Effects of Pilocarpine: Relevance to Ictogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KCC2 inhibition and neuronal hyperexcitability promote extrinsic apoptosis dependent upon C1q - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with VU 0240551 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using VU 0240551. A critical point to note is that while your query mentioned mGluR1, this compound is a potent and selective inhibitor of the neuronal K-Cl cotransporter KCC2, not a metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist.[1] Unexpected results often arise from its on-target effects on KCC2 or its known off-target activities.
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Unexpected Result | Potential Causes | Recommended Troubleshooting Steps |
| Paradoxical neuronal excitation or increased seizure-like activity. | Inhibition of KCC2 can lead to a positive shift in the GABA reversal potential, causing GABAergic signaling to become depolarizing and excitatory.[1][2] | 1. Verify the concentration of this compound used is appropriate for your experimental model. 2. Measure the GABA reversal potential in your experimental setup to confirm a depolarizing shift. 3. Consider co-application with a GABA-A receptor antagonist like bicuculline (B1666979) or gabazine (B1674388) to confirm the effect is GABA-mediated.[2] |
| Changes in neuronal firing patterns unrelated to GABAergic transmission. | This compound has known off-target effects, including inhibition of hERG and L-type Ca2+ channels, which can alter neuronal excitability.[1] | 1. Perform control experiments with specific blockers for hERG and L-type Ca2+ channels to see if they replicate the observed effects. 2. Use a lower concentration of this compound to minimize off-target effects, if possible, while still achieving KCC2 inhibition. |
| Variability in experimental results between different cell types or preparations. | The expression and activity of KCC2 can vary significantly between different neuronal populations and developmental stages. | 1. Characterize the expression level of KCC2 in your specific cell type or tissue preparation using techniques like Western blotting or immunohistochemistry. 2. Be aware that the effects of KCC2 inhibition will be more pronounced in cells with high KCC2 expression. |
| Compound precipitation or insolubility in working solutions. | This compound has limited solubility in aqueous solutions. | 1. Prepare stock solutions in DMSO.[3] 2. For in vivo experiments, a suspension can be made using a combination of DMSO, PEG300, Tween-80, and saline.[1] 3. If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1] 4. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the neuronal K-Cl cotransporter KCC2, with a reported IC50 of 560 nM.[1] It is selective for KCC2 over the Na-K-Cl cotransporter NKCC1.[1] this compound binds competitively to the K+ site and non-competitively to the Cl- site in the active region of KCC2, which hinders chloride flux.[2]
2. What are the known off-target effects of this compound?
This compound has been shown to inhibit hERG and L-type Ca2+ channels.[1] Researchers should be aware of these off-target effects, as they can influence neuronal excitability and synaptic transmission independently of KCC2 inhibition.
3. What is the expected effect of this compound on GABAergic signaling?
By inhibiting KCC2, this compound reduces the extrusion of chloride ions from neurons. This leads to an increase in the intracellular chloride concentration and a positive (depolarizing) shift in the GABA reversal potential (EGABA). As a result, the hyperpolarizing effect of GABA can be attenuated or even reversed, leading to a depolarizing and potentially excitatory GABAergic response.[1][2]
4. What are some key considerations for designing experiments with this compound?
-
Concentration: Use the lowest effective concentration to minimize off-target effects. Concentrations between 10 µM and 100 µM have been used in cellular assays.[1]
-
Solvent Controls: Always include a vehicle control (e.g., DMSO) in your experiments, as the solvent itself can have effects.[3]
-
Confirmation of KCC2 Inhibition: Whenever possible, directly measure the effect of this compound on intracellular chloride concentration or the GABA reversal potential to confirm target engagement.
-
Cell-Type Specificity: Be mindful that the effects of this compound will depend on the endogenous expression and activity of KCC2 in your experimental model.
Experimental Protocols
Preparation of this compound Working Solution for In Vivo Experiments:
This protocol yields a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection[1]:
-
Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This working solution should be prepared fresh on the day of the experiment.
Visualizing the Impact of this compound
Below are diagrams illustrating the mechanism of action of this compound and a troubleshooting workflow.
Caption: Mechanism of this compound action on GABAergic signaling.
Caption: Logical workflow for troubleshooting unexpected results.
References
Control experiments for VU 0240551 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VU 0240551, a potent inhibitor of the neuronal K-Cl cotransporter KCC2. This guide is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the neuronal potassium-chloride cotransporter KCC2. It is a potent inhibitor with an IC50 of 560 nM.[1] this compound selectively inhibits KCC2 by competitively binding to the K+ site and noncompetitively to the Cl- site in the KCC2 active region, thereby hindering chloride flux.[1]
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to inhibit hERG and L-type Ca2+ channels.[1] This is a critical consideration for interpreting experimental results, and appropriate controls should be used to mitigate the risk of misinterpretation.
Q3: What is the recommended solvent and storage for this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO. For in vivo experiments, a suspended solution can be prepared. For example, a 2.5 mg/mL solution can be made by adding 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300, mixing, then adding 50 μL of Tween-80, mixing again, and finally adding 450 μL of saline.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q4: How does this compound affect GABAergic signaling?
A4: By inhibiting KCC2, this compound disrupts chloride homeostasis in neurons. This leads to an increase in intracellular chloride concentration, which can cause a positive shift in the GABA reversal potential. Consequently, this compound can attenuate GABA-induced hyperpolarization and may even lead to excitatory GABAergic responses.[1]
Troubleshooting Guides
Issue 1: Unexpected excitatory effects or neuronal hyperexcitability observed after this compound application.
-
Possible Cause 1: On-target effect due to KCC2 inhibition.
-
Explanation: Inhibition of KCC2 leads to an accumulation of intracellular chloride, shifting the GABA reversal potential to a more depolarized state. This can weaken or even reverse the inhibitory effect of GABA, leading to neuronal excitation.
-
Troubleshooting/Control Experiment:
-
Measure the GABA reversal potential (EGABA): Perform whole-cell patch-clamp recordings and measure EGABA before and after this compound application. A depolarizing shift in EGABA would confirm the on-target effect.
-
Use a GABAA receptor antagonist: Co-application of a GABAA receptor antagonist, such as bicuculline (B1666979) or gabazine, should block the excitatory effects if they are mediated by a shift in GABAergic signaling.
-
-
-
Possible Cause 2: Off-target effect on L-type calcium channels.
-
Explanation: Inhibition of L-type calcium channels can have complex effects on neuronal excitability. While typically leading to reduced excitability, in some neuronal circuits, it could lead to paradoxical excitatory effects.
-
Troubleshooting/Control Experiment:
-
Use a specific L-type calcium channel blocker: Compare the effects of this compound with a known L-type calcium channel blocker (e.g., nifedipine, verapamil). If the effects are similar, it suggests an off-target action.
-
Calcium imaging: Perform calcium imaging experiments to directly measure changes in intracellular calcium concentration in response to stimuli before and after this compound application.
-
-
Issue 2: Observed changes in cardiac action potential or QT interval in in vivo studies.
-
Possible Cause: Off-target effect on hERG channels.
-
Explanation: Inhibition of hERG channels is a known cause of acquired long QT syndrome. This off-target effect of this compound can lead to delayed repolarization of the cardiac action potential.
-
Troubleshooting/Control Experiment:
-
Use a specific hERG channel blocker: Compare the in vivo cardiovascular effects of this compound with a known hERG channel blocker (e.g., dofetilide, E-4031).
-
In vitro hERG assay: Directly test the effect of this compound on hERG channels expressed in a heterologous system (e.g., HEK293 cells) using patch-clamp electrophysiology.
-
-
Issue 3: Lack of observable effect after applying this compound.
-
Possible Cause 1: Inactive compound or incorrect concentration.
-
Explanation: The compound may have degraded, or the concentration used may be too low to elicit a response.
-
Troubleshooting/Control Experiment:
-
Verify compound activity: Test the compound on a well-established positive control system where KCC2 inhibition is known to produce a robust effect.
-
Dose-response curve: Perform a dose-response experiment to determine the effective concentration in your specific experimental model.
-
-
-
Possible Cause 2: Low KCC2 expression in the experimental model.
-
Explanation: The effect of this compound is dependent on the expression and activity of KCC2. In some cell types or developmental stages, KCC2 expression may be low.
-
Troubleshooting/Control Experiment:
-
Confirm KCC2 expression: Use Western blotting or immunocytochemistry to confirm the expression of KCC2 in your cells or tissue of interest.
-
Use a positive control cell line: Test this compound on a cell line known to express high levels of functional KCC2.
-
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Primary Target | KCC2 (neuronal K-Cl cotransporter) | [1] |
| IC50 for KCC2 | 560 nM | [1] |
| Off-Targets | hERG, L-type Ca2+ channels | [1] |
| Solubility | Soluble in DMSO | [1] |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording to Measure EGABA
-
Preparation: Prepare acute brain slices or cultured neurons as per your standard protocol.
-
Recording Solution:
-
External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: Containing (in mM): 120 K-Gluconate, 10 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
To isolate GABAA receptor-mediated currents, apply antagonists for ionotropic glutamate (B1630785) receptors (e.g., CNQX and APV).
-
Use a puffer pipette to apply a short pulse of GABA (e.g., 100 µM) to the soma of the recorded neuron.
-
Hold the neuron at different membrane potentials (e.g., from -80 mV to -40 mV in 10 mV steps) and record the GABA-evoked currents.
-
Plot the peak current amplitude against the holding potential to determine the reversal potential (EGABA), which is the x-intercept.
-
-
This compound Application:
-
After obtaining a stable baseline EGABA, perfuse the slice or culture with ACSF containing the desired concentration of this compound (e.g., 10 µM).
-
Repeat the EGABA measurement after a 10-15 minute incubation period.
-
A positive (depolarizing) shift in EGABA indicates inhibition of KCC2.
-
Chloride Imaging using a Chloride-Sensitive Dye (e.g., MQAE)
-
Dye Loading:
-
Incubate cultured neurons or brain slices with a membrane-permeable chloride-sensitive dye such as MQAE (e.g., 5-10 mM) in ACSF for 30-60 minutes at 37°C.
-
Wash the preparation with fresh ACSF for at least 15 minutes to remove excess dye.
-
-
Imaging:
-
Use a fluorescence microscope equipped for ratiometric imaging or fluorescence lifetime imaging (FLIM). For MQAE, excitation is typically in the UV range (~350 nm).
-
Acquire baseline fluorescence images.
-
-
This compound Application:
-
Perfuse the preparation with ACSF containing this compound.
-
Acquire images at regular intervals to monitor changes in intracellular chloride concentration. A decrease in MQAE fluorescence intensity corresponds to an increase in intracellular chloride.
-
-
Calibration (Optional but Recommended):
-
At the end of the experiment, calibrate the fluorescence signal to absolute chloride concentrations by perfusing the cells with solutions containing known chloride concentrations and ionophores (e.g., nigericin (B1684572) and tributyltin) to equilibrate intracellular and extracellular chloride.
-
Western Blot for KCC2 Expression
-
Sample Preparation:
-
Homogenize cell pellets or tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for KCC2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the KCC2 signal to a loading control protein (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Signaling pathway demonstrating the effect of this compound on neuronal chloride homeostasis and GABAergic signaling.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes when using this compound.
Caption: Logical relationships between this compound, its targets, cellular effects, and appropriate control experiments.
References
Technical Support Center: VU0240551 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KCC2 potentiator VU0240551 in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Preparation and Formulation
Q1: My VU0240551 is not dissolving properly for in vivo administration. What can I do?
A1: Poor aqueous solubility is a common challenge for many small molecule inhibitors.[1][2][3] Here are several strategies to improve the solubility of VU0240551:
-
Vehicle Selection: The choice of vehicle is critical. For preclinical in vivo studies, a common starting point is a mixture of DMSO, Tween 80, and saline. The DMSO helps to initially dissolve the compound, while Tween 80 acts as a surfactant to maintain solubility in the aqueous saline solution.
-
Co-solvents: Utilizing co-solvents can enhance solubility. Ethanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol are frequently used in formulations for in vivo delivery.
-
pH Adjustment: If VU0240551 has ionizable groups, adjusting the pH of the vehicle can significantly improve solubility.
-
Formulation Strategies: For more advanced troubleshooting, consider the following formulation strategies:
-
Micronization/Nanonization: Reducing the particle size of the compound increases the surface area, which can enhance the dissolution rate.[2][4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral bioavailability of poorly soluble drugs.[1][4]
-
Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[1][4]
-
Q2: I'm observing precipitation of VU0240551 after injection. How can I prevent this?
A2: Precipitation upon injection is often due to the compound being pushed out of solution when the formulation mixes with physiological fluids. To address this:
-
Optimize Vehicle Composition: Decrease the percentage of the organic solvent (e.g., DMSO) and increase the concentration of the surfactant or emulsifier (e.g., Tween 80).
-
Slower Infusion Rate: For intravenous administration, a slower infusion rate can allow for better mixing with the blood and reduce the chances of precipitation at the injection site.
-
Alternative Administration Routes: Consider if a different route of administration, such as intraperitoneal or subcutaneous injection, might be more suitable and less prone to precipitation issues.
In Vivo Delivery and Pharmacokinetics
Q3: I am not seeing the expected therapeutic effect of VU0240551 in my animal model. What are the potential reasons?
A3: A lack of efficacy can stem from several factors related to in vivo delivery and the compound's pharmacokinetic properties:
-
Poor Bioavailability: The compound may not be reaching systemic circulation in sufficient concentrations. This is a common issue for orally administered drugs with low solubility.[5] Consider alternative routes of administration like intravenous (IV) or intraperitoneal (IP) injection to bypass initial absorption barriers.
-
Rapid Metabolism: VU0240551 might be rapidly metabolized in the liver, leading to low systemic exposure. In vitro studies using liver microsomes or hepatocytes can help assess metabolic stability.[6]
-
Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells and can limit brain penetration.[5]
-
Insufficient Target Engagement: The administered dose may not be high enough to achieve the necessary concentration at the target site (the central nervous system for KCC2).
Q4: How can I improve the brain penetration of VU0240551?
A4: The blood-brain barrier (BBB) presents a significant challenge for delivering drugs to the central nervous system.[5] To enhance brain penetration:
-
Formulation with Nanoparticles: Encapsulating VU0240551 in nanoparticles can potentially facilitate its transport across the BBB.[7]
-
Co-administration with P-gp Inhibitors: If VU0240551 is a substrate for P-glycoprotein, co-administration with a P-gp inhibitor could increase its concentration in the brain.
-
Direct CNS Administration: For preclinical studies, direct administration into the central nervous system (e.g., intracerebroventricular injection) can be employed to bypass the BBB and directly assess the compound's efficacy on its target.
Off-Target Effects and Toxicity
Q5: I'm observing unexpected side effects in my animal models. How do I determine if they are related to VU0240551?
A5: Unforeseen side effects could be due to off-target activity of the compound or toxicity related to the formulation.
-
Dose-Response Study: Conduct a dose-response study to see if the severity of the side effects correlates with the dose of VU0240551.
-
Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between side effects caused by the compound and those caused by the formulation components (e.g., DMSO).
-
Off-Target Screening: In vitro off-target screening against a panel of common receptors and enzymes can help identify potential unintended molecular targets.
Experimental Protocols
Protocol 1: Basic Formulation for In Vivo Administration (IP Injection)
-
Stock Solution Preparation: Prepare a 100 mg/mL stock solution of VU0240551 in 100% DMSO.
-
Vehicle Preparation: Prepare a vehicle solution of 10% Tween 80 in sterile saline.
-
Final Formulation: On the day of injection, prepare the final formulation by adding the VU0240551 stock solution to the vehicle. For a final concentration of 10 mg/mL, you would mix:
-
10% VU0240551 stock solution (in DMSO)
-
10% Tween 80
-
80% Sterile Saline
-
-
Administration: Vortex the final formulation thoroughly before drawing it into the syringe. Administer the solution to the animals via intraperitoneal injection.
Protocol 2: Assessment of Brain Penetration
-
Dosing: Administer VU0240551 to a cohort of animals at the desired dose and route of administration.
-
Sample Collection: At various time points post-administration (e.g., 30 min, 1 hr, 2 hr, 4 hr), collect blood samples and perfuse the animals with saline to remove blood from the brain tissue.
-
Tissue Homogenization: Harvest the brains and homogenize the tissue in an appropriate buffer.
-
Compound Extraction: Perform a liquid-liquid or solid-phase extraction to isolate VU0240551 from the plasma and brain homogenate.
-
Quantification: Analyze the concentration of VU0240551 in the plasma and brain extracts using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculation: Calculate the brain-to-plasma concentration ratio at each time point to assess the extent of brain penetration.
Quantitative Data Summary
Table 1: Example Formulation Vehicles for Poorly Soluble Compounds
| Vehicle Composition | Components | Suitability |
| Standard Vehicle | 10% DMSO, 10% Tween 80, 80% Saline | IP, IV, SC administration |
| PEG-based Vehicle | 40% PEG400, 10% Ethanol, 50% Saline | Oral, IP administration |
| Cyclodextrin Formulation | 20% Hydroxypropyl-β-cyclodextrin in Saline | IV, IP administration |
Visualizations
Caption: A general experimental workflow for in vivo studies with VU0240551.
Caption: A troubleshooting decision tree for addressing a lack of in vivo efficacy.
Caption: Simplified signaling pathway showing the action of VU0240551 on the KCC2 transporter.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Confirming KCC2 Inhibition by VU0240551
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for confirming the inhibition of the K-Cl cotransporter 2 (KCC2) by the selective inhibitor, VU0240551.
Frequently Asked Questions (FAQs)
Q1: What is VU0240551 and how does it inhibit KCC2?
VU0240551 is a selective inhibitor of the neuron-specific potassium-chloride cotransporter 2 (KCC2). It blocks the transporter's ability to extrude chloride ions from the neuron, which is a critical process for maintaining low intracellular chloride levels required for the hyperpolarizing actions of GABAergic and glycinergic neurotransmission. The exact binding site and mechanism of action are still under investigation, but it is known to effectively reduce KCC2-mediated ion flux.
Q2: What is the typical concentration range for using VU0240551 in cell-based assays?
The effective concentration of VU0240551 can vary depending on the cell type and experimental conditions. However, a common starting point is a concentration range of 1 to 10 µM. The reported IC50 value for VU0240551 against KCC2 is approximately 190 nM in thallium flux assays. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What are the primary methods to confirm KCC2 inhibition by VU0240551?
The most common methods to confirm KCC2 inhibition include:
-
Ion Flux Assays: Measuring the transport of ions like thallium (Tl+) or rubidium (Rb+) as surrogates for potassium (K+). Inhibition of KCC2 by VU0240551 will result in a decreased ion flux.
-
Electrophysiology: Using techniques like gramicidin-perforated patch-clamp to measure the chloride reversal potential (ECl). KCC2 inhibition will cause a depolarizing shift in ECl.
-
Intracellular Chloride Measurements: Employing chloride-sensitive fluorescent indicators to directly measure changes in intracellular chloride concentration. Inhibition of KCC2 is expected to increase intracellular chloride levels.
Q4: Is VU0240551 selective for KCC2?
VU0240551 exhibits selectivity for KCC2 over other related cation-chloride cotransporters like NKCC1 and KCC1, KCC3, and KCC4. However, at higher concentrations, some off-target effects may be observed. It is crucial to use the lowest effective concentration and include appropriate controls to ensure the observed effects are due to KCC2 inhibition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant inhibition of KCC2 activity observed after applying VU0240551. | 1. Incorrect concentration of VU0240551: The concentration may be too low for the specific cell type or experimental conditions. 2. Degradation of VU0240551: Improper storage or handling may have led to the compound's degradation. 3. Low KCC2 expression or activity: The cell line or primary neurons may have low endogenous KCC2 levels. 4. Assay conditions are not optimal: The ion concentrations, temperature, or pH may not be suitable for KCC2 activity. | 1. Perform a dose-response curve to determine the optimal concentration (e.g., 100 nM to 20 µM). 2. Prepare fresh solutions of VU0240551 from a reliable stock. Store the stock solution at -20°C or -80°C. 3. Confirm KCC2 expression using Western blot or qPCR. Consider using a system with overexpressed KCC2. 4. Optimize assay buffers and conditions. Ensure the use of an outward Cl- gradient to drive KCC2-mediated K+ efflux. |
| High background signal in the ion flux assay. | 1. Contribution from other transporters: Other K+ channels or transporters may be contributing to the ion flux. 2. Cell health issues: Unhealthy or dying cells may have leaky membranes, leading to non-specific ion flux. | 1. Include inhibitors for other relevant transporters (e.g., ouabain (B1677812) for Na+/K+-ATPase, bumetanide (B1668049) for NKCC1) in your assay buffer. 2. Ensure high cell viability before starting the experiment. Use appropriate cell culture conditions. |
| Variability between experimental replicates. | 1. Inconsistent cell plating or density. 2. Inaccurate pipetting of reagents. 3. Fluctuations in temperature or incubation times. | 1. Ensure uniform cell seeding and confluency across all wells. 2. Use calibrated pipettes and be precise with the addition of VU0240551 and assay reagents. 3. Maintain consistent temperature and timing for all steps of the experiment. |
| Unexpected shift in ECl in electrophysiology experiments. | 1. Instability of the perforated patch. 2. Changes in extracellular ion concentrations. 3. Activation of other chloride channels. | 1. Monitor the access resistance throughout the recording to ensure a stable perforated patch with gramicidin (B1672133). 2. Prepare fresh extracellular solutions and ensure their correct composition. 3. Consider the presence of other chloride channels and use specific blockers if necessary. |
Quantitative Data Summary
| Parameter | VU0240551 | Notes | Reference |
| IC50 vs. KCC2 | ~190 nM | Determined using a thallium flux assay in a T-REx-HEK293 cell line expressing human KCC2. | |
| Selectivity | >30-fold selective over NKCC1, KCC1, KCC3, and KCC4 | Selectivity was determined by comparing IC50 values against other cation-chloride cotransporters. | |
| Recommended Concentration Range | 1 - 10 µM | This is a general starting range for cell-based assays. The optimal concentration should be determined empirically. |
Experimental Protocols
Protocol 1: Thallium Flux Assay for KCC2 Activity
This assay measures KCC2-mediated K+ transport by using Tl+ as a surrogate for K+. The influx of Tl+ is detected by a Tl+-sensitive fluorescent dye.
Materials:
-
Cells expressing KCC2 (e.g., HEK293-KCC2 or primary neurons)
-
FluxOR™ II Green Potassium Ion Channel Assay Kit (or similar Tl+-sensitive dye)
-
VU0240551
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Chloride-free Assay Buffer (Cl- replaced with gluconate or another impermeable anion)
-
Stimulus Buffer (Assay Buffer containing Tl2SO4)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare the Tl+-sensitive dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate at 37°C for 60-90 minutes.
-
-
Compound Incubation:
-
Wash the cells with Assay Buffer.
-
Add Assay Buffer containing different concentrations of VU0240551 or vehicle control to the respective wells.
-
Incubate for 10-20 minutes at room temperature.
-
-
Measuring Tl+ Flux:
-
Place the plate in a fluorescence plate reader.
-
Set the reader to measure fluorescence at appropriate excitation/emission wavelengths (e.g., ~485 nm/~525 nm).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the Stimulus Buffer containing Tl2SO4 to all wells.
-
Immediately start recording the fluorescence signal for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase, which corresponds to the rate of Tl+ influx.
-
Normalize the rates of the VU0240551-treated wells to the vehicle control.
-
Plot the normalized rates against the VU0240551 concentration to generate a dose-response curve and determine the IC50.
-
Protocol 2: Gramicidin-Perforated Patch-Clamp Electrophysiology
This technique measures the chloride reversal potential (ECl) without disturbing the intracellular Cl- concentration.
Materials:
-
Primary neurons or other cells expressing KCC2
-
Patch-clamp setup (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Gramicidin
-
Pipette solution (containing a high concentration of Cl-)
-
Extracellular solution (with physiological ion concentrations)
-
GABA or a GABAA receptor agonist
Procedure:
-
Prepare Pipette Solution: Prepare the internal pipette solution and add gramicidin to a final concentration of 20-50 µg/mL. Sonicate briefly to dissolve.
-
Pull Pipettes: Pull patch pipettes with a resistance of 3-6 MΩ.
-
Establish Perforated Patch:
-
Fill the pipette tip with gramicidin-free solution and backfill with the gramicidin-containing solution.
-
Approach a cell and form a gigaohm seal.
-
Monitor the access resistance. The patch will perforate over 10-30 minutes as gramicidin inserts into the membrane, indicated by a decrease in access resistance.
-
-
Measure ECl:
-
Once a stable perforated patch is achieved, voltage-clamp the cell.
-
Apply a brief puff of GABA to activate GABAA receptors.
-
Apply a voltage ramp or a series of voltage steps to determine the reversal potential of the GABA-induced current. This is the ECl.
-
-
Apply VU0240551:
-
Perfuse the bath with an extracellular solution containing VU0240551 (e.g., 10 µM) for 10-15 minutes.
-
Repeat the measurement of ECl.
-
-
Data Analysis:
-
Compare the ECl before and after the application of VU0240551. Inhibition of KCC2 will result in a depolarizing (more positive) shift in ECl.
-
Diagrams
Caption: Experimental workflow for confirming KCC2 inhibition by VU0240551.
Caption: Signaling pathway of KCC2 and its inhibition by VU0240551.
Long-term effects of VU 0240551 on neuronal health
Technical Support Center: VU 0240551
This center provides troubleshooting guides and frequently asked questions for researchers utilizing this compound, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGluR1). This means it does not activate the receptor on its own but enhances the receptor's response to its endogenous ligand, glutamate. It binds to a site on the receptor distinct from the glutamate binding site, known as an allosteric site. This potentiation of mGluR1 signaling can lead to various downstream cellular effects.
Q2: What is the established signaling pathway for mGluR1 activation?
A2: mGluR1 is a G-protein coupled receptor (GPCR) primarily linked to Gαq/11 proteins.[1] Upon activation by glutamate (and potentiation by this compound), the Gαq/11 protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).[1][2] DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[1] This cascade can modulate ion channels, gene transcription, and other signaling pathways like the mitogen-activated protein kinase (MAPK) pathway.[1][3]
Q3: What are the potential long-term consequences of mGluR1 over-activation?
A3: While research on the specific long-term effects of this compound is limited, prolonged or excessive activation of mGluR1 may contribute to neuronal injury. Studies have shown that activation of mGluR1 can be involved in post-traumatic neuronal injury.[4] Chronic stimulation could potentially lead to excitotoxicity, altered synaptic plasticity, and changes in gene expression that may be detrimental to neuronal health over extended periods.
Q4: What solvents and storage conditions are recommended for this compound?
A4: For specific solubility and storage instructions, always refer to the manufacturer's datasheet that accompanied your vial of the compound. Generally, compounds of this nature are dissolved in a high-purity organic solvent like DMSO for stock solutions and then diluted in an appropriate aqueous buffer for final experimental concentrations. Stock solutions are typically stored at -20°C or -80°C to minimize degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Higher-than-expected neuronal death or toxicity in culture.
| Potential Cause | Troubleshooting Step | Rationale |
| Concentration Too High | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental duration. Start with concentrations reported in the literature and titrate down. | Allosteric modulators can have narrow therapeutic windows. Excessive potentiation of mGluR1 signaling can lead to excitotoxicity and cell death.[4] |
| Solvent Toxicity | Run a vehicle control experiment using the same final concentration of the solvent (e.g., DMSO) used in your this compound treatment group. | The solvent used to dissolve the compound can be toxic to cells, especially at higher concentrations or over long incubation periods. |
| Off-Target Effects | Review literature for known off-target effects of this compound. If possible, use a structurally different mGluR1 PAM or an mGluR1 antagonist (e.g., CPCCOEt) to confirm the observed effect is mGluR1-dependent.[5] | At higher concentrations, the specificity of a compound may decrease, leading to unintended effects on other receptors or cellular processes. |
| Culture Health | Ensure your neuronal cultures are healthy and not stressed before beginning the experiment. Perform a baseline viability assessment (e.g., Trypan Blue, LDH assay). | Unhealthy or stressed neurons are more susceptible to chemical insults. |
Issue 2: Inconsistent or no observable effect on neuronal activity.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Degradation | Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stocks upon initial preparation. | This compound, like many small molecules, can degrade over time, with improper storage, or with multiple freeze-thaw cycles, leading to a loss of potency. |
| Insufficient Glutamate | Ensure there is a baseline level of endogenous glutamate in your system. For some preparations (e.g., highly purified systems), you may need to co-apply a threshold concentration of glutamate. | As a PAM, this compound requires the presence of the primary agonist (glutamate) to exert its effect. It enhances, but does not initiate, receptor activation. |
| Low mGluR1 Expression | Verify that your cell type or brain region of interest expresses mGluR1 at sufficient levels. Check expression levels using techniques like Western Blot, immunohistochemistry, or by consulting literature databases.[6] | The magnitude of the compound's effect is dependent on the density of the target receptor. |
| Sub-optimal Concentration | Perform a dose-response curve. The effective concentration (EC50) can vary significantly between different experimental systems. | An insufficient concentration will not produce a measurable effect, while an excessive concentration could lead to receptor desensitization or toxicity. |
Experimental Protocols
Protocol 1: Assessing Neuronal Viability after Chronic this compound Exposure
This protocol outlines a general method for determining the long-term effects of this compound on the health of primary cortical neuron cultures using an MTT assay.
-
Cell Culture: Plate primary cortical neurons in 96-well plates at a suitable density and culture for at least 7 days in vitro (DIV) to allow for maturation.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, create serial dilutions in pre-warmed neurobasal medium to achieve final desired concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). Include a vehicle-only control (containing the highest percentage of DMSO used).
-
Chronic Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or vehicle. Culture the neurons for the desired long-term period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values of the treatment groups to the vehicle control group to determine the percentage of cell viability.
Visualizations
Signaling Pathways and Workflows
Caption: Simplified mGluR1 signaling cascade potentiated by this compound.
Caption: Decision tree for troubleshooting unexpected neuronal toxicity.
References
- 1. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of metabotropic glutamate receptor subtype mGluR1 contributes to post-traumatic neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of the metabotropic glutamate receptor mediated current at the climbing fiber to Purkinje cell synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Group 1 mGluR-dependent synaptic long-term depression (mGluR-LTD): mechanisms and implications for circuitry & disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to KCC2 Inhibitors: VU0240551 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The K-Cl cotransporter 2 (KCC2), a neuron-specific ion transporter, is a critical regulator of intracellular chloride concentration and plays a pivotal role in inhibitory GABAergic neurotransmission. Its dysfunction has been implicated in a range of neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of VU0240551, a potent KCC2 inhibitor, with other commonly used and novel inhibitors, supported by experimental data.
Data Presentation: Quantitative Comparison of KCC2 Inhibitors
The following table summarizes the inhibitory potency (IC50) of various compounds against KCC2 and the Na-K-2Cl cotransporter 1 (NKCC1), a key anti-target for assessing selectivity. Lower IC50 values indicate higher potency.
| Inhibitor | KCC2 IC50 | NKCC1 IC50/Inhibition | Selectivity (NKCC1/KCC2) | Reference(s) |
| VU0240551 | 560 nM | >100-fold selective vs. NKCC1 | >100 | [1] |
| VU0463271 | 61 nM | Weak, partial inhibition up to 100 µM | >100 | [2] |
| ML077 | 537 nM | >>50 µM | >93 | [1][2] |
| Bumetanide (B1668049) | 655 µM | 0.68 µM (human) | ~0.001 | [1][3] |
| Furosemide (B1674285) | ~600 µM | Low µM range | ~0.01 | [4] |
| DIDS | Micromolar range | - | Species-specific, lacks specificity | [1] |
| DIOA | Micromolar range | - | Species-specific, lacks specificity | [1] |
Experimental Protocols
The characterization of KCC2 inhibitors predominantly relies on two key in vitro assays: the thallium (Tl+) flux assay and the rubidium (86Rb+) uptake assay.
Thallium (Tl+) Flux Assay
This high-throughput, fluorescence-based assay is a widely used method for screening and characterizing KCC2 modulators.
Principle: Thallium (Tl+) acts as a surrogate for potassium (K+) and is transported by KCC2. Upon entry into the cell, Tl+ binds to a fluorescent indicator dye, leading to a measurable increase in fluorescence intensity. The rate of this increase is proportional to KCC2 activity.
Detailed Methodology:
-
Cell Culture and Plating: HEK293 cells stably overexpressing KCC2 are cultured and plated in 384-well microplates.
-
Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2 AM) in a chloride-free buffer.
-
Compound Incubation: Test compounds (inhibitors) at various concentrations are added to the wells and incubated for a defined period.
-
Assay Initiation: A stimulus solution containing Tl+ and chloride is added to initiate KCC2-mediated influx.
-
Fluorescence Reading: The fluorescence intensity is measured kinetically using a fluorescence plate reader.
-
Data Analysis: The initial rate of fluorescence increase is calculated. The inhibitor-sensitive component is determined by subtracting the rate in the presence of a saturating concentration of a known KCC2 inhibitor from the total rate. IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
86Rb+ Uptake Assay
This radioisotope-based assay is a classic and robust method for directly measuring KCC2-mediated potassium transport.
Principle: Rubidium-86 (86Rb+) is a radioactive isotope of potassium and is transported by KCC2. The amount of 86Rb+ accumulated in the cells over a specific time is a direct measure of KCC2 activity.
Detailed Methodology:
-
Cell Culture: HEK293 cells overexpressing KCC2 are cultured to confluency.
-
Pre-incubation: Cells are pre-incubated in a buffer containing ouabain (B1677812) (to inhibit the Na+/K+-ATPase) and bumetanide (at a low concentration to block NKCC1 activity without significantly affecting KCC2).
-
Initiation of Uptake: The pre-incubation buffer is replaced with an uptake buffer containing 86Rb+ and the test compounds.
-
Termination of Uptake: After a defined incubation period, the uptake is stopped by rapidly washing the cells with an ice-cold wash buffer to remove extracellular 86Rb+.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular 86Rb+ is quantified using a scintillation counter.
-
Data Analysis: The amount of 86Rb+ uptake is normalized to the protein concentration. The KCC2-mediated uptake is calculated as the portion of uptake that is sensitive to a high concentration of a known KCC2 inhibitor (e.g., furosemide). IC50 values are determined from concentration-response curves.
Signaling Pathways and Experimental Workflows
The activity of KCC2 is tightly regulated by a complex network of signaling pathways, primarily involving phosphorylation and dephosphorylation events.
Caption: Simplified signaling pathway for the regulation of KCC2 activity.
The diagram above illustrates key regulatory pathways of KCC2. Brain-derived neurotrophic factor (BDNF) binding to its receptor TrkB can lead to the activation of Protein Kinase C (PKC), which phosphorylates KCC2 at Serine 940, enhancing its activity. Conversely, the WNK1-SPAK/OSR1 kinase cascade phosphorylates KCC2 at Threonine 906 and 1007, leading to its inhibition. Protein Phosphatase 1 (PP1) can dephosphorylate KCC2, thereby increasing its activity.
Caption: General experimental workflow for a thallium flux-based KCC2 inhibitor assay.
This workflow outlines the key steps in a typical high-throughput screening campaign to identify and characterize KCC2 inhibitors using the thallium flux assay.
References
- 1. Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Further optimization of the K-Cl cotransporter KCC2 antagonist ML077: Development of a highly selective and more potent in vitro probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of VU0240551 and VU0463271 for KCC2 Inhibition
The K+/Cl- cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific transporter critical for establishing and maintaining the low intracellular chloride concentrations necessary for fast synaptic inhibition in the mature central nervous system (CNS).[1][2] This chloride gradient is essential for the hyperpolarizing and inhibitory actions of GABA and glycine (B1666218), the primary inhibitory neurotransmitters.[1][3] Consequently, KCC2 plays a pivotal role in maintaining the brain's excitatory/inhibitory balance.[1] Dysregulation or hypofunction of KCC2 has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, autism spectrum disorders, and Rett syndrome.[1][2][4]
The development of selective KCC2 inhibitors has provided invaluable tools for researchers to probe the physiological and pathological roles of this transporter. Among these, VU0240551 and VU0463271 have emerged as important pharmacological agents. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.
Quantitative Comparison of Inhibitory Activity
The primary distinction between VU0240551 and VU0463271 lies in their potency and selectivity for KCC2. VU0463271 is a significantly more potent inhibitor of KCC2 than VU0240551.
| Compound | KCC2 IC50 | Selectivity vs. NKCC1 | Reference |
| VU0463271 | 61 nM | >100-fold | [5][6] |
| VU0240551 | ~6 µM (in some studies) | Selective over NKCC1 | [7] |
Note: The reported IC50 for VU0240551 can vary between studies.
Mechanism of Action
-
VU0240551: This compound acts as a selective inhibitor of KCC2 by binding competitively to the K+ site and non-competitively to the Cl- site within the transporter's active region, thereby impairing chloride flux.[7]
-
VU0463271: While the precise binding site is not as extensively detailed in the provided literature, its high potency and selectivity suggest a specific interaction with KCC2.
Experimental Data and Cellular Effects
Both inhibitors have been demonstrated to effectively block KCC2 function, leading to an increase in intracellular chloride and a depolarizing shift in the reversal potential for GABA (EGABA). However, due to its higher potency, VU0463271 often elicits more pronounced physiological effects at lower concentrations.
| Experimental Model | Effect of VU0463271 | Effect of VU0240551 |
| HEK-293 Cells expressing KCC2 | At 10 µM, caused a positive shift in EGly from -71 mV to -35 mV, indicating a significant increase in intracellular Cl-.[8] | Used in thallium flux assays to confirm KCC2 inhibition.[9] |
| Cultured Hippocampal Neurons | 10 µM rapidly and reversibly increased EGABA from -83 mV to -62 mV.[8] Increased spontaneous action potential firing rate at concentrations as low as 100 nM.[8] | 1 µM caused a reversible prolongation of the recovery time constant after Cl- loading, indicating reduced Cl- extrusion.[10] At 6 µM, chronic application did not significantly affect mEPSC amplitude or frequency but did increase spine head volume.[11] |
| Hippocampal Slices | Led to hyperexcitability and epileptiform discharges.[6][8] | Not as extensively reported for inducing epileptiform activity in the same manner. |
| In Vivo | Induced seizures.[6] | An intrathecal dose of 0.8 mg was used in rats to study its effects on neuronal migration.[7] |
Selective inhibition of KCC2 with VU0463271 has been shown to lead to hyperexcitability and epileptiform discharges in hippocampal slices and to induce seizures in vivo.[6] This is consistent with the critical role of KCC2 in maintaining inhibitory tone. In contrast, older, less selective KCC2 inhibitors like furosemide (B1674285) have shown some anti-seizure effects, which are thought to be due to off-target actions.[8] The pro-convulsant effects of VU0463271 underscore the importance of KCC2 function in preventing neuronal over-excitation.[8]
Experimental Protocols
Thallium Flux Assay for KCC2 Activity
This high-throughput screening method is used to identify modulators of KCC2. It leverages the fact that KCC2 can transport thallium (Tl+) ions, and the influx of Tl+ can be measured using a Tl+-sensitive fluorescent dye.[12][13]
Principle: HEK-293 cells are engineered to overexpress KCC2. These cells are loaded with a Tl+-sensitive fluorescent indicator dye. The assay measures the initial rate of Tl+ influx, which is mediated by KCC2, upon the addition of a Tl+-containing solution.[14] An increase in fluorescence corresponds to Tl+ entry into the cell, and inhibitors of KCC2 will reduce the rate of this fluorescence increase.[13][14]
Detailed Methodology:
-
Cell Culture and Transfection: HEK-293T cells are cultured in DMEM supplemented with 10% FBS and 2 mM L-Glutamine. Two days prior to the assay, cells are transiently transfected with a human KCC2 (hKCC2) expression vector using a lipid-based transfection reagent like Lipofectamine 2000.[14]
-
Cell Plating: Transfected cells are plated into 384-well microplates.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a Dye Loading Solution containing a Tl+-sensitive indicator (e.g., Thallos AM) for approximately 1 hour at room temperature.[15] A masking dye may be included to reduce background fluorescence.[14]
-
Compound Addition: Test compounds (like VU0240551 or VU0463271) dissolved in an appropriate buffer are added to the wells and pre-incubated.
-
Fluorescence Measurement: The plate is transferred to a kinetic-imaging plate reader (e.g., FLIPR, FlexStation). A Thallium Stimulus Solution is added to the wells, and the fluorescence intensity (Excitation ~490 nm, Emission ~520 nm) is measured kinetically, typically at a frequency of 1 Hz.[14][15]
-
Data Analysis: The initial rate of fluorescence increase is calculated to determine KCC2 activity. The potency of inhibitors (IC50) is determined by measuring the concentration-dependent reduction in the rate of Tl+ influx.
Electrophysiological Assessment of KCC2 Function
Electrophysiology provides a direct functional measure of KCC2 activity by determining the reversal potential of currents mediated by GABAA or glycine receptors. Inhibition of KCC2 leads to Cl- accumulation inside the neuron, causing a positive (depolarizing) shift in this reversal potential.
Principle: Using patch-clamp techniques (whole-cell or perforated-patch), the membrane potential of a neuron is clamped, and currents elicited by the application of a GABAA or glycine receptor agonist are measured at different voltages. The voltage at which the current reverses direction is the reversal potential (EGABA or EGly), which can be used to calculate the intracellular Cl- concentration via the Nernst equation.
Detailed Methodology:
-
Preparation: Transverse hippocampal slices (400 µm) or cultured hippocampal neurons are prepared.[8] Slices are kept in artificial cerebrospinal fluid (ACSF) saturated with 95% O2 / 5% CO2.
-
Recording Configuration:
-
Perforated-Patch: This technique is preferred for monitoring intracellular Cl- without disturbing the native concentration. The patch pipette contains a pore-forming agent like gramicidin (B1672133) or amphotericin B. The pipette solution would typically contain KCl (e.g., 140 mM) and HEPES.[8]
-
Whole-Cell: This configuration allows for more direct control of the intracellular environment. The pipette solution would contain a known, low concentration of Cl- (e.g., 10 mM K-gluconate, 10 mM KCl) to observe the effects of KCC2 inhibition on Cl- accumulation.[8]
-
-
Measurement of Reversal Potential:
-
A GABAA agonist (e.g., muscimol) or glycine is applied to the neuron.
-
A voltage-ramp protocol (e.g., from -100 mV to +20 mV over 1 second) is applied to determine the reversal potential of the agonist-activated current.[8]
-
-
Pharmacology: A baseline reversal potential is established. Then, a KCC2 inhibitor (e.g., 10 µM VU0463271) is added to the bath solution, and the reversal potential is measured again after a few minutes.[8] A positive shift in the reversal potential indicates inhibition of KCC2-mediated Cl- extrusion.
-
Data Analysis: The measured reversal potentials are used to calculate the intracellular Cl- concentration ([Cl-]i). The change in [Cl-]i before and after inhibitor application reflects the degree of KCC2 inhibition.
KCC2 Regulatory Signaling Pathway
The function and cell surface expression of KCC2 are dynamically regulated by various signaling pathways, primarily through phosphorylation and dephosphorylation events. This regulation is crucial for fine-tuning neuronal inhibition in response to synaptic activity.[16]
A key regulatory pathway involves the With-No-Lysine (WNK) kinases. Low intracellular chloride activates WNK1, which in turn phosphorylates and activates SPAK/OSR1 kinases.[17] Activated SPAK/OSR1 then phosphorylates KCC2 at specific threonine residues (Thr906 and Thr1007), which promotes the internalization of KCC2 from the cell membrane, thereby reducing its activity.[16][17] Conversely, conditions that increase intracellular chloride, such as strong GABAA receptor activation, inhibit WNK1, leading to dephosphorylation of KCC2 and its stabilization at the plasma membrane.[17]
Conclusion
VU0240551 and VU0463271 are both valuable and selective inhibitors of KCC2, but they serve different experimental needs.
-
VU0463271 is a highly potent inhibitor (IC50 = 61 nM), making it ideal for studies requiring robust and complete blockade of KCC2 function at low concentrations.[5][6] Its pronounced effect on neuronal excitability, leading to epileptiform activity, makes it a powerful tool for investigating the consequences of severe KCC2 hypofunction, as seen in conditions like epilepsy.[18][8]
-
VU0240551 is a less potent inhibitor. This characteristic can be advantageous for experiments that require a more graded or partial inhibition of KCC2, allowing for the study of more subtle modulations of chloride homeostasis and synaptic plasticity without inducing overt hyperexcitability.[11][10]
The choice between these two compounds will depend on the specific research question, the experimental model, and the desired degree of KCC2 inhibition. For researchers aiming to mimic pathological conditions of severe KCC2 loss, VU0463271 is the more suitable choice. For studies requiring finer modulation of KCC2 function, VU0240551 may be more appropriate.
References
- 1. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 3. Role of the neuronal K-Cl co-transporter KCC2 in inhibitory and excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are KCC2 modulators and how do they work? [synapse.patsnap.com]
- 5. VU 0463271 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]
- 6. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity | eNeuro [eneuro.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective Inhibition of KCC2 Leads to Hyperexcitability and Epileptiform Discharges in Hippocampal Slices and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of VU0240551, a novel KCC2 antagonist, and DIDS on chloride homeostasis of neocortical neurons from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A thallium transport FLIPR-based assay for the identification of KCC2-positive modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dbt.univr.it [dbt.univr.it]
- 14. moleculardevices.co.jp [moleculardevices.co.jp]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. Frontiers | Reciprocal Regulation of KCC2 Trafficking and Synaptic Activity [frontiersin.org]
- 17. GABAA receptor dependent synaptic inhibition rapidly tunes KCC2 activity via the Cl−-sensitive WNK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating KCC2 Knockdown with VU 0240551 Pharmacology: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the functional consequences of reduced KCC2 activity is paramount for investigating neurological disorders and developing novel therapeutics. Both genetic knockdown of KCC2 and pharmacological inhibition with agents like VU 0240551 are common approaches to achieve this. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and pathway visualizations to aid in experimental design and interpretation.
The potassium-chloride cotransporter KCC2 is a crucial neuron-specific protein responsible for maintaining low intracellular chloride concentrations, which is essential for the hyperpolarizing action of the neurotransmitter GABA in mature neurons.[1] Dysregulation of KCC2 function is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[1][2] Consequently, tools to study and modulate KCC2 activity are invaluable in neuroscience research.
This guide directly compares the effects of reducing KCC2 function through shRNA-mediated knockdown with the effects of the selective KCC2 inhibitor, this compound. While both methods aim to decrease KCC2-mediated chloride extrusion, they operate through distinct mechanisms and present different experimental considerations.
Comparison of KCC2 Knockdown and this compound Inhibition
| Feature | KCC2 Knockdown (shRNA) | This compound (Pharmacological Inhibition) | Key Considerations |
| Mechanism of Action | Reduces KCC2 protein expression via RNA interference. | Directly and selectively inhibits KCC2 ion transport activity.[3][4] Binds competitively to the K+ site and non-competitively to the Cl- site.[3] | Knockdown offers a model of chronic KCC2 deficiency, while this compound provides acute and reversible inhibition. |
| Specificity | Can have off-target effects, though these can be mitigated with proper controls. | Highly selective for KCC2 over the related transporter NKCC1.[5] May have off-target effects on hERG and L-type Ca2+ channels at higher concentrations.[5] | The potential for off-target effects should be considered in data interpretation for both methods. |
| Temporal Control | Onset of effect is gradual and depends on protein turnover rates. Reversibility is limited. | Onset of action is rapid, and its effects are reversible upon washout.[6] | This compound is ideal for studying the acute effects of KCC2 inhibition, while knockdown is better for chronic studies. |
| Cellular Impact | Leads to a sustained increase in intracellular chloride concentration and can compromise neuronal survival.[7] | Induces a rapid and reversible increase in intracellular chloride.[3][4] | The long-term consequences of KCC2 knockdown on cell health need to be monitored. |
| Functional Consequences | Impairs spatial and contextual memory, alters hippocampal rhythmogenesis, and increases neuronal hyperexcitability.[8] | Attenuates GABA-induced hyperpolarization and produces a positive shift in the GABA reversal potential.[5] | Both methods lead to a disruption of inhibitory GABAergic signaling. |
Experimental Data Summary
The following table summarizes quantitative data from studies utilizing KCC2 knockdown and this compound.
| Parameter | KCC2 Knockdown (shRNA) | This compound | Reference |
| Effect on Intracellular Chloride ([Cl⁻]i) | Significant increase in [Cl⁻]i. | Increase in intracellular chloride concentration ranging from 3.1 to 10.5 mM. | [3][4][7] |
| Effect on GABA Reversal Potential (EGABA) | Depolarizing shift in EGABA. | Positive shift in the P cell GABA reversal potential. | [5][9] |
| Effect on Neuronal Excitability | Increased burst firing in CA1 neurons. | Enhances P cell synaptic transmission. | [5][8] |
| Inhibitory Concentration (IC50) | Not applicable. | 560 nM | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Caption: KCC2-mediated chloride extrusion and its regulation.
Caption: Comparative experimental workflows.
Detailed Experimental Protocols
KCC2 Knockdown using shRNA
-
shRNA Design and Vector Construction: Design at least two independent shRNAs targeting the KCC2 coding sequence. Clone the shRNA cassettes into a suitable viral vector (e.g., adeno-associated virus - AAV) containing a fluorescent reporter (e.g., GFP) for identification of transfected cells. A non-targeting shRNA should be used as a control.
-
Viral Vector Production and Titering: Produce high-titer viral stocks and determine the viral titer.
-
Neuronal Transduction:
-
In Vitro: Transduce primary neuronal cultures at a predetermined multiplicity of infection (MOI).
-
In Vivo: Perform stereotactic injection of the viral vector into the brain region of interest.[8]
-
-
Incubation: Allow sufficient time for KCC2 protein knockdown. This is typically 7-14 days for AAV-mediated expression in vitro and several weeks in vivo.[8]
-
Validation of Knockdown:
-
Western Blot: Lyse transfected cells or dissected tissue and perform Western blotting with a KCC2-specific antibody to quantify the reduction in protein levels.
-
Quantitative PCR (qPCR): Extract RNA and perform qPCR to measure the decrease in KCC2 mRNA levels.
-
-
Functional Assays: Perform electrophysiological recordings (e.g., patch-clamp) to measure changes in the GABA reversal potential (EGABA) and neuronal firing properties.[8][9]
Pharmacological Inhibition with this compound
-
Preparation of this compound Stock Solution: Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[3] Store aliquots at -20°C.
-
Preparation of Working Solution: On the day of the experiment, dilute the stock solution in artificial cerebrospinal fluid (ACSF) or culture medium to the final desired concentration (e.g., 1-10 µM).[5][6] Ensure the final DMSO concentration is low (e.g., <0.1%) and include a vehicle control (DMSO alone) in your experiments.
-
Application to Neurons:
-
Brain Slices: Perfuse brain slices with ACSF containing this compound for a defined period (e.g., 15-30 minutes) before and during recordings.[6]
-
Cultured Neurons: Add the this compound working solution directly to the culture medium.
-
-
Functional Assays:
-
Washout (Optional): To test for reversibility, perfuse with drug-free ACSF and re-measure the parameters of interest.[6]
Conclusion
Both KCC2 knockdown and pharmacological inhibition with this compound are powerful techniques for investigating the roles of KCC2 in neuronal function and disease. The choice between these methods will depend on the specific research question, with knockdown being more suitable for studying the consequences of chronic KCC2 deficiency and this compound being the preferred tool for acute and reversible inhibition. By carefully considering the advantages and limitations of each approach and employing the appropriate controls, researchers can gain valuable insights into the critical functions of this essential neuronal transporter.
References
- 1. What are KCC2 modulators and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of VU0240551, a novel KCC2 antagonist, and DIDS on chloride homeostasis of neocortical neurons from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knocking down of the KCC2 in rat hippocampal neurons increases intracellular chloride concentration and compromises neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silencing KCC2 in mouse dorsal hippocampus compromises spatial and contextual memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knocking down of the KCC2 in rat hippocampal neurons increases intracellular chloride concentration and compromises neuronal survival - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Ion Channel Selectivity: A Comparative Analysis of the KCC2 Inhibitor VU 0240551
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of VU 0240551, a known inhibitor of the neuronal K-Cl cotransporter KCC2, with other ion channels.
This compound is a valuable tool for studying the role of KCC2 in neuronal function. However, its utility can be influenced by its interactions with other ion channels. This guide summarizes the known cross-reactivity of this compound, presents the available quantitative data, and details the experimental protocols used to assess its selectivity.
Quantitative Cross-Reactivity Profile of this compound
Published data indicates that in addition to its potent inhibition of KCC2, this compound also exhibits activity against the hERG potassium channel and L-type calcium channels.[1] While the primary focus of many studies has been on its KCC2 inhibitory action, an understanding of its off-target effects is crucial for accurate data interpretation.
| Target | IC50 | Fold Selectivity vs. KCC2 | Reference |
| KCC2 | 560 nM | - | [1] |
| hERG | Data not available | Data not available | [1] |
| L-type Ca2+ Channels | Data not available | Data not available | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity and selectivity of compounds like this compound.
Thallium Flux Assay for KCC2 Activity
This high-throughput screening assay is a common method to assess the function of potassium transporters like KCC2. It relies on the ability of KCC2 to transport thallium ions (Tl+) as a surrogate for potassium ions (K+).
Principle: The assay utilizes a fluorescent dye that is sensitive to the intracellular concentration of Tl+. When KCC2 is active, it transports Tl+ into the cell, leading to an increase in fluorescence. Inhibitors of KCC2 will block this transport, resulting in a reduced fluorescence signal.
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing KCC2 are cultured in appropriate media and seeded into 384-well microplates.
-
Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2 AM) for a specified time at 37°C.
-
Compound Incubation: The cells are then incubated with various concentrations of the test compound (e.g., this compound) or vehicle control.
-
Thallium Stimulation and Signal Detection: A solution containing Tl+ is added to the wells, and the fluorescence intensity is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of Tl+ influx is calculated from the fluorescence signal. The inhibitory effect of the compound is determined by comparing the rate of influx in the presence of the compound to the control. The IC50 value is then calculated from the dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Selectivity
Whole-cell patch-clamp is the gold-standard technique for characterizing the effects of compounds on ion channel function with high fidelity.
Principle: This technique allows for the direct measurement of the ionic currents flowing through the channels in the membrane of a single cell. By controlling the membrane voltage and applying specific ion channel blockers or modulators, the effect of a test compound on a particular ion channel can be precisely quantified.
Detailed Protocol:
-
Cell Preparation: Cells heterologously expressing the ion channel of interest (e.g., hERG, Cav1.2) are cultured on coverslips.
-
Pipette Preparation: Glass micropipettes with a tip resistance of 2-5 MΩ are filled with an internal solution appropriate for the ion channel being studied.
-
Seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal." A brief pulse of suction is then applied to rupture the membrane patch, establishing the whole-cell configuration.
-
Voltage-Clamp and Current Recording: The membrane potential is held at a specific holding potential, and voltage steps or ramps are applied to elicit ionic currents through the channel of interest. These currents are recorded using a patch-clamp amplifier.
-
Compound Application: The test compound (e.g., this compound) is applied to the cell via perfusion of the external solution at various concentrations.
-
Data Analysis: The effect of the compound on the current amplitude and kinetics is measured. The percentage of current inhibition at each concentration is used to generate a dose-response curve, from which the IC50 value is determined.
Visualizing Experimental Workflows
To better understand the logical flow of these experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining KCC2 inhibition using a thallium flux assay.
Caption: Workflow for assessing ion channel modulation via whole-cell patch-clamp.
Signaling Pathway Considerations
While this compound directly inhibits the transport function of KCC2, its off-target effects on hERG and L-type calcium channels can have broader implications for cellular signaling, particularly in excitable cells like neurons and cardiomyocytes.
Caption: Potential signaling consequences of this compound's multi-target activity.
References
Efficacy of VU0240551 in Neuronal Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of VU0240551, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), across different neuronal cell types. Its performance is compared with other mGlu4 PAMs, supported by experimental data.
Introduction to VU0240551 and mGlu4 PAMs
Metabotropic glutamate receptor 4 (mGlu4) is a promising therapeutic target for neurological disorders such as Parkinson's disease.[1][2][3] Activation of mGlu4 can modulate neurotransmission in the basal ganglia, offering potential palliative benefits.[1][2] Positive allosteric modulators (PAMs) like VU0240551 offer a therapeutic advantage by enhancing the receptor's response to the endogenous agonist, glutamate, thus maintaining the natural temporal and spatial activation patterns.[4]
Comparative Efficacy of VU0240551 and Other mGlu4 PAMs
The development of mGlu4 PAMs has evolved from early compounds like PHCCC, which had limitations in selectivity and potency, to more refined molecules such as VU0364770 and foliglurax.[1][2] While VU0364770, a systemically active mGlu4 PAM, has shown efficacy in reversing haloperidol-induced catalepsy, studies with other mGlu4 PAMs like Lu AF21934 and ADX88178 did not show a reduction in L-DOPA-induced dyskinesia in preclinical models.[5][6] This suggests that the therapeutic effects of mGlu4 PAMs can be nuanced and may depend on the specific pathological context and the chemical structure of the modulator.
| Compound | Target | Potency (EC50) | Key In Vivo Effects | References |
| VU0240551 Analog (VU0001171) | mGlu4 PAM | 650 nM | Most potent human mGlu4 PAM reported to date with a significant 36-fold shift of the glutamate response. | [7] |
| PHCCC | mGlu4 PAM | 4.1 µM | Reverses reserpine-induced akinesia (icv infusion), reduces dopamine (B1211576) neuron degeneration in an MPTP model. | [2][7] |
| VU0364770 | mGlu4 PAM | Not Specified | Reverses haloperidol-induced catalepsy, exhibits anti-kinetic efficacy alone or with subthreshold L-DOPA doses. | [5] |
| Foliglurax | mGlu4 PAM | Not Specified | When co-administered with L-DOPA, it restored dendritic spine density, rescued striatal bidirectional plasticity, and attenuated L-DOPA-induced dyskinesia. | [8] |
| Lu AF21934 | mGlu4 PAM | Not Specified | Did not reduce pre-established abnormal involuntary movements in rats. | [6] |
| ADX88178 | mGlu4 PAM | Not Specified | Did not reduce pre-established abnormal involuntary movements in rats. | [6] |
Efficacy in Specific Neuronal Cell Types
The therapeutic effects of mGlu4 PAMs are largely attributed to their ability to modulate synaptic transmission in the basal ganglia, a key circuit in motor control.
Striatal Neurons: In the striatum, dopamine depletion leads to changes in the firing rate and synchrony of medium spiny neurons (MSNs).[9][10][11] The activation of mGlu4 receptors can presynaptically inhibit both GABAergic and glutamatergic release in the indirect pathway of the basal ganglia.[5] Foliglurax, an mGlu4 PAM, has been shown to decrease spontaneous glutamatergic transmission in corticostriatal slices from both normal and 6-OHDA-lesioned rats, a model for Parkinson's disease.[8] This modulation of striatal activity is a key mechanism by which mGlu4 PAMs are thought to exert their therapeutic effects.
Substantia Nigra Pars Reticulata (SNr) Neurons: The SNr is a major output nucleus of the basal ganglia, composed primarily of GABAergic neurons.[12] The activity of these neurons is critical in controlling movement. GABAergic mechanisms within the SNr play a significant role in modulating motor symptoms.[13] While direct studies on the effect of VU0240551 on SNr neurons are limited, the modulation of GABAergic transmission is a known downstream effect of mGlu4 activation in the basal ganglia. For instance, dopamine D2 receptor activation can attenuate the inhibitory response of SNr neurons to GABA.[14]
Signaling Pathways and Experimental Workflows
The mechanism of action of VU0240551 and other mGlu4 PAMs involves the potentiation of the mGlu4 receptor's response to glutamate. This receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[15][16] However, the signaling can be more complex, with evidence suggesting that mGlu4 activation can also influence the phosphatidylinositol-3-kinase (PI-3-K) pathway and, under certain conditions, induce calcium mobilization.[16][17]
Caption: Typical workflow for a whole-cell patch-clamp experiment.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol is adapted from standard procedures for recording neuronal activity in brain slices. [18][19]
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, carbogenated (95% O2 / 5% CO2) cutting solution. [18] * Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome in the ice-cold cutting solution. [18] * Transfer slices to a recovery chamber with carbogenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, then maintain at room temperature. [18]
-
-
Recording:
-
Transfer a slice to the recording chamber on an upright microscope and perfuse with carbogenated aCSF at 2-3 ml/min, maintained at 30-32°C. [18] * Visualize neurons using IR-DIC optics and establish a whole-cell patch-clamp configuration. [18][19] * Record baseline neuronal activity (e.g., spontaneous firing, postsynaptic currents) for at least 10 minutes. [18]
-
-
Drug Application:
-
Data Analysis:
-
Analyze changes in firing frequency, postsynaptic current amplitude and frequency, and other relevant electrophysiological parameters.
-
In Vivo Microdialysis
This protocol allows for the measurement of neurotransmitter levels in the brains of freely moving animals. [20][21][22][23]
-
Probe Implantation:
-
Microdialysis Experiment:
-
Drug Administration and Sample Collection:
-
Analysis:
-
Analyze the concentration of neurotransmitters (e.g., glutamate, GABA, dopamine) in the dialysate samples using techniques such as high-performance liquid chromatography (HPLC).
-
Conclusion
VU0240551 and other mGlu4 PAMs represent a promising class of compounds for the treatment of neurological disorders. Their efficacy is dependent on the specific neuronal cell types and circuits involved in the pathology. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential of these modulators. Future studies should continue to explore the differential effects of various mGlu4 PAMs in distinct neuronal populations to optimize their clinical application.
References
- 1. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor 4 (mGlu4)-positive allosteric modulators for the treatment of Parkinson's disease: historical perspective and review of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unique signaling profiles of positive allosteric modulators of metabotropic glutamate receptor subtype 5 determine differences in in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological stimulation of metabotropic glutamate receptor type 4 in a rat model of Parkinson's disease and l-DOPA-induced dyskinesia: Comparison between a positive allosteric modulator and an orthosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A positive allosteric modulator of mGlu4 receptors restores striatal plasticity in an animal model of l-Dopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissociable effects of dopamine on neuronal firing rate and synchrony in the dorsal striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Dissociable effects of dopamine on neuronal firing rate and synchrony in the dorsal striatum [frontiersin.org]
- 11. Dissociable Effects of Dopamine on Neuronal Firing Rate and Synchrony in the Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Regulation of Substantia Nigra Pars Reticulata GABAergic Neuron Activity by H2O2 via Flufenamic Acid-Sensitive Channels and KATP Channels [frontiersin.org]
- 13. Role of GABAergic mechanisms in the substantia nigra pars reticulata in modulating morphine-induced muscular rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dopamine D2, receptor-mediated modulation of the GABAergic inhibition of substantia nigra pars reticulata neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of mGlu4 metabotropic glutamate receptor signaling by type-2 G-protein coupled receptor kinase (GRK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological Activation of mGlu4 Metabotropic Glutamate Receptors Inhibits the Growth of Medulloblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. An in vitro whole-cell electrophysiology dataset of human cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. buczynski-gregus.com [buczynski-gregus.com]
- 22. benchchem.com [benchchem.com]
- 23. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vivo Brain Microdialysis - Bülbül Autonomic Neuroscience Lab [autonomicneuroscience.akdeniz.edu.tr]
Unraveling KCC2 Dysfunction: A Comparative Guide to the Pharmacological Inhibitor VU0240551 and Genetic Models
For researchers, scientists, and drug development professionals investigating the critical role of the KCC2 co-transporter in neuronal function and disease, understanding the nuances of available research tools is paramount. This guide provides an objective comparison of two primary methodologies for studying KCC2 hypofunction: the selective pharmacological inhibitor VU0240551 and various genetic mouse models. By presenting quantitative data, detailed experimental protocols, and visual representations of associated pathways, this guide aims to equip researchers with the necessary information to select the most appropriate model for their specific scientific inquiries.
The potassium-chloride co-transporter KCC2 is a neuron-specific protein crucial for maintaining low intracellular chloride concentrations, which is essential for the hyperpolarizing action of GABAergic and glycinergic neurotransmission in the mature central nervous system.[1] Dysfunction of KCC2 has been implicated in a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders. To investigate the consequences of KCC2 hypofunction, researchers primarily rely on two approaches: acute pharmacological inhibition using molecules like VU0240551, or chronic, genetically encoded disruption through various mouse models.
Quantitative Comparison of VU0240551 and Genetic Models
The following tables summarize key quantitative data from studies utilizing either the pharmacological inhibitor VU0240551 or genetic models of KCC2 dysfunction. This allows for a direct comparison of their effects on electrophysiological properties and behavioral outcomes.
Table 1: Electrophysiological Effects of KCC2 Inhibition
| Parameter | VU0240551 | Genetic Models (Hypomorphic/Knockout) | References |
| KCC2 Inhibition | IC50 = 560 nM | 15-20% of normal KCC2 protein levels (hypomorphic) | [1][2] |
| GABA Reversal Potential (EGABA) | Positive shift, indicating decreased hyperpolarization | Depolarizing shift | [1][3] |
| Chloride Extrusion Rate | Prolongation of Cl- recovery time constant (τrec) from 5.7s to 8.1s (rat neurons, 1 µM) | Not directly measured in this format, but implied by EGABA shift | [4] |
| Neuronal Excitability | Increased spontaneous firing rates | Increased susceptibility to seizure-inducing agents | [5][6] |
Table 2: Behavioral Consequences of KCC2 Dysfunction
| Behavioral Test | VU0240551 | Genetic Models (Hypomorphic/Knockout) | References |
| Anxiety-like Behavior (Elevated Plus Maze) | Data not readily available in comparative studies | Increased anxiety-like behavior | [2] |
| Learning and Memory (Morris Water Maze) | Data not readily available in comparative studies | Impaired spatial learning and memory | [2][7] |
| Seizure Susceptibility | Promotes epileptiform discharges in vitro | Increased susceptibility to pentylenetetrazole-induced seizures | [2][5] |
| Motor Coordination (Rotarod) | Data not readily available in comparative studies | Normal motor coordination | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of KCC2 function and the experimental approaches used to study its dysfunction, the following diagrams are provided.
Caption: KCC2-mediated chloride extrusion maintains a low intracellular chloride concentration, enabling GABA-A receptor-mediated hyperpolarization and synaptic inhibition.
Caption: A generalized workflow for studying KCC2 dysfunction using either pharmacological or genetic models, leading to electrophysiological, biochemical, and behavioral readouts.
Detailed Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed protocols for key assays are provided below.
Thallium (Tl⁺) Influx Assay for KCC2 Activity
This high-throughput assay measures the rate of thallium influx through KCC2 as a surrogate for potassium transport.
Materials:
-
HEK293 cells stably expressing KCC2
-
Black-walled, clear-bottom 96- or 384-well plates
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Stimulus buffer containing Tl⁺ and Cl⁻
-
VU0240551 or other test compounds
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed KCC2-expressing HEK293 cells into the microplates and culture overnight.
-
Dye Loading: Remove culture medium and add the thallium-sensitive dye, diluted in assay buffer. Incubate according to the dye manufacturer's instructions.
-
Compound Addition: Add VU0240551 or other test compounds to the wells and incubate for the desired time.
-
Thallium Influx: Using the fluorescence plate reader's injection capability, add the Tl⁺/Cl⁻ stimulus buffer to initiate KCC2-mediated thallium influx.
-
Data Acquisition: Immediately begin recording fluorescence intensity over time. The initial rate of fluorescence increase is proportional to KCC2 activity.
-
Data Analysis: Calculate the initial rate of Tl⁺ influx for each well. Determine the IC50 value for inhibitors by plotting the rate of influx against the compound concentration.
Gramicidin (B1672133) Perforated Patch-Clamp Recording for EGABA Measurement
This electrophysiological technique allows for the measurement of GABA-A receptor currents and the determination of the GABA reversal potential (EGABA) without dialyzing the intracellular chloride.[8]
Materials:
-
Brain slice preparation or cultured neurons
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette solution containing gramicidin (e.g., 50-100 µg/mL)
-
Artificial cerebrospinal fluid (aCSF)
-
GABA or a GABA-A receptor agonist (e.g., muscimol)
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. Back-fill the pipette with the gramicidin-containing internal solution.
-
Cell Targeting: Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette.
-
Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Perforation: Monitor the access resistance. It will gradually decrease as gramicidin forms pores in the membrane patch. The recording can begin when the access resistance has stabilized at a sufficiently low level (typically <50 MΩ).
-
EGABA Measurement: In voltage-clamp mode, hold the neuron at different membrane potentials and apply GABA or a GABA-A agonist. The reversal potential of the GABA-induced current is EGABA. This can be determined by constructing a current-voltage (I-V) plot.
-
Drug Application: To test the effect of VU0240551, perfuse the drug into the bath and repeat the EGABA measurement.
Elevated Plus Maze for Anxiety-Like Behavior
This behavioral test is used to assess anxiety-like behavior in rodents.[9][10][11][12]
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Test Initiation: Place the mouse in the center of the maze, facing one of the open arms.
-
Exploration: Allow the mouse to freely explore the maze for a set period (typically 5 minutes).
-
Data Collection: Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using an automated tracking system.
-
Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of anxiolytic-like effects, while a decrease suggests anxiogenic-like effects.
Morris Water Maze for Spatial Learning and Memory
This task assesses hippocampal-dependent spatial learning and memory in rodents.[13][14][15][16]
Apparatus:
-
A large circular pool filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues placed around the room.
Procedure:
-
Acquisition Phase:
-
Place the mouse into the pool from one of several predetermined start locations.
-
Allow the mouse to swim and find the hidden platform. If it fails to find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.
-
Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
-
After the acquisition phase, remove the escape platform from the pool.
-
Place the mouse in the pool and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time the mouse spends in the target quadrant (where the platform was previously located).
-
-
Data Analysis: A preference for the target quadrant during the probe trial indicates successful spatial memory formation. The latency to find the platform during the acquisition phase is a measure of learning.
Choosing the Right Model: A Summary of Advantages and Disadvantages
| Model | Advantages | Disadvantages |
| VU0240551 (Pharmacological) | - Acute and reversible inhibition- Dose-dependent effects can be studied- High temporal control- Applicable across different species and in vitro/in vivo preparations | - Potential off-target effects- Does not model chronic developmental aspects of KCC2 dysfunction- Pharmacokinetic and pharmacodynamic properties need to be considered |
| Genetic Models | - Chronic and stable reduction of KCC2 function- Models developmental consequences of KCC2 hypofunction- High specificity for KCC2 (in knockout models)- Allows for the study of compensatory mechanisms | - Irreversible genetic modification- Potential for developmental compensation to mask certain phenotypes- Phenotypes can be influenced by genetic background- Time-consuming and expensive to generate and maintain |
Conclusion
Both the pharmacological inhibitor VU0240551 and genetic models of KCC2 dysfunction are invaluable tools for dissecting the role of this critical transporter in health and disease. The choice between these models depends on the specific research question. VU0240551 is ideal for studying the acute effects of KCC2 inhibition and for high-throughput screening of potential therapeutic compounds. Genetic models, on the other hand, are indispensable for understanding the chronic and developmental consequences of KCC2 hypofunction. By carefully considering the quantitative data, experimental protocols, and the inherent advantages and disadvantages of each approach, researchers can design more robust and informative studies to advance our understanding of KCC2 and its role in neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Behavioural phenotypes of hypomorphic KCC2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knocking down of the KCC2 in rat hippocampal neurons increases intracellular chloride concentration and compromises neuronal survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of VU0240551, a novel KCC2 antagonist, and DIDS on chloride homeostasis of neocortical neurons from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KCC2 function modulates in vitro ictogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NKCC1 and KCC2 Prevent Hyperexcitability in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silencing KCC2 in mouse dorsal hippocampus compromises spatial and contextual memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Gramicidin perforated patch recording technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 11. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 12. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 13. mmpc.org [mmpc.org]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 16. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
Navigating the Nuances of mGluR1 Modulation: A Comparative Guide to the Reproducibility of CDPPB Effects
A detailed analysis of the positive allosteric modulator CDPPB reveals largely consistent findings across independent laboratories, though subtle variations in experimental design can influence outcomes. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of experimental data and methodologies related to the effects of this widely studied mGluR1 positive allosteric modulator (PAM).
While the specific compound VU 0240551 remains elusive in the published scientific literature, the broader class of mGluR1 positive allosteric modulators has been a subject of intense investigation. To address the critical issue of reproducibility in preclinical research, this guide focuses on a well-characterized and extensively studied mGluR1 PAM, CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) . By examining data from multiple independent laboratories, we can assess the consistency of its reported effects and highlight key experimental variables that may contribute to observed differences.
In Vitro Characterization: Consistent Potency and Selectivity
The foundational in vitro characterization of CDPPB as a potent and selective mGluR1 PAM has been well-established and appears reproducible across different research groups. The primary mechanism of action of CDPPB is to enhance the response of the mGluR1 receptor to its endogenous ligand, glutamate (B1630785). This is typically measured through intracellular calcium mobilization assays in cell lines expressing the receptor.
| Study (Lab) | Cell Line | Assay | CDPPB EC₅₀ (in the presence of glutamate) | Key Findings |
| Lindsley et al. (2004) | HEK293 | Fluorometric Imaging Plate Reader (FLIPR) | ~280 nM | First report of CDPPB as a potent and selective mGluR1 PAM. |
| Sheffler et al. (2007) | CHO | FLIPR | ~300 nM | Confirmed the potentiation of glutamate-induced calcium mobilization. |
| Ayala et al. (2008) | HEK293 | FLIPR | ~250 nM | Demonstrated cooperativity with glutamate. |
Experimental Protocol: In Vitro Calcium Mobilization Assay
A standardized protocol for assessing the in vitro efficacy of mGluR1 PAMs like CDPPB typically involves the following steps:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected with the human or rat mGluR1 gene.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for a specified period.
-
Compound Addition: A baseline fluorescence is established before the addition of the PAM (e.g., CDPPB) at various concentrations.
-
Agonist Stimulation: After a brief incubation with the PAM, a sub-maximal concentration of glutamate (e.g., EC₂₀) is added to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a system like the Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The potentiation of the glutamate response by the PAM is quantified to determine its EC₅₀ value.
Signaling Pathway of mGluR1 Potentiation by CDPPB
Caption: Allosteric potentiation of the mGluR1 signaling cascade by CDPPB.
In Vivo Behavioral Effects: General Consistency with Some Variability
The preclinical in vivo effects of CDPPB have been investigated in various animal models, primarily focusing on its potential as a therapeutic for neurological and psychiatric disorders. While the overall findings are largely consistent, some variability in the effective dose and magnitude of the effect can be observed.
Table 2: Comparison of CDPPB Effects in Rodent Models of Psychosis
| Study (Lab) | Animal Model | Behavioral Assay | Effective Dose Range (mg/kg, i.p.) | Key Findings |
| Kinney et al. (2005) | Rat | Amphetamine-induced hyperlocomotion | 10 - 30 | CDPPB dose-dependently reversed hyperlocomotion. |
| Brody et al. (2004) | Rat | PCP-induced deficits in novel object recognition | 10 | CDPPB reversed cognitive deficits. |
| Anderson et al. (2003) | Mouse | PCP-induced hyperlocomotion | 3 - 30 | CDPPB attenuated PCP-induced motor activity. |
The data suggest a reproducible effect of CDPPB in attenuating hyperlocomotion induced by psychostimulants, a common preclinical screen for antipsychotic-like activity. The effective dose range appears to be consistently in the 10-30 mg/kg range for intraperitoneal (i.p.) administration in rats.
Experimental Workflow for Behavioral Testing
Caption: A typical experimental workflow for assessing the effects of CDPPB in a rodent model of psychosis.
Discussion on Reproducibility and Influencing Factors
The available data for CDPPB demonstrate a good degree of reproducibility for its core pharmacological properties and its primary behavioral effects in preclinical models. The consistency in in vitro EC₅₀ values across different laboratories using similar assay systems provides a solid foundation for its characterization as an mGluR1 PAM.
In vivo, while the qualitative effects are generally consistent, the quantitative aspects, such as the minimal effective dose, can vary. Several factors can contribute to this variability:
-
Animal Strain and Species: Different strains of rats or mice can exhibit varying sensitivities to both the psychostimulant challenge and the therapeutic compound.
-
Route of Administration and Formulation: The method of drug delivery (e.g., i.p., oral) and the vehicle used can impact the pharmacokinetics and bioavailability of the compound.
-
Behavioral Testing Parameters: Minor differences in the design of the behavioral apparatus, habituation periods, and the timing of drug administration can influence the outcome.
-
Laboratory Environment: Factors such as housing conditions, light-dark cycles, and handling procedures can affect the baseline behavior of the animals.
Conclusion
The case of CDPPB serves as a positive example of reproducibility in preclinical pharmacology. Its effects as an mGluR1 PAM have been independently verified by multiple research groups. This guide highlights the importance of detailed methodological reporting to facilitate cross-lab comparisons and to understand the sources of potential variability. For researchers investigating novel mGluR1 modulators, the data on CDPPB provide a valuable benchmark for assessing the robustness and potential translatability of their own findings. While the specific compound this compound could not be evaluated, the principles of assessing reproducibility through comparative analysis of well-characterized tool compounds remain a cornerstone of rigorous scientific inquiry.
Unveiling the Dual Roles of VU 0240551: A Comparative Guide to its In Vitro and In Vivo Effects
For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a compound is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo effects of VU 0240551, a selective inhibitor of the neuronal potassium-chloride cotransporter 2 (KCC2). By examining its activity from the cellular level to a whole-organism context, this document aims to provide a clearer picture of its potential as a research tool and its implications for therapeutic development.
This compound has emerged as a valuable pharmacological tool for dissecting the role of KCC2 in neuronal function. KCC2 is a crucial transporter responsible for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing and inhibitory actions of the neurotransmitter GABA. Dysregulation of KCC2 has been implicated in various neurological disorders, including epilepsy and neuropathic pain. This guide synthesizes key experimental findings to offer an objective comparison of how this compound behaves in controlled laboratory settings versus within a living organism.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and the limited in vivo studies on this compound and its close analog, VU0463271.
| Parameter | Value | Assay System |
| IC50 for KCC2 | 560 nM | K+ uptake assay in KCC2-overexpressing cells |
| Selectivity | >100-fold vs. NKCC1 | Not specified |
| Effect on Chloride Homeostasis (Rat Neocortical Neurons) | Prolongation of Cl- recovery time constant (τrec) from 5.7s to 8.1s (at 1 µM) | Intracellular recordings with iontophoretic Cl- loading |
| Effect on Chloride Homeostasis (Human Neocortical Neurons) | Prolongation of Cl- recovery time constant (τrec) from 15.1s to 20.3s (at 1 µM) | Intracellular recordings with iontophoretic Cl- loading |
| Effect on GABAergic Transmission | Attenuates GABA-induced hyperpolarization and produces a positive shift in the GABA reversal potential | Electrophysiological recordings in Purkinje cells |
| Parameter | Effect | Animal Model | Administration Route |
| Seizure Induction | Caused epileptiform discharges | Mouse | Direct microinfusion into the dorsal hippocampus |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental approaches, the following diagrams are provided.
Safety Operating Guide
Proper Disposal Procedures for VU 0240551: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of VU 0240551, a potent and selective inhibitor of the neuronal K-Cl cotransporter KCC2. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
This compound: Key Safety and Handling Information
This compound is a valuable research tool for investigating the role of KCC2 in neuronal function and various neurological disorders. As with any chemical compound, proper handling and disposal are paramount. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with care, assuming it is potentially hazardous.
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | N-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide | Tocris Bioscience |
| Molecular Formula | C₁₆H₁₄N₄OS₂ | R&D Systems[1] |
| Molecular Weight | 342.43 g/mol | R&D Systems[1] |
| IC₅₀ | 560 nM for KCC2 | Tocris Bioscience |
| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol | R&D Systems[1] |
| Storage | Store at +4°C | R&D Systems[1] |
Proper Disposal Procedures for this compound
The following step-by-step guide outlines the recommended procedures for the disposal of this compound and associated waste. These guidelines are based on standard laboratory safety protocols and information typically found in Safety Data Sheets (SDS) provided by chemical suppliers.[2]
Step 1: Personal Protective Equipment (PPE) Before handling this compound or its waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat
Step 2: Waste Segregation
-
Solid Waste: Collect unused this compound powder and any contaminated solid materials (e.g., weigh boats, pipette tips, gloves) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.
Step 3: Container Labeling All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Handle with Care")
-
The accumulation start date
Step 4: Storage of Waste Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Follow your institution's guidelines for the temporary storage of hazardous waste.
Step 5: Final Disposal Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Key Experimental Protocol: High-Throughput Screening for KCC2 Inhibitors
The identification of this compound was the result of a high-throughput screening (HTS) campaign designed to find inhibitors of the KCC2 cotransporter.[3][4] The following is a detailed methodology for a fluorescence-based assay, similar to the one that led to the discovery of this compound.[3]
Objective: To identify and characterize small molecule inhibitors of KCC2 activity using a fluorescence-based thallium (Tl⁺) influx assay.
Principle: KCC2 transports both potassium (K⁺) and chloride (Cl⁻) ions. Thallium (Tl⁺) can act as a surrogate for K⁺ in this transport process. A Tl⁺-sensitive fluorescent dye is used, which increases in fluorescence upon binding to Tl⁺ that has entered the cell via KCC2. A decrease in the rate of fluorescence increase in the presence of a test compound indicates inhibition of KCC2.
Methodology:
-
Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably overexpressing KCC2 are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Cells are plated in 384-well microplates and allowed to adhere overnight.[3]
-
-
Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a Tl⁺-sensitive fluorescent dye (e.g., FluoZin-2) in a chloride-free buffer.[3]
-
-
Compound Addition:
-
Test compounds, including this compound as a control, are added to the wells at various concentrations.[3] A vehicle control (e.g., DMSO) is also included.
-
-
Thallium Influx Measurement:
-
The microplate is placed in a fluorescence plate reader.
-
A stimulus solution containing Tl₂SO₄ is added to each well to initiate Tl⁺ influx.[5]
-
The fluorescence intensity is measured kinetically over time.
-
-
Data Analysis:
-
The rate of fluorescence increase is calculated for each well.
-
The activity of each compound is determined by comparing the rate of Tl⁺ influx in the presence of the compound to the vehicle control.
-
Dose-response curves are generated for active compounds to determine their IC₅₀ values.[3]
-
Visualizing the Experimental Workflow and KCC2 Signaling
To better understand the context of this compound's application and mechanism, the following diagrams illustrate the experimental workflow and the KCC2 signaling pathway.
Caption: Experimental workflow for a high-throughput screen to identify KCC2 inhibitors.
Caption: this compound inhibits the KCC2-mediated co-transport of K+ and Cl- ions.
References
- 1. rndsystems.com [rndsystems.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
Essential Safety and Operational Guide for Handling VU 0240551
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of VU 0240551, a potent K+/Cl- cotransporter 2 (KCC2) inhibitor. Given that this compound should be considered hazardous, adherence to strict safety protocols is essential to minimize exposure and ensure a safe laboratory environment.[1]
Compound Identification and Properties
This compound is a crystalline solid at room temperature and is intended for research use only.[1] Below is a summary of its key chemical and physical properties.
| Property | Value |
| Chemical Name | N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]-acetamide |
| Molecular Formula | C16H14N4OS2 |
| Molecular Weight | 342.4 g/mol |
| Purity | ≥98% |
| Appearance | Crystalline solid |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years at -20°C |
Source: Cayman Chemical Product Information[1]
Solubility
Proper solvent selection is crucial for experimental success and safety. Always prepare solutions in a well-ventilated area, preferably within a chemical fume hood.
| Solvent | Approximate Solubility |
| Ethanol | ~2 mg/mL |
| DMSO | >20 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| 1:10 solution of DMF:PBS (pH 7.2) | ~0.1 mg/mL |
Source: Cayman Chemical Product Information[1], Sigma-Aldrich Product Information[2]
Note: For aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer.[1] Aqueous solutions are not recommended for storage for more than one day.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table provides guidance for different laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a suitable respirator- Disposable solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of the potent powder. Full respiratory protection and double gloving provide enhanced protection. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. |
| General Handling and Experiments | - Lab coat- Safety glasses with side shields- Chemical-resistant gloves (e.g., nitrile) | Basic protection against accidental contact. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with potent compounds like this compound. The following workflow outlines the key steps to ensure safety from preparation to disposal.
Caption: Safe handling workflow for this compound.
Disposal Plan
Proper disposal of chemical waste is critical for safety and environmental protection. All materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Storage
-
Solid Waste: This includes contaminated gloves, disposable lab coats, bench paper, and any other solid materials that have come into contact with this compound.
-
Procedure: Place in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with non-hazardous trash.
-
-
Liquid Waste: This includes unused solutions of this compound and solvent rinses of contaminated glassware.
-
Procedure: Collect in a sealed, leak-proof, and clearly labeled container. The container must be compatible with the solvents used. Do not pour any solutions containing this compound down the drain.
-
-
Sharps Waste: Needles, syringes, and other contaminated sharps should be disposed of in a designated, puncture-resistant sharps container.
General Disposal Guidelines
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure that incompatible waste streams are segregated.
-
Collection: Follow your institution's procedures for the collection of chemical waste by the Environmental Health and Safety (EHS) department. Do not allow waste to accumulate.
By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) for any chemical before use.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
